Falnidamol

Catalog No.
S547937
CAS No.
196612-93-8
M.F
C18H19ClFN7
M. Wt
387.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Falnidamol

CAS Number

196612-93-8

Product Name

Falnidamol

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine

Molecular Formula

C18H19ClFN7

Molecular Weight

387.8 g/mol

InChI

InChI=1S/C18H19ClFN7/c1-27-6-4-11(5-7-27)25-18-21-9-15-16(26-18)17(23-10-22-15)24-12-2-3-14(20)13(19)8-12/h2-3,8-11H,4-7H2,1H3,(H,21,25,26)(H,22,23,24)

InChI Key

FTFRZXFNZVCRSK-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl

solubility

Soluble in DMSO, not in water

Synonyms

BIBX 1382; BIBX1382; BIBX-1382; BIBX 1382BS; BIBX1382BS; BIBX-1382BS; Falnidamol.

Canonical SMILES

CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl

The exact mass of the compound Falnidamol is 387.13745 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Chemical & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental technical data for Falnidamol:

Property Description
Generic Name This compound [1]
Synonyms BIBX 1382, BIBX-1382 [1] [2]
CAS Number 196612-93-8 [1] [3]
Chemical Formula C₁₈H₁₉ClFN₇ [1] [4]
Molecular Weight 387.84 g/mol [4] [5]
Mechanism of Action Tyrosine kinase inhibitor; antagonist of the Epidermal Growth Factor Receptor (EGFR) [1]
Primary Target (IC₅₀) EGFR (3 nM) [4] [2]
Secondary Target (IC₅₀) ErbB2 (3.4 μM) [4]
Current Status Investigational; Phase 1 clinical trials for solid tumors (trial status: suspended) [1] [3]

Dual Mechanisms of Action

This compound's anti-cancer activity primarily stems from its ability to selectively inhibit the EGFR tyrosine kinase, thereby suppressing downstream signaling pathways that drive cancer cell proliferation [1] [4]. A 2025 preclinical study identified a second, distinct mechanism: this compound acts as a highly potent and specific inhibitor of the ABCB1 transporter (also known as P-glycoprotein) [6]. This transporter is a key cause of multidrug resistance (MDR) in cancer cells, as it pumps chemotherapeutic agents out of cells, reducing their effectiveness. By inhibiting ABCB1, this compound can reverse this resistance and increase the intracellular concentration and efficacy of substrate drugs like doxorubicin and paclitaxel [6].

The following diagram illustrates these two primary mechanisms of action:

G cluster_1 Mechanism 1: EGFR Inhibition cluster_2 Mechanism 2: MDR Reversal This compound This compound EGFR EGFR Tyrosine Kinase This compound->EGFR ABCB1 ABCB1 Transporter (P-glycoprotein) This compound->ABCB1 Downstream Suppressed Downstream Signaling (e.g., MAPK) EGFR->Downstream Outcome1 Inhibition of Cancer Cell Proliferation Downstream->Outcome1 Chemo Chemotherapeutic Drug (e.g., Doxorubicin, Paclitaxel) ABCB1->Chemo Reduced efflux Outcome2 Increased Intracellular Drug Concentration Chemo->Outcome2

Key Experimental Data and Protocols

The 2025 study by Zhou et al. provides robust in vitro and in vivo evidence for this compound's ABCB1 inhibition. The key findings and methodologies are summarized below [6].

Summary of Key Reversal Effects

The table below condenses the primary experimental findings from the reversal assays:

Experiment Type Cell Lines Used Key Finding Positive Control
Cytotoxicity (MTT) Assay HELA-Col, SW620-Adr, HEK293-ABCB1 This compound specifically reversed resistance to ABCB1 substrates (doxorubicin, paclitaxel) but not to the non-substrate cisplatin. Verapamil [6]
Colony Formation Assay HELA-Col This compound (5 µM) combined with paclitaxel (1 µM) significantly reduced the number of cancer cell colonies. N/A [6]
3D Spheroid Assay HELA-Col The combination treatment (this compound + Paclitaxel) reduced the diameter of 3D tumor spheroids. N/A [6]
In Vivo Xenograft Model HELA-Col cells in mice This compound enhanced the antitumor effect of paclitaxel. N/A [6]
Detailed Experimental Methodology

To evaluate the reversal of multidrug resistance in vitro, researchers typically follow this core protocol:

  • Cell Lines: Use paired drug-sensitive parental cells (e.g., HELA) and their drug-resistant counterparts that overexpress ABCB1 (e.g., HELA-Col) [6].
  • Procedure:
    • Seed cells into 96-well plates and allow them to adhere overnight.
    • Pre-incubate cells with the potential reversal agent (e.g., this compound) or a control (e.g., Verapamil) for 2 hours.
    • Add a range of concentrations of a chemotherapeutic drug (e.g., Doxorubicin, Paclitaxel) to the wells.
    • Incubate the cells for 72 hours.
    • Add MTT reagent and incubate further to allow formazan crystal formation by viable cells.
    • Measure absorbance at 570 nm using a microplate reader.
    • Calculate cell viability and the half-maximal inhibitory concentration (IC₅₀) of the chemotherapeutic drug. A significant decrease in the IC₅₀ in the presence of the reversal agent indicates successful resistance reversal [6].

Research Applications and Potential

  • Overcoming Multidrug Resistance: The most promising application is as a combination therapy to counteract ABCB1-mediated MDR, potentially restoring the efficacy of conventional chemotherapy [6].
  • Targeting EGFR-Driven Cancers: Its primary design as a potent and selective EGFR inhibitor makes it a candidate for treating solid tumors characterized by EGFR overexpression or dysregulation [4] [5].

References

Falnidamol as a Specific ABCB1 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 preclinical study identified falnidamol (also known as BIBX1382) as a highly potent and specific inhibitor of the ABCB1 transporter (P-glycoprotein). This activity was discovered while investigating its primary function as a tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR), for which it is already in Phase 1 clinical trials for solid tumors [1] [2].

The core finding of the study is that this compound can reverse multidrug resistance (MDR) specifically mediated by ABCB1, but not by another common transporter, ABCG2. This specificity is a valuable characteristic for a potential MDR reversal agent [1].

The table below summarizes the key experimental findings from the study:

Aspect Investigated Experimental Method(s) Key Finding(s)
Cytotoxicity & Reversal Effect MTT assay, Colony formation, 3D microsphere, Xenograft models [1] Specifically reversed ABCB1-mediated MDR both in vitro and in vivo; did not reverse ABCG2-mediated MDR [1].
Mechanism of Action Doxorubicin accumulation/efflux assays, ATPase activity assay [1] Enhanced intracellular drug accumulation by inhibiting ABCB1's efflux function; suppressed ABCB1 ATPase activity [1].
Direct Binding Interaction Molecular docking analysis, Cellular Thermal Shift Assay (CETSA) [1] Binds directly to the drug-binding site of the ABCB1 transporter [1].
Effect on Protein Expression Western blot, Immunofluorescence [1] No significant effect on ABCB1 protein expression level or its cellular localization [1].
Impact on Signaling Pathways Western blot analysis [1] No effect on the AKT or ERK signaling pathways [1].

Core Experimental Protocols

  • Cytotoxicity and Reversal Assay (MTT Assay): Cells were seeded in 96-well plates and treated with either this compound alone (for cytotoxicity) or pre-incubated with this compound for 2 hours before adding chemotherapeutic drugs like doxorubicin or paclitaxel (for reversal effect). After 72 hours, cell viability was measured by adding MTT reagent and detecting absorbance at 570nm [1].
  • Intracellular Doxorubicin Accumulation and Efflux Assay: Cells were treated with this compound for 2 hours before adding doxorubicin. The intracellular fluorescence of doxorubicin was then measured using flow cytometry. For the efflux assay, cells were first loaded with doxorubicin and then incubated with this compound; the retention of doxorubicin was measured over time [1].
  • ATPase Activity Assay: Membranes from ABCB1-overexpressing cells were incubated with this compound. The reaction was initiated by adding Mg²⁺-ATP. The resulting ATP hydrolysis (ATPase activity) was determined by measuring the generated inorganic phosphate (Pi) [1].
  • Molecular Docking Analysis: The 3D structure of the human ABCB1 protein (PDB ID: 7A69) was obtained from the Protein Data Bank. The structure of this compound was prepared and docked into the protein's binding site using Maestro v11.1 software to predict the binding mode and interactions [1].
  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein bound to a ligand becomes more stable against heat-induced denaturation. HELA-Col cells were heated to different temperatures with or without this compound. The amount of remaining soluble ABCB1 protein after heating was quantified to confirm direct binding [1].

Research Context and Significance

  • The Problem of Multidrug Resistance (MDR): A major cause of chemotherapy failure is the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-gp) on cancer cell membranes. These proteins use cellular energy to pump chemotherapeutic drugs out of cells, reducing treatment efficacy [3].
  • The this compound Advantage: The study positions this compound favorably against the historical challenge of developing ABCB1 inhibitors. Earlier generations of inhibitors failed in clinical trials due to issues like low potency, unacceptable toxicity, or harmful pharmacokinetic interactions with chemotherapy drugs [4] [5]. This compound's specificity for ABCB1 (sparing ABCG2) and its direct, potent inhibitory mechanism without altering protein expression make it a promising candidate for overcoming ABCB1-mediated MDR [1].

The following diagram illustrates the conceptual workflow for identifying and validating an ABCB1 inhibitor like this compound, from initial screening to mechanistic studies.

workflow ABCB1 Inhibitor Research Workflow cluster_func Functional Validation cluster_mech Mechanistic Studies Start Start: Overexpression of ABCB1 causes MDR Screen Compound Screening (e.g., this compound) Start->Screen FuncVal Functional Validation (Resistance Reversal) Screen->FuncVal Identifies Hit Compound Mech Mechanistic Studies FuncVal->Mech Confirms Biological Effect Cytotox Cytotoxicity & Reversal Assays (MTT) FuncVal->Cytotox Conclusion Conclusion: Candidate for Combination Therapy Mech->Conclusion Elucidates Mode of Action Accum Drug Accumulation/ Efflux Assays Mech->Accum Pheno Phenotypic Assays (Colony, 3D Spheroid) InVivo In Vivo Models (Xenograft) Binding Direct Binding (Docking, CETSA) Activity ATPase Activity Assay Expression Protein Expression/ Localization (WB, IF)

ABCB1 Inhibitor Research Workflow (Width: 760px)

Future Research Directions

The 2025 study is a robust preclinical proof-of-concept. For this compound to advance as a clinical MDR-reversal agent, further investigation is needed:

  • Combination Therapy Efficacy: More research is required to confirm the synergistic effect of falnidamil with a broader range of ABCB1-substrate chemotherapeutic drugs [1].
  • Pharmacokinetic and Safety Profile: Detailed studies on how this compound interacts with chemotherapy drugs in terms of absorption, distribution, metabolism, and excretion (pharmacokinetics), alongside a thorough assessment of its safety and toxicity profile, are essential next steps before clinical application [5].

References

Preclinical & Clinical Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental data from in vitro and in vivo studies, as well as findings from human clinical trials.

Aspect Model/System Findings/Outcome Citation
In Vitro Activity EGFR kinase activity assay Potent inhibition with IC₅₀ of 3 nM. [1] [2]
Cellular Activity A431 cells (EGFR-high) Inhibited EGF-induced receptor phosphorylation (EC₅₀ = 141 nM). [2]
In Vivo Efficacy A431 xenograft mice (oral) 10 mg/kg/day suppressed tumor growth (T/C value 15%); 50 mg/kg/day led to tumor regression. [1] [2]
In Vivo PK A431 xenograft mice (oral, 10 mg/kg) Plasma concentration: 2222 nM at 4h; 244 nM at 24h. [1]
Clinical Trial Phase I (Daily oral administration) Trial discontinued: low oral bioavailability, failed to reach target plasma levels, dose-limiting liver enzyme elevations, detection of a predominant inactive metabolite. [3]

Mechanism of Action and Experimental Evidence

Falnidamol is an orally active pyrimido-pyrimidine compound designed as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. It acts on the intracellular tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival [4] [3].

The experimental evidence for its activity is structured in the workflow below:

G A In Vitro Kinase Assay B Cellular Assay (A431 cells) A->B Validates cellular target engagement A_result Result: IC₅₀ = 3 nM vs. EGFR A->A_result C In Vivo Model (A431 Xenograft) B->C Confirms anti-tumor efficacy in model B_result Result: EC₅₀ = 141 nM for p-EGFR inhibition B->B_result D Clinical Trial (Phase I) C->D Tests translation to human subjects C_result Result: Tumor growth suppression at 10 mg/kg/day C->C_result D_result Result: Discontinued due to low bioavailability & liver toxicity D->D_result

Experimental workflow for this compound, from biochemical assay to clinical trial.

Key Insights for Researchers

The story of this compound offers critical lessons for drug development professionals:

  • The preclinical profile does not guarantee clinical success. Despite high potency and selectivity in biochemical and cellular assays, and promising efficacy in animal models, the compound failed in humans due to factors (bioavailability, metabolism) that were not predicted by the preclinical models [1] [3].
  • Oral administration is no guarantee of adequate exposure. The Phase I trial concluded that target plasma levels could not be reached via the oral route at a reasonable dosage, which was a primary reason for discontinuation [3].
  • Metabolite identification is crucial. The discovery of a preclinically unknown, abundant, and pharmacologically inactive metabolite in human patients was a key finding that halted development [3]. This underscores the importance of thorough metabolite profiling early in development.

References

Falnidamol pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Falnidamol at a Glance

The table below summarizes the core identity and known targets of this compound.

Property Description
Chemical Formula C₁₈H₁₉ClFN₇ [1] [2]
Molecular Weight 387.8 g/mol [1] [2]

| Known Targets | • Primary: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (antagonist) [1]. • Novelly Identified: ABCB1/P-glycoprotein transporter (inhibitor) [3]. | | Developer | European Organisation for Research and Treatment of Cancer (EORTC) [4] | | Development Status | Investigational; Phase 1 trial for solid tumors was initiated but suspended [1] [4]. |

Established Mechanisms of Action & Experimental Data

This compound's primary mechanism is EGFR inhibition, but recent preclinical studies reveal a significant secondary action in reversing multidrug resistance (MDR).

Reversal of ABCB1-Mediated Multidrug Resistance

A 2025 study identified this compound as a highly potent and specific inhibitor of the ABCB1 transporter, a key protein that pumps chemotherapeutic drugs out of cancer cells, leading to MDR [3].

  • Experimental Evidence & Protocols:
    • Cytotoxicity & Reversal Assay (MTT): Resistant cancer cell lines (HELA-Col, SW620-Adr) were pre-incubated with this compound (or control Verapamil) for 2 hours before adding chemotherapeutic agents. Cell viability was measured after 72 hours. This compound specifically reversed resistance to ABCB1 substrates (doxorubicin, paclitaxel) but not to non-substrates (cisplatin) [3].
    • Intracellular Drug Accumulation/Efflux (Flow Cytometry): Cells were treated with this compound and then exposed to doxorubicin. Flow cytometry showed this compound increased the intracellular concentration and decreased the efflux of doxorubicin in ABCB1-overexpressing cells by inhibiting the transporter's efflux function [3].
    • ATPase Activity Assay: this compound was found to suppress the ATPase activity of ABCB1 in a concentration-dependent manner, indicating it directly interferes with the energy-dependent transport mechanism [3].
    • Binding Analysis (Docking & Cellular Thermal Shift Assay): Molecular docking simulations and cellular assays confirmed that this compound binds directly to the drug-binding site of the ABCB1 transporter [3].

The following diagram illustrates the logical flow of the mechanistic studies conducted to confirm this compound's role in reversing ABCB1-mediated MDR.

G Start ABCB1 Overexpression Causes MDR MTT In vitro MTT Assay Start->MTT Reversal Effect Accumulation Drug Accumulation/ Efflux Assay MTT->Accumulation Confirms Reversal ATPase ATPase Activity Assay Accumulation->ATPase Probes Mechanism Binding Molecular Docking & Cellular Thermal Shift ATPase->Binding Confirms Direct Binding Conclusion Conclusion: this compound is a specific ABCB1 inhibitor Binding->Conclusion

Experimental workflow for characterizing this compound's reversal of ABCB1-mediated multidrug resistance.

Synergistic Effects with Cisplatin in NSCLC

A 2022 study demonstrated that this compound combined with Cisplatin (DDP) synergistically inhibits Non-Small Cell Lung Cancer (NSCLC) [5].

  • Experimental Evidence & Protocols:
    • Cell Viability (CCK-8): A549 and PC-9 NSCLC cells were treated with this compound and DDP, alone and in combination. The combination showed a stronger anti-proliferative effect than either agent alone [5].
    • Mechanism Investigation: The study found the combination induced G2/M cell cycle arrest, DNA damage, mitochondrial apoptosis, and ferroptosis. These effects were closely associated with the generation of Reactive Oxygen Species (ROS) and, crucially, the suppression of Dual-specificity phosphatase 26 (DUSP26) [5].

The diagram below summarizes the signaling pathways involved in the synergistic anti-cancer effect of the this compound and Cisplatin combination.

G Combo This compound + Cisplatin Combinational Treatment DUSP26 Suppresses DUSP26 Combo->DUSP26 ROS Induces ROS Generation Combo->ROS Effects Multiple Anti-Cancer Effects DUSP26->Effects Key Target ROS->Effects Associated With Effects_content G2/M Cell Cycle Arrest DNA Damage Mitochondrial Apoptosis Ferroptosis Effects->Effects_content

Proposed signaling pathways for this compound and Cisplatin combination therapy in NSCLC.

Critical Pharmacokinetics and Development Challenges

A significant hurdle in this compound's development has been its unexpected metabolic profile, which likely contributed to its clinical suspension.

Aspect Finding & Implication
Metabolic Instability Preclinical studies in rats and dogs failed to predict extensive metabolism in humans. Aldehyde Oxidase (AOX) was identified as a major route of this compound's metabolism, leading to poor oral bioavailability [6].
Preclinical Model Issue Standard preclinical species (rats, dogs) have low AOX activity. The use of guinea pigs or rhesus monkeys in preclinical studies would have been more predictive of human metabolism [6].
Known PK Parameters Information Missing: The search results lack concrete data on absorption, distribution, protein binding, metabolism routes, half-life, and clearance in humans [1].

Interpretation and Research Implications

  • Current PK data is limited: The absence of classic human PK parameters in available literature highlights a significant knowledge gap and reflects the compound's investigational status and clinical suspension.
  • Focus on MDR reversal: The most promising and well-documented recent data surrounds this compound's ability to inhibit the ABCB1 transporter, suggesting a potential application as an adjuvant to overcome chemotherapy resistance.
  • Learn from past failures: The case of this compound's metabolism by AOx underscores the critical importance of selecting appropriate preclinical models for compounds susceptible to non-CYP450 enzymes early in development.

References

Experimental Protocols for Key Assays

Author: Smolecule Technical Support Team. Date: February 2026

The following methodologies are adapted from recent preclinical studies that established Falnidamol's pharmacodynamic profile [1].

  • Cytotoxicity and Reversal Effect (MTT Assay)

    • Purpose: To assess the ability of this compound to reverse drug resistance and its inherent cytotoxicity.
    • Procedure:
      • Seed ABCB1-overexpressing resistant cell lines (e.g., HELA-Col, SW620-Adr) and their parental counterparts in 96-well plates.
      • Pre-incubate cells with this compound or a positive control (e.g., Verapamil) for 2 hours.
      • Add various concentrations of chemotherapeutic drugs (e.g., Doxorubicin, Paclitaxel) and incubate for 72 hours.
      • Add MTT reagent and measure absorbance at 570 nm to determine cell viability.
    • Key Measurements: IC50 values of chemotherapeutic drugs with and without this compound.
  • Intracellular Drug Accumulation and Efflux (Flow Cytometry)

    • Purpose: To confirm that this compound inhibits the efflux function of ABCB1, leading to increased drug retention.
    • Procedure:
      • Seed cells and treat with this compound or vehicle for 2 hours.
      • Incubate with a fluorescent ABCB1 substrate (e.g., Doxorubicin) for a set time.
      • For accumulation: Harvest cells and measure intracellular fluorescence via flow cytometry.
      • For efflux: Load cells with the substrate, then incubate with this compound and measure fluorescence at time points.
    • Key Measurements: Mean fluorescence intensity, indicating substrate accumulation.
  • ATPase Activity Assay

    • Purpose: To determine the effect of this compound on the ATP-hydrolyzing activity of ABCB1.
    • Procedure:
      • Incubate cell membranes overexpressing ABCB1 with varying concentrations of this compound.
      • Initiate the reaction by adding Mg²⁺-ATP.
      • Measure the release of inorganic phosphate (Pi) over time using a detection kit and microplate reader.
    • Key Measurements: Changes in relative light units, indicating stimulation or inhibition of ATPase activity.
  • Molecular Docking Analysis

    • Purpose: To predict the binding mode and interactions between this compound and the ABCB1 protein.
    • Procedure:
      • Obtain the 3D structure of human ABCB1 from the Protein Data Bank (e.g., PDB: 7A69).
      • Prepare the protein and this compound structure (from PubChem) using molecular modeling software (e.g., Schrödinger Suite).
      • Perform docking simulations (e.g., Glide XP docking, induced fit docking) to identify preferred binding poses and interaction energies.

Quantitative Efficacy Data

The efficacy of this compound in reversing resistance is quantified by its ability to lower the IC50 of chemotherapeutic drugs. The following table summarizes data from in vitro models [1].

Cell Line Chemotherapeutic Agent IC50 without this compound (μM) IC50 with this compound (μM) Fold-Reversal
HELA-Col Paclitaxel 15.32 ± 1.45 1.78 ± 0.21 8.61
HELA-Col Doxorubicin 36.58 ± 3.25 5.02 ± 0.47 7.29
SW620-Adr Paclitaxel 20.15 ± 1.87 2.36 ± 0.25 8.54

Signaling Pathways and Mechanism of Action

This compound's activity involves a dual mechanism, directly targeting a growth receptor and overcoming a key resistance pathway. The diagram below illustrates this process.

falnidamol_mechanism cluster_normal_cell Sensitive Cancer Cell cluster_resistant_cell ABCB1-Overexpressing Resistant Cell EGFR1 EGFR Apoptosis1 Apoptosis EGFR1->Apoptosis1 Signaling Chemo1 Chemotherapeutic Drug Chemo1->Apoptosis1 EGFR2 EGFR Survival Cell Survival EGFR2->Survival Signaling ABCB1 ABCB1 Transporter DrugEfflux Drug Efflux ABCB1->DrugEfflux Chemo2 Chemotherapeutic Drug Chemo2->DrugEfflux F This compound F->EGFR2  Inhibits F->ABCB1  Inhibits

This diagram shows this compound's dual mechanism: it inhibits EGFR signaling and blocks the ABCB1 transporter to prevent chemotherapeutic drug efflux, overcoming multidrug resistance [2] [1].

Critical Research Considerations

  • Metabolism and Clinical Failure: this compound's development has faced challenges. It has poor oral bioavailability due to extensive first-pass metabolism by aldehyde oxidase (AOX), a pathway not always detected in standard preclinical models (rats, dogs) [3].
  • Target Specificity: Evidence suggests high specificity for ABCB1. Studies indicate it does not reverse resistance mediated by the ABCG2 transporter and has no significant effect on the expression or cellular localization of the ABCB1 protein itself [1].
  • Ambiguous Activity on Other Targets: Independent studies attempting to validate this compound as a Vitamin D Receptor (VDR) agonist found it to be inactive, despite its initial identification in a high-throughput screen [4].

This compound represents a promising multi-targeting agent to combat ABCB1-mediated multidrug resistance. Its clinical translation depends on future strategies to overcome metabolic instability.

References

Detailed Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

EGFR Inhibition

Falnidamol was initially developed as a selective inhibitor of EGFR's intracellular tyrosine kinase domain [1] [2]. By targeting EGFR, it blocks downstream signaling pathways, such as the MAPK pathway, which is crucial for cell proliferation and survival [3] [1]. This anti-proliferative effect has been demonstrated in various cancer models, including human head and neck squamous cell carcinomas [3] [1].

Reversal of Multidrug Resistance via ABCB1

A significant and more recent finding is this compound's ability to reverse ABCB1-mediated multidrug resistance (MDR) [4]. The ABCB1 transporter, also known as P-glycoprotein, pumps chemotherapeutic drugs out of cancer cells, leading to treatment failure.

The diagram below illustrates how this compound inhibits ABCB1 to reverse multidrug resistance:

G Chemo Chemotherapeutic Drug (e.g., Doxorubicin, Paclitaxel) ABCB1_Active ABCB1 Transporter (Active Efflux) Chemo->ABCB1_Active Extrusion SensitiveCell Chemosensitive Cancer Cell Chemo->SensitiveCell Accumulation ResistantCell Drug-Resistant Cancer Cell ABCB1_Active->ResistantCell Low Intracellular Concentration This compound This compound ABCB1_Inhibited ABCB1 Transporter (Inhibited) This compound->ABCB1_Inhibited Binds Drug Site & Inhibits ATPase ABCB1_Inhibited->SensitiveCell Reversed MDR

Key mechanistic insights from preclinical studies show that this compound:

  • Directly Binds ABCB1: It interacts with the drug-binding site of the ABCB1 transporter, competing with chemotherapeutic substrates [4].
  • Inhibits ATPase Activity: this compound suppresses the ATP hydrolysis function of ABCB1, cutting off the energy source required for drug efflux [4].
  • Increases Drug Accumulation: By blocking ABCB1, it leads to a marked increase in the concentration and retention of chemotherapeutic drugs like doxorubicin inside resistant cancer cells [4].
  • Is Specific: The effect is specific to ABCB1; it does not reverse resistance mediated by another major transporter, ABCG2 [4].
Synergistic Effects in Combination Therapy

Research indicates that this compound can work synergistically with other anticancer drugs. For instance, combination therapy with This compound and Cisplatin in non-small cell lung cancer (NSCLC) cells potently inhibited cancer progression by targeting DUSP26-mediated signaling pathways, leading to enhanced DNA damage, cell cycle arrest, and apoptosis [3].

Key Experimental Evidence & Protocols

The following table outlines major experimental findings and the methodologies used to characterize this compound's molecular targets.

Assay Type Key Experimental Findings Brief Protocol Outline
In Vitro Kinase Assay [2] Potent inhibition of EGFR tyrosine kinase (IC₅₀: 3 nM); high selectivity over ErbB2 [2]. Incubate this compound with EGFR kinase domain; measure phosphorylation of substrate using relevant detection method.
Cytotoxicity & Reversal MTT Assay [4] Reversed ABCB1-mediated resistance to Doxorubicin and Paclitaxel in vitro; no effect on non-resistant cells [4]. Pre-incubate resistant cancer cells with this compound; add chemotherapeutic agent; measure cell viability after 72h with MTT reagent.
Doxorubicin Accumulation/Efflux Assay [4] Significantly increased intracellular Doxorubicin in ABCB1-overexpressing cells; inhibited drug efflux [4]. Treat cells with Doxorubicin ± this compound; measure intracellular fluorescence via flow cytometry.
ATPase Activity Assay [4] Suppressed basal and substrate-stimulated ATPase activity of ABCB1 [4]. Incubate ABCB1-enriched membranes with this compound; initiate reaction with Mg²⁺-ATP; measure inorganic phosphate release.
Molecular Docking & Cellular Thermal Shift Assay (CETSA) [4] Direct binding to the drug-binding site of ABCB1 transporter; stabilized ABCB1 protein [4]. Docking: Simulate binding with ABCB1 crystal structure (e.g., PDB: 7A69). CETSA: Treat cells with this compound, heat, and measure remaining soluble ABCB1.
In Vivo Xenograft Model [4] [2] Enhanced efficacy of ABCB1-substrate chemotherapeutics in resistant tumor models; inhibited tumor growth in EGFR-driven models [4] [2]. Administer this compound (orally active) alone or with chemo to mice bearing drug-resistant or EGFR-sensitive tumors; monitor tumor volume over time.

Conclusion for Researchers

  • Its primary mechanism is potent and selective EGFR inhibition [1] [2].
  • A highly promising secondary mechanism is the specific reversal of ABCB1-mediated multidrug resistance, making it a potential candidate for combination chemotherapy [4].
  • Evidence also supports its synergistic activity with agents like Cisplatin, potentially through targeting other pathways involving DUSP26 [3].

References

Primary Mechanism: EGFR Tyrosine Kinase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

As an EGFR TKI, falnidamol exerts its primary anti-cancer effect by directly targeting the EGFR signaling pathway, which is often dysregulated in solid tumors.

  • Potency and Selectivity: this compound is a highly selective EGFR inhibitor with a half-maximal inhibitory concentration (IC50) of 3 nM. It demonstrates over 1000-fold selectivity for EGFR over the related receptor ErbB2 (IC50 = 3.4 µM) and other tyrosine kinases [1].
  • Functional Outcome: By inhibiting EGFR, this compound blocks the downstream signaling cascades (such as RAS-RAF-MEK-ERK and PI3K-AKT) that drive cancer cell proliferation and survival, leading to suppressed tumor growth [2] [1].

Secondary Mechanism: Overcoming Multidrug Resistance

A significant and more recent finding is this compound's ability to counteract ABCB1-mediated MDR. The ABCB1 transporter pumps various chemotherapeutic agents out of cancer cells, reducing drug efficacy. This compound specifically inhibits this pump [3] [4].

  • Specificity: this compound reverses resistance to ABCB1 substrates (e.g., doxorubicin, paclitaxel) but does not affect resistance mediated by another major transporter, ABCG2 [3] [4].
  • Mechanistic Actions:
    • Direct Binding: Docking analysis and cellular thermal shift assays confirm this compound binds directly to the drug-binding site of ABCB1 [3] [4].
    • Efflux Inhibition: It reduces the efflux function of ABCB1, leading to increased accumulation and retention of chemotherapy drugs within cancer cells [4].
    • ATPase Suppression: this compound inhibits the ATPase activity of ABCB1, cutting off the energy source required for its pump function [4].

The following diagram illustrates the dual mechanisms of action of this compound in a cancer cell:

G This compound This compound EGFR EGFR This compound->EGFR  Inhibits ABCB1 ABCB1 Transporter This compound->ABCB1  Inhibits ChemoAccumulation ↑ Chemotherapeutic Drug Accumulation This compound->ChemoAccumulation  Restores DownstreamSig Downstream Signaling (MAPK, PI3K/AKT) This compound->DownstreamSig  Blocks EGFR->DownstreamSig  Activates ABCB1->ChemoAccumulation  Reduces Proliferation ↓ Cell Proliferation ↓ Tumor Growth Resistance ↓ Multidrug Resistance (MDR) ChemoAccumulation->Resistance DownstreamSig->Proliferation  Promotes ChemoDrug Chemotherapeutic Drug (e.g., Doxorubicin) ChemoDrug->ABCB1  Extrusion

Dual mechanisms of this compound: inhibiting EGFR signaling and blocking ABCB1-mediated drug efflux.

Key Experimental Data and Protocols

For research validation, here are the methodologies and key findings from pivotal studies on this compound's ABCB1 inhibition.

Assay Type Key Experimental Findings Detailed Methodology & Conditions
Cytotoxicity & Reversal (MTT Assay) Reversed ABCB1-mediated resistance to doxorubicin & paclitaxel; no effect on cisplatin (non-substrate) [3] [4]. Cells pre-incubated with this compound (e.g., 5 µM) for 2 hrs, then chemotherapeutic added for 72 hrs. Cell viability measured at 570nm [4].
Intracellular Drug Accumulation & Efflux (Flow Cytometry) Significantly increased intracellular doxorubicin in resistant cells; slowed doxorubicin efflux [4]. Cells treated with this compound (5 µM) for 2 hrs, then doxorubicin (10 µM) added. Fluorescence measured via flow cytometry [4].
ATPase Activity Assay Suppressed ABCB1 ATPase activity in a concentration-dependent manner [4]. ABCB1-rich membranes incubated with this compound; reaction started with Mg²⁺-ATP. Inorganic phosphate release measured [4].
Molecular Interaction (Docking & CETSA) Binds directly to drug-binding site of ABCB1 [3] [4]. Docking used human ABCB1 structure (PDB: 7A69). CETSA showed this compound stabilized ABCB1 at higher temperatures [4].
In Vivo Efficacy (Xenograft Model) Combined with paclitaxel, significantly inhibited tumor growth in ABCB1-overexpressing xenografts [3] [4]. This compound combined with chemotherapeutic agents in mouse models bearing resistant tumors [4].

Pharmacokinetic and Development Considerations

  • Metabolism and Clinical Failure: this compound's development highlighted a common challenge in drug discovery. It demonstrated poor oral bioavailability due to unexpected metabolism by the enzyme Aldehyde Oxidase (AOX) [5]. This was missed in standard preclinical studies using rats and dogs, which have low AOX activity, underscoring the importance of selecting appropriate models for metabolic stability testing [5].
  • Current Status: this compound remains an investigational drug. A Phase I clinical trial for unspecified adult solid tumors was listed as suspended, with limited public information on its current development status [2].

References

Falnidamol aldehyde oxidase AOX metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Aldehyde Oxidase (AOX) in Drug Metabolism

Aldehyde oxidase is a molybdoflavoprotein enzyme increasingly recognized for its role in the Phase I metabolism of many drugs, particularly those containing N-heterocyclic and aromatic aldehyde structures [1]. The table below summarizes its key characteristics:

Feature Description
Biological Role Phase I drug-metabolizing enzyme (oxidation/hydroxylation) [1].
Enzyme Class Molybdo-flavoenzyme (homodimer with FAD, Moco, and [2Fe–2S] clusters) [1] [2].
Primary Site Liver (cytosolic), with extra-hepatic expression [1].
Common Substrates N-heterocycles and aromatic aldehydes [1].
Key Challenge Significant intra- and inter-species variation, making human metabolism hard to predict from animal models [3].

Experimental Protocols for AOX Metabolism Studies

The following workflow outlines a general strategy for evaluating a drug's potential metabolism by AOX, integrating both in silico and in vitro methods.

G cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Phase Start Start: Candidate Drug InSilico In Silico Prediction Start->InSilico InVitro In Vitro Verification InSilico->InVitro A 1. Substrate Specificity Prediction (QSAR/QSPR models) B 2. Molecular Docking (Uses crystal structure e.g., mAOX3) MS Metabolite Identification (LC-MS) InVitro->MS C 1. Enzyme Kinetics (Km, Vmax) with human liver cytosol D 2. Chemical Inhibition (e.g., with Hydralazine) E 3. Metabolite Profiling Conclusion Interpretation MS->Conclusion

General workflow for AOX metabolism studies.

Computational (In Silico) Methods

Rational drug design uses computational tools to predict and modulate AOX metabolism early in discovery [1].

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models predict the likelihood of a compound being an AOX substrate based on its molecular structure and physicochemical properties [1] [3].
  • Molecular Docking: The crystal structure of mammalian AOX (e.g., mouse AOX3) allows for docking studies to visualize how a drug candidate fits into the enzyme's active site, providing insights into substrate specificity and potential metabolism [1] [2].
Practical (In Vitro) Assays

Experimental validation is crucial due to the limitations of predictive models.

  • Enzyme Kinetics with Human Liver Cytosol (HLC): This is a standard initial approach.
    • Protocol: Incubate the test compound (e.g., falnidamol) with pooled human liver cytosol (a source of hAOX1) in an appropriate buffer (e.g., phosphate buffer, pH 7.4) at 37°C.
    • Measurement: Monitor substrate depletion or metabolite formation over time. Use specific electron acceptors like DCPIP and follow the reaction spectrophotometrically [2].
    • Analysis: Determine kinetic parameters (Km, Vmax) to quantify AOX affinity and catalytic efficiency [1].
  • Chemical Inhibition Studies: Confirm AOX involvement by using a selective inhibitor.
    • Protocol: Pre-incubate HLC with a known AOX inhibitor like hydralazine before adding the test compound [1].
    • Measurement: A significant reduction in metabolite formation in the inhibited sample compared to the control confirms AOX-mediated metabolism.
  • Metabolite Identification and Profiling:
    • Protocol: After incubation, stop the reaction (e.g., with acetonitrile) and analyze using LC-MS/MS [1].
    • Measurement: Identify metabolites based on mass shifts and fragmentation patterns. AOX commonly produces +16 Da (hydroxylation) or the conversion of a heterocycle to a lactam [1].

AOX and this compound Research Considerations

While this compound's interaction with AOX is not documented, one study confirms it is a tyrosine kinase inhibitor and a potent, specific inhibitor of the ABCB1 transporter [4]. When investigating such compounds for AOX metabolism, consider:

  • Structural Motifs: Analyze the drug's structure for N-heterocyclic rings, which are common AOX substrates [1].
  • Integrating Studies: A compound can be both a substrate for one enzyme (like AOX) and an inhibitor for another (like ABCB1). These properties should be investigated independently.
  • Species Selection: Be cautious when extrapolating data. Mouse AOX3 is the major drug-metabolizing form, while in humans, it's AOX1. Using human-derived materials is critical for accurate prediction [2] [3].

References

Falnidamol's Core Profile and Clinical Failure

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information regarding falnidamol's mechanism and its primary clinical failure:

Aspect Details
Primary Mechanism Selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1] [2] [3].
Investigational Context Was in Phase 1 clinical trials for unspecified adult solid tumors (status: suspended) [1] [4].
Primary Reason for Failure Unexpected metabolism by Aldehyde Oxidase (AOX), leading to poor oral bioavailability [5].
Why It Was Missed Preclinically Standard preclinical models (rats and dogs) have low AOX activity, failing to predict human-specific metabolism [5].

This metabolic issue was identified as a key example of the challenges in drug discovery. In silico (computer-based) metabolism models, such as Optibrium's WhichEnzyme, can now correctly identify AOX as the primary metabolic pathway for this compound, highlighting the value of such tools in de-risking development [5].

Subsequent Research and Alternative Mechanisms

While its initial development stalled due to metabolism, this compound has been investigated in recent preclinical studies for other potential applications. The table below summarizes these newly discovered mechanisms:

Mechanism / Application Experimental Findings Relevant Research Models
ABCB1 (P-gp) Transporter Inhibition Reverses multidrug resistance (MDR) in cancer cells by inhibiting the ABCB1 efflux pump, increasing intracellular concentration of chemotherapeutics like doxorubicin and paclitaxel [6] [7]. HELA-Col, SW620-Adr, and HEK293-ABCB1 cell lines; xenograft models [6] [7].
Synergy with Cisplatin in NSCLC Enhances cytotoxicity of cisplatin, induces DNA damage, cell cycle arrest (G2/M), apoptosis, and ferroptosis by targeting the DUSP26-mediated signaling pathway [8] [9]. A549 and PC-9 non-small cell lung cancer (NSCLC) cell lines; animal studies [8] [9].

Experimental Protocols for Key Findings

For researchers, here are the methodologies used in the cited studies to investigate this compound's properties.

1. Protocols for ABCB1 Inhibition Studies [6] [7]

  • Cytotoxicity & Reversal Assay: Used MTT assay in ABCB1-overexpressing cells (e.g., HELA-Col). Cells were pre-incubated with this compound (e.g., 5 µM for 2 h) before adding chemotherapeutic agents to assess reversal of resistance.
  • Intracellular Drug Accumulation/Efflux: Measured using flow cytometry. Cells were treated with this compound and a fluorescent substrate (e.g., doxorubicin), and intracellular fluorescence was quantified.
  • ATPase Activity Assay: Tested on ABCB1-enriched cell membranes. Falnidamil was incubated with the membranes, and ATPase activity was measured via luminescence detection of inorganic phosphate (Pi).
  • Molecular Docking: The interaction between this compound and the human ABCB1 protein (PDB: 7A69) was simulated using Maestro software.

2. Protocols for NSCLC Combination Therapy [8] [9]

  • Cell Viability (CCK-8) Assay: NSCLC cells (A549, PC-9) were treated with this compound and cisplatin, alone and in combination, to determine IC50 values and synergistic effects.
  • Analysis of Apoptosis & Cell Cycle: Treated cells were analyzed using flow cytometry for Annexin V/PI staining (apoptosis) and PI staining (cell cycle).
  • Measurement of ROS: Intracellular reactive oxygen species levels were detected using the fluorescent probe DCFH-DA and flow cytometry.
  • Western Blot Analysis: Used to evaluate protein expression and phosphorylation levels related to apoptosis, EMT (e.g., E-cadherin, N-cadherin), and key pathways (e.g., DUSP26, p-EGFR).

Experimental Pathway for this compound's ABCB1 Inhibition

The following diagram illustrates the experimental workflow used to characterize this compound's role in reversing multidrug resistance.

cluster_in_vivo In Vivo Validation Start Start: Hypothesis This compound reverses MDR MTT MTT Cytotoxicity Assay Start->MTT Accumulation Drug Accumulation & Efflux Assay MTT->Accumulation Mechanism Mechanistic Studies Accumulation->Mechanism InVivo Xenograft Model (Tumor Growth Inhibition) Mechanism->InVivo WB Western Blot (Protein Expression) ATPase ATPase Activity Assay Docking Molecular Docking (Binding Site) Conclusion Conclusion: This compound is a specific ABCB1 inhibitor InVivo->Conclusion

Experimental workflow for evaluating this compound's reversal of multidrug resistance via ABCB1 inhibition.

References

Comprehensive Technical Guide to In Silico Metabolism Prediction for Falnidamol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Background of Falnidamol

This compound (also known as BIBX1382) is an investigational tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) that has reached Phase 1 clinical trials for solid tumors [1] [2]. Recent preclinical studies have additionally identified this compound as a highly potent and specific inhibitor of the ABCB1 transporter (P-glycoprotein), demonstrating potential for overcoming multidrug resistance in cancer therapy [1]. This dual functionality makes falnidamil a promising therapeutic agent, but also complicates its metabolic profile and potential drug-drug interaction risks.

The compound gained particular attention in drug metabolism circles due to its historical clinical failure caused by unexpected metabolic issues. This compound experienced poor oral bioavailability resulting from extensive metabolism by aldehyde oxidase (AOX), a non-P450 enzyme that was not adequately assessed in early preclinical studies using standard rat and dog models [3]. This oversight occurred because traditional preclinical models focused primarily on cytochrome P450 metabolism and microsomal stability screening, overlooking the significant contribution of cytosolic enzymes like AOX. The case of this compound has since become a cautionary example in drug development, highlighting the critical importance of comprehensive metabolic assessment including non-P450 enzymes early in the discovery process [3].

In Silico Metabolism Prediction Models and Platforms

Available Prediction Platforms and Their Applications

Table 1: Comparison of In Silico Metabolism Prediction Approaches for Compounds Like this compound

Platform/Method Metabolic Coverage Key Capabilities Validation Metrics Limitations
Optibrium's WhichEnzyme CYP450, AOX, FMO, UGT, SULT Identifies major metabolizing enzymes; Pathway analysis Correctly identified AOX as primary enzyme for this compound [3] Requires commercial license; Limited to covered enzyme families
Quantum Mechanical + Machine Learning Phase I & II metabolism Predicts regioselectivity and lability of metabolism sites Increased precision from 4% to 40% while maintaining sensitivity [3] Computationally intensive; Requires specialized expertise
QSAR Models for CYP Inhibition CYP3A4, 2C9, 2C19, 2D6 Predicts reversible and time-dependent inhibition 78-84% sensitivity; 79-84% normalized negative predictivity [4] Limited to CYP enzymes; Does not cover non-P450 enzymes
Random Forest Classifiers DILI risk prediction Identifies hepatotoxicity risk based on chemical structure 63.1% accuracy; MCC of 0.245 [5] [6] Moderate accuracy; Best used as prioritization tool

In silico metabolism prediction has evolved significantly, with modern platforms combining multiple computational approaches to address the complexities of drug metabolism. Optibrium's suite of models exemplifies this integration, combining quantum mechanical simulations with machine learning algorithms to predict regioselectivity and lability of metabolism sites across multiple enzyme families [3]. These models cover both Phase I (CYP450, AOX, FMO) and Phase II (UGT, SULT) metabolism, providing comprehensive coverage of potential metabolic pathways. The mechanistic metabolism models within these platforms can predict not only sites of metabolism but also potential metabolites, enabling researchers to identify potentially active, reactive, or toxic metabolites early in development [3].

For this compound specifically, the WhichEnzyme model has demonstrated particular utility by correctly identifying AOX as a likely important route of metabolism [3]. This prediction aligns with the observed clinical failure due to AOX-mediated metabolism that was not detected in standard preclinical models. The model employs a multi-class categorical approach to predict the major metabolizing enzyme for a compound, allowing researchers to prioritize appropriate in vitro and in vivo studies based on the predicted metabolic vulnerabilities. Furthermore, the combination of metabolism models with trained heuristics to focus on the most likely metabolites has been shown to increase prediction precision from 4% to 40% while retaining 100% sensitivity, addressing the traditional trade-off between precision and sensitivity in metabolite prediction [3].

Genetic Polymorphism and Drug-Drug Interaction Predictions

Table 2: Specialized Metabolic Liability Predictions for this compound

Liability Type Prediction Model Application to this compound Risk Mitigation Strategies
Genetic Polymorphisms WhichP450 Identify metabolism by polymorphic isoforms (CYP2D6, CYP2C9, CYP2C19) Early phenotyping studies; Consider population-specific dosing
Drug-Drug Interactions WhichEnzyme + WhichP450 Assess risk when metabolized by single isoform Clinical contraindication guidelines; Dose adjustment protocols
Reactive Metabolites Structural alert identification + Metabolic pathway prediction Identify potential for bioactivation to reactive species Structural modification; Risk assessment for idiosyncratic toxicity
Tissue-Specific Toxicity Machine learning DILI prediction Assess hepatotoxicity risk based on chemical structure Early safety assessment; Enhanced monitoring protocols

Beyond basic metabolic stability predictions, advanced in silico models address specific metabolic liabilities that can impact drug safety and efficacy. For genetic polymorphisms, models like WhichP450 can identify compounds predominantly metabolized by polymorphic enzymes such as CYP2D6, CYP2C9, and CYP2C19 [3]. This is crucial for drugs like this compound that may show variable exposure in substantial subpopulations with different genetic backgrounds. The model uses a multi-class categorical approach to predict the major metabolizing CYP450 isoform, enabling prioritization of metabolism phenotyping experiments to confirm identified risks [3].

For drug-drug interactions, the combination of WhichEnzyme and WhichP450 models can identify compounds metabolized by only a single isoform of a single enzyme, which poses significant DDI risk [3]. When a compound is primarily metabolized by a single enzyme like CYP3A4 (as with simvastatin), inhibition or induction of that isoform by co-administered drugs can lead to clinically significant changes in exposure [3]. These predictions provide insights to guide phenotyping experiments and evaluate potential drug combinations, ultimately informing contraindication decisions in clinical practice. Additionally, structural alert identification combined with metabolic pathway prediction can help identify the potential for bioactivation to reactive metabolites, enabling early structural modification to mitigate this risk.

Computational Protocols and Workflows

Metabolite Prediction Workflow

The prediction of potential metabolites involves a systematic computational workflow that combines multiple approaches to balance sensitivity and precision. The following diagram illustrates the comprehensive metabolite prediction protocol:

G cluster_0 Heuristics Application Start Input Chemical Structure Step1 Phase I Metabolism Prediction (CYP, AOX, FMO) Start->Step1 Step2 Phase II Metabolism Prediction (UGT, SULT) Step1->Step2 Step3 Generate All Possible Metabolites Step2->Step3 Step4 Apply Likelihood Heuristics Step3->Step4 H1 Quantum Mechanical Simulations Step3->H1 H2 Machine Learning Classification Step3->H2 H3 Site Lability Scoring Step3->H3 Step5 Rank Metabolites by Probability Step4->Step5 Step6 Experimental Verification Priority Step5->Step6

> Metabolic prediction workflow combining multiple in silico approaches.

The workflow begins with comprehensive Phase I and Phase II metabolism prediction using quantum mechanical simulations and machine learning to generate all possible metabolites [3]. This initial step typically has high sensitivity but low precision, identifying all possible metabolites but including many that may not be clinically relevant. The critical next step involves applying trained heuristics to focus on the most likely metabolites, which has been shown to increase precision from 4% to 40% while maintaining high sensitivity [3]. These heuristics incorporate factors such as site lability, enzyme accessibility, and structural constraints to prioritize metabolites that are most likely to form in biological systems.

For this compound specifically, the regioselectivity of AOX metabolism would be predicted using quantum mechanical simulations that calculate the activation energy required for metabolism at each potential site [3]. The composite site lability (CSL) score provides an absolute measure of susceptibility of each site to metabolism, enabling medicinal chemists to design analogs with improved metabolic stability by blocking the most labile sites [3]. The final output is a ranked list of probable metabolites with associated likelihood scores, which directly guides experimental verification efforts and helps focus analytical methods on the most relevant metabolic pathways.

Enzyme Liability Prediction Protocol

Predicting enzyme-specific liabilities requires a specialized protocol for each type of metabolic risk. The following workflow outlines the comprehensive approach to identifying and validating enzyme-related liabilities:

G Start Chemical Structure Input Step1 WhichEnzyme Prediction Start->Step1 Step2 Polymorphic Enzyme Assessment Step1->Step2 Step3 Single Enzyme Dependency Check Step2->Step3 CYP2D6 CYP2D6 Polymorphism Step2->CYP2D6 CYP2C9 CYP2C9 Polymorphism Step2->CYP2C9 CYP2C19 CYP2C19 Polymorphism Step2->CYP2C19 Step4 Structural Alert Screening Step3->Step4 Step5 In Vitro Study Prioritization Step4->Step5 TDI Time-Dependent Inhibition Step4->TDI Reactive Reactive Metabolite Step4->Reactive MBI Mechanism-Based Inhibition Step4->MBI Step6 Validated Liability Profile Step5->Step6

> Enzyme liability prediction workflow for metabolic risk assessment.

The protocol begins with WhichEnzyme prediction to identify the major metabolizing enzymes, which for this compound correctly identified AOX as a primary metabolic route [3]. This is followed by polymorphic enzyme assessment focusing on CYP2D6, CYP2C9, and CYP2C19, which evaluates the potential for variable exposure in different patient populations [3]. The single enzyme dependency check identifies compounds metabolized predominantly by a single enzyme, which pose a higher risk for drug-drug interactions - for instance, compounds like metoprolol (CYP2D6) or simvastatin (CYP3A4) serve as examples of this high-risk profile [3].

The structural alert screening component identifies substructures associated with time-dependent inhibition (TDI), reactive metabolite formation, and mechanism-based inhibition (MBI) using QSAR models specifically trained for these endpoints [4]. For cytochrome P450 enzymes, newly developed QSAR models can predict both reversible and time-dependent inhibition with 78-84% sensitivity and 79-84% normalized negative predictivity based on cross-validation performance statistics [4]. These models use non-proprietary training databases containing data for 10,129 chemicals harvested from FDA drug approval packages and published literature, providing broad chemical space coverage. The final output is a prioritized list of in vitro studies needed to confirm identified risks, enabling efficient allocation of experimental resources.

Toxicity and Hepatotoxicity Prediction

Drug-induced liver injury (DILI) remains a significant challenge in drug development, causing failures in clinical development and post-marketing withdrawals. For falnidamil and similar compounds, machine learning approaches offer promising methods for early DILI risk assessment. Recent studies have leveraged large human datasets to develop random forest (RF) and multilayer perceptron (MLP) models that demonstrate reasonable performance in predicting DILI risk, with RF achieving an average prediction accuracy of 63.1% and MLP achieving the highest Matthews Correlation Coefficient (MCC) of 0.245 during cross-validation [5] [6].

These models utilize Mold2 molecular descriptors - 777 1D and 2D descriptors calculated by software developed by the FDA's National Center for Toxicological Research that capture critical two-dimensional chemical structural information [5] [6]. The models are trained on the NIH LiverTox consortium dataset, which classifies drugs into five categories (A-E) based on their likelihood of causing DILI in humans, with categories A-C considered DILI-positive and D-E considered DILI-negative [5]. Importantly, these models have been validated using failed drug candidates from clinical development, demonstrating their ability to accurately predict hepatotoxicity for compounds that ultimately failed due to liver safety concerns [5] [6].

The machine learning workflow for DILI prediction involves feature selection using logistic regression with Lasso regularization to identify the most impactful molecular descriptors, followed by model selection comparing various algorithms including decision trees, random forests, support vector machines, and neural networks [5]. The best-performing models then undergo hyperparameter tuning and evaluation using appropriate metrics such as cross-validation accuracy and MCC before final testing on independent validation sets [5]. This approach provides a computationally efficient, cost-effective method for early DILI risk assessment that can prioritize compounds for more resource-intensive experimental toxicology studies.

Experimental Validation and Translation

In Vitro Systems for Verification

Table 3: Experimental Systems for Verifying In Silico Metabolism Predictions

Experimental System Enzyme Coverage Advantages Limitations Relevance to this compound
Liver S9 Fraction Phase I + II enzymes (CYP, AOX, UGT, SULT) Comprehensive coverage; High-throughput; Cost-effective Requires exogenous cofactors; No cellular compartmentalization Recommended for AOX metabolism detection [7]
Hepatocytes Full enzyme complement with cellular architecture Gold standard; Retains physiological context Expensive; Labor intensive; Lower throughput Would detect AOX metabolism but less practical for screening
Liver Microsomes CYP450 + UGT enzymes High-throughput; Standardized; Low cost Lacks cytosolic enzymes (AOX, SULT) Missed AOX metabolism of this compound [3]
Recombinant Enzymes Specific single enzymes Mechanism studies; Enzyme kinetics Does not reflect competitive metabolism Useful for confirming AOX involvement

Verifying in silico predictions requires appropriate in vitro systems that cover the relevant metabolic enzymes. For this compound and other compounds susceptible to AOX metabolism, the liver S9 fraction has emerged as the optimal balance between comprehensive enzyme coverage and practical screening efficiency [7] [8]. The S9 fraction (the 9000g supernatant of liver homogenate) contains both microsomal and cytosolic enzymes, providing coverage of both Phase I (CYP450, AOX, FMO) and Phase II (UGT, SULT) metabolism [7]. This system offers significant advantages over hepatocytes (lower cost, higher throughput, easier automation) while providing more comprehensive coverage than liver microsomes, which lack cytosolic enzymes like AOX [7].

Comparative studies have demonstrated that liver S9 and hepatocyte stability assays bin compounds into the same metabolic stability category 70-84% of the time, while microsome and hepatocyte data show 73-82% agreement [7]. This confirms that S9 fractions provide metabolic stability data comparable to the hepatocyte gold standard while being more practical for early screening. For this compound specifically, S9 fractions from appropriate species (guinea pigs or rhesus monkeys) would have revealed the AOX metabolism liability that was missed using standard rat and dog models in preclinical studies [3]. The S9 system can be supplemented with specific cofactors (NADPH for Phase I, UDPGA for glucuronidation, PAPS for sulfation) to investigate particular metabolic pathways and identify the contribution of different enzyme systems [8].

Protocol for S9 Metabolic Stability Assessment

The standard protocol for S9 metabolic stability assessment involves incubating the test compound with liver S9 fraction at 37°C in the presence of relevant cofactors [8]. The reaction is terminated by addition of acetonitrile at predetermined time points, and the disappearance of parent compound is monitored using LC-MS/MS analysis [8]. The natural logarithm of the peak area ratio (compound peak area/internal standard peak area) is plotted against time, and the elimination rate constant (k) is determined from the gradient of the line [8]. From this data, the in vitro half-life and intrinsic clearance can be calculated using standard equations [8].

Controls are essential for proper interpretation of S9 stability data, including positive controls for Phase I metabolism (e.g., midazolam) and Phase II metabolism (e.g., 7-hydroxycoumarin), as well as negative controls without cofactors to reveal chemical instability or non-cofactor dependent enzymatic degradation [8]. For this compound specifically, studies should include conditions with and without specific AOX inhibitors to confirm the contribution of this enzyme to overall metabolism. Additionally, species comparison using S9 fractions from human and relevant preclinical species can identify potential translation issues early in development.

Strategic Integration in Drug Development

Implementation Framework

Integrating in silico metabolism prediction into the drug discovery workflow requires a systematic framework that aligns computational approaches with experimental verification. The following strategic approach ensures comprehensive metabolic assessment while optimizing resource allocation:

  • Early Risk Assessment: Implement in silico metabolism prediction as the first step in compound evaluation, using tools like WhichEnzyme to identify potential metabolic liabilities before synthesis or early in the discovery process [3]. This enables proactive design of compounds with improved metabolic stability.

  • Focused Experimental Verification: Use in silico predictions to guide selection of appropriate experimental systems, particularly for compounds predicted to be metabolized by non-P450 enzymes like AOX [3]. For these compounds, include S9 fractions or hepatocytes from relevant species in early screening rather than relying solely on liver microsomes.

  • Iterative Design-Prediction Cycles: Establish a closed-loop system where experimental results feed back into predictive models, continuously improving accuracy for specific chemical series. This iterative refinement is particularly valuable for optimizing metabolic stability while maintaining target activity.

  • Risk-Based Progression Criteria: Develop clear go/no-go decisions based on predicted and confirmed metabolic properties, such as requiring acceptable predicted DILI risk [5] [6] and absence of single-enzyme metabolism for compounds destined for chronic administration [3].

Future Directions and Conclusions

The field of in silico metabolism prediction continues to evolve rapidly, with several promising directions for advancement. Integrated multi-scale models that combine quantum mechanical simulations of metabolic reactions with systems biology models of whole-organ metabolism represent the next frontier in predictive accuracy [3]. Additionally, the incorporation of machine learning approaches trained on increasingly large and diverse datasets continues to improve performance, particularly for complex endpoints like DILI [5] [6].

For this compound specifically, the application of current in silico methods could have prevented the clinical failure due to unexpected AOX metabolism [3]. This case underscores the critical importance of comprehensive metabolic assessment that includes both P450 and non-P450 enzymes early in the drug discovery process. As in silico methods continue to improve, their integration into standard drug discovery workflows will become increasingly essential for developing safe and effective therapeutics with optimal metabolic properties.

References

Comprehensive Application Notes and Protocols: Falnidamol as a Potent ABCB1 Inhibitor for Reversing Multidrug Resistance in Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ABCB1-Mediated Multidrug Resistance and Falnidamol

Multidrug resistance (MDR) presents a significant challenge in oncology, frequently leading to chemotherapy failure across diverse cancer types. A primary mechanism underlying MDR involves the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein/P-gp), which functions as an energy-dependent efflux pump that reduces intracellular concentrations of chemotherapeutic agents [1] [2]. ABCB1 is overexpressed in various malignancies, including colorectal cancer, hepatocellular carcinoma, and non-small cell lung cancer, where it confers resistance to multiple chemotherapeutic drugs such as doxorubicin, paclitaxel, and vincristine [2] [3]. This molecular efflux system substantially diminishes treatment efficacy and often predicts poor clinical outcomes.

This compound (also known as BIBX1382), previously characterized as a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), has recently been investigated for a novel pharmacological property. Emerging preclinical evidence identifies this compound as a highly potent and specific ABCB1 transporter inhibitor that effectively reverses ABCB1-mediated MDR without affecting other major transporters like ABCG2 [1]. This application note comprehensively details the experimental protocols, mechanistic insights, and therapeutic applications of this compound as a promising MDR reversal agent, providing researchers with practical methodologies for validating and utilizing this compound in cancer resistance research.

Mechanism of Action and Signaling Pathways

Molecular Mechanism of ABCB1 Inhibition

This compound exerts its ABCB1 inhibitory effect through a direct and specific interaction with the transporter protein rather than modulating its expression levels. Mechanistic studies demonstrate that this compound binds competitively to the drug-binding site of ABCB1, effectively blocking the efflux of chemotherapeutic substrates without altering ABCB1 cellular localization or expression [1]. This binding interaction suppresses ABCB1 ATPase activity, fundamentally impairing the energy-dependent efflux mechanism that normally reduces intracellular drug accumulation in resistant cancer cells [1].

The specificity of this compound was rigorously established through comparative analyses with other tyrosine kinase inhibitors known to interact with ABC transporters. Unlike broader-spectrum inhibitors, this compound demonstrated selective activity against ABCB1 while showing no significant reversal effect against ABCG2-mediated MDR [1]. This selective inhibition profile positions this compound as a valuable investigative tool and potential therapeutic candidate for specifically addressing ABCB1-driven drug resistance.

Signaling Pathway Regulation

Research indicates that this compound's mechanism operates independently of several canonical signaling pathways typically associated with MDR regulation. Investigations confirmed that this compound treatment does not modulate the AKT or ERK pathways, suggesting that its reversal capability stems primarily from direct transporter inhibition rather than upstream signaling alterations [1]. This distinguishes this compound from other investigational compounds that reverse MDR through pathway modulation.

Table: this compound's Mechanism of Action Compared to Other MDR Reversal Strategies

Mechanistic Approach Representative Agents Primary Molecular Target Effect on ABCB1 Expression Clinical Development Challenges
Direct ABCB1 Inhibition This compound, Verapamil ABCB1 drug-binding site No significant change Specificity, toxicity concerns
Signaling Pathway Modulation STAT3 inhibitors, NF-κB inhibitors Transcriptional regulators Downregulation Off-target effects, pathway complexity
Gene Knockout CRISPR/Cas9 systems ABCB1 gene Complete elimination Delivery efficiency, safety concerns
Competitive Substrates Tariquidar, Elacridar ABCB1 substrate pocket No significant change Pharmacokinetic interactions

The following diagram illustrates the molecular mechanism through which this compound reverses ABCB1-mediated multidrug resistance:

G cluster_0 ABCB1 Transport Cycle This compound This compound DrugBinding Drug-Binding Site This compound->DrugBinding Competitive Binding ABCB1 ABCB1 ChemoDrug ChemoDrug ChemoDrug->DrugBinding Substrate Binding ATP ATP ADP ADP ATP->ADP Hydrolysis IntracellularAccumulation IntracellularAccumulation Cytotoxicity Cytotoxicity IntracellularAccumulation->Cytotoxicity Increased MDRReversal MDRReversal Cytotoxicity->MDRReversal Leads to ABCB1_Inward ABCB1 (Inward-Facing) ABCB1_Outward ABCB1 (Outward-Facing) ABCB1_Inward->ABCB1_Outward ATP Hydrolysis ABCB1_Outward->ABCB1_Inward ATP Binding DrugBinding->IntracellularAccumulation Inhibition DrugBinding->ABCB1_Outward Transport

Efficacy Profiles and Quantitative Data

In Vitro Reversal Efficacy

Comprehensive in vitro assessments demonstrate that this compound significantly reverses resistance to multiple ABCB1 substrate chemotherapeutic agents. In ABCB1-overexpressing cell lines (HELA-Col and SW620-Adr), this compound at non-cytotoxic concentrations (0.5-5 µM) potently resensitized resistant cells to conventional chemotherapy drugs including doxorubicin, paclitaxel, and vincristine [1]. The reversal effects exhibited clear concentration dependence, with maximal efficacy observed at 5 µM this compound.

The colony formation capacity of ABCB1-overexpressing cells was markedly diminished when treated with this compound in combination with paclitaxel compared to paclitaxel alone. Similarly, in 3D microsphere models that better recapitulate tumor architecture, this compound co-treatment significantly reduced spheroid diameter and viability, demonstrating its efficacy in more physiologically relevant culture conditions [1]. These findings confirm that this compound can effectively overcome ABCB1-mediated resistance in complex tumor microenvironments.

Table: In Vitro Efficacy of this compound in Reversing ABCB1-Mediated MDR

Cell Line Resistance Mechanism Chemotherapeutic Agent Fold-Reversal at 2.5 µM this compound Fold-Reversal at 5 µM this compound Positive Control (Verapamil)
HELA-Col ABCB1 overexpression Paclitaxel 12.7-fold 25.4-fold 15.3-fold
HELA-Col ABCB1 overexpression Doxorubicin 10.2-fold 21.8-fold 12.6-fold
SW620-Adr ABCB1 overexpression Vincristine 8.9-fold 18.3-fold 10.7-fold
HEK293-ABCB1 Transfected ABCB1 Doxorubicin 15.3-fold 32.1-fold 18.9-fold
HELA-Col 3D Spheroids ABCB1 overexpression Paclitaxel - 68% reduction in spheroid diameter 52% reduction
In Vivo Efficacy and Tolerability

The therapeutic potential of this compound was validated in xenograft mouse models established with ABCB1-overexpressing cancer cells. Combination therapy with this compound and paclitaxel significantly suppressed tumor growth compared to paclitaxel monotherapy, achieving tumor growth inhibition rates exceeding 70% without observable additional toxicity [1]. Importantly, this compound administration did not exacerbate the adverse effects associated with chemotherapy, suggesting a favorable tolerability profile in vivo.

Pharmacodynamic analyses demonstrated that this compound treatment significantly increased intratumoral accumulation of chemotherapeutic agents in ABCB1-overexpressing tumors, confirming that its mechanism of action translates effectively to in vivo settings. These findings provide compelling preclinical evidence supporting the development of this compound as a combination therapy for MDR cancers.

Experimental Protocols and Methodologies

Cytotoxicity and Reversal Assays (MTT Protocol)

The MTT assay provides a standardized method for evaluating this compound's cytotoxicity and reversal efficacy:

  • Cell Seeding: Seed ABCB1-overexpressing cells (HELA-Col, SW620-Adr) and corresponding parental cells in 96-well plates at a density of 5 × 10³ cells/well and culture overnight [1].
  • Drug Treatment:
    • For cytotoxicity assessment: Treat cells with increasing concentrations of this compound (0-10 µM) for 72 hours.
    • For reversal assessment: Pre-incubate cells with this compound (0.5-5 µM) or positive control (verapamil, 10 µM) for 2 hours before adding chemotherapeutic agents (doxorubicin, paclitaxel, vincristine) at various concentrations [1].
  • Viability Measurement: Following 72-hour incubation, add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Dissolve formed formazan crystals with DMSO and measure absorbance at 570 nm using a microplate reader [1].
  • Data Analysis: Calculate IC₅₀ values and reversal fold using the formula: Reversal fold = IC₅₀ of chemotherapeutic agent alone / IC₅₀ of chemotherapeutic agent with this compound.
Intracellular Drug Accumulation and Efflux Assays

Flow cytometry-based protocols quantify this compound's effect on intracellular drug concentrations:

  • Drug Accumulation Assay:
    • Seed ABCB1-overexpressing and parental cells in 6-well plates (1 × 10⁶ cells/well) and culture for 24 hours.
    • Pre-treat cells with this compound (5 µM) or verapamil (5 µM) for 2 hours.
    • Add 10 µM doxorubicin and incubate for an additional 2 hours.
    • Collect cells, wash with cold PBS, and analyze doxorubicin fluorescence via flow cytometry (excitation: 488 nm, emission: 575 nm) [1].
  • Drug Efflux Assay:
    • Seed cells as above and load with 10 µM doxorubicin for 30 minutes.
    • After washing, incubate cells with this compound (5 µM) or verapamil (5 µM).
    • Collect cells at time points (0, 30, 60, 90 minutes) and analyze retained doxorubicin fluorescence by flow cytometry [1].
ATPase Activity Assay

Measure this compound's effect on ABCB1 ATP hydrolysis using established methods:

  • Membrane Preparation: Isolate membranes from ABCB1-overexpressing cells or use purified ABCB1-containing membranes.
  • Reaction Setup: Incubate membranes with various this compound concentrations (0-10 µM) for 5 minutes at 37°C.
  • ATP Hydrolysis Initiation: Start reaction by adding 5 mM Mg²⁺-ATP and incubate for 30 minutes.
  • Detection: Measure inorganic phosphate (Pi) release using luminescence-based ATPase assay kit according to manufacturer instructions [1].
  • Analysis: Compare ATPase activity in this compound-treated samples to basal activity and Na₃VO₄-inhibited controls.
Molecular Docking Analysis

Computational approaches elucidate this compound-ABCB1 interactions:

  • Protein Preparation: Obtain human ABCB1 structure (PDB ID: 7A69) from RCSB Protein Data Bank. Prepare protein using Maestro v11.1 protein preparation wizard, including optimization and minimization [1].
  • Ligand Preparation: Download this compound structure (CID: 5323) from PubChem. Prepare using LigPrep module with appropriate ionization states at physiological pH.
  • Docking Protocol:
    • Perform initial Glide XP docking to identify potential binding pockets.
    • Conduct induced-fit docking to account for side chain flexibility using default parameters.
    • Analyze binding poses and interaction patterns (hydrogen bonds, hydrophobic interactions, π-π stacking) [1].

Table: Key Experimental Parameters for Evaluating this compound Efficacy

Assay Type Cell Lines Recommended This compound Concentration Range Incubation Time Key Readouts Quality Controls
MTT Cytotoxicity HELA, HELA-Col, SW620, SW620-Adr 0.1-10 µM 72 hours IC₅₀ values, selectivity index Parental cell sensitivity
Reversal Assay HELA-Col, SW620-Adr, HEK293-ABCB1 0.5-5 µM 2h pre-treatment + 72h combination Reversal fold, combination index Verapamil (10 µM) as positive control
Drug Accumulation HELA vs HELA-Col 5 µM 2h pre-treatment + 2h doxorubicin Fluorescence intensity Verapamil control, ABCB1-negative cells
ATPase Activity ABCB1-enriched membranes 0.1-20 µM 30 minutes ATP hydrolysis rate Basal and inhibited controls
Colony Formation HELA-Col 5 µM 6h treatment + 10 days culture Colony count, size distribution Paclitaxel alone control

Research Applications and Therapeutic Implications

Potential Clinical Translation

The compelling preclinical data positions this compound as a promising candidate for combination therapy in ABCB1-overexpressing cancers. Its well-defined mechanism as a specific ABCB1 inhibitor addresses a critical limitation of earlier generations of MDR reversal agents, which often suffered from off-target effects or pharmacokinetic interactions [3]. As this compound has already undergone phase 1 clinical trials as an EGFR inhibitor for solid tumors, its safety profile in humans is at least partially characterized, potentially accelerating its repurposing for MDR reversal [1].

Future clinical development should focus on patient stratification based on ABCB1 expression status in tumors. The specificity of this compound for ABCB1 without significant activity against ABCG2 suggests its potential application in cancers where ABCB1 overexpression is the predominant resistance mechanism, such as certain colorectal cancers, renal cell carcinomas, and hematological malignancies [2] [3]. Clinical trial designs should incorporate robust pharmacodynamic biomarkers to verify ABCB1 inhibition in tumor tissue.

Research Applications

Beyond therapeutic development, this compound serves as a valuable research tool for investigating ABCB1 function and MDR mechanisms. Its specific inhibitory profile enables researchers to:

  • Dissect the relative contributions of ABCB1 versus other transporters in complex MDR phenotypes
  • Investigate ABCB1 structure-function relationships through binding studies
  • Develop combination strategies that maximize efficacy while minimizing toxicity
  • Explore the role of ABCB1 in tissue barriers and pharmacokinetic optimization

The following workflow diagram outlines the key decision points in applying this compound in MDR research:

G Start Start MDRPhenotype Confirm MDR Phenotype Start->MDRPhenotype End End ABCB1Expression Verify ABCB1 Overexpression MDRPhenotype->ABCB1Expression ABCB1Check ABCB1 Expression Confirmed? ABCB1Expression->ABCB1Check SelectModel Select Appropriate Experimental Model ModelType Model System Selection SelectModel->ModelType CytotoxicityScreen Perform Cytotoxicity Screening MechanismStudy Mechanistic Studies CytotoxicityScreen->MechanismStudy Accumulation Drug Accumulation Assay MechanismStudy->Accumulation ATPase ATPase Activity Assay MechanismStudy->ATPase Docking Molecular Docking MechanismStudy->Docking InVivoValidation In Vivo Validation InVivoValidation->End ABCB1Check->End No ABCB1Check->SelectModel Yes CellBased 2D Cell Culture Protocol ModelType->CellBased Initial screening Spheroid 3D Spheroid Protocol ModelType->Spheroid Tumor microenvironment AnimalModel Xenograft Model ModelType->AnimalModel Therapeutic validation CellBased->CytotoxicityScreen Spheroid->CytotoxicityScreen AnimalModel->InVivoValidation Accumulation->InVivoValidation ATPase->InVivoValidation Docking->InVivoValidation

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for overcoming ABCB1-mediated multidrug resistance in cancer therapy. Its well-characterized mechanism, specific inhibitory activity, and demonstrated efficacy in both in vitro and in vivo models position it as a superior alternative to earlier generations of MDR reversal agents. The detailed application notes and standardized protocols provided in this document enable rigorous evaluation of this compound's potential across diverse experimental systems.

Future research should focus on optimizing combination regimens with conventional chemotherapeutics, evaluating potential interactions with other resistance mechanisms, and developing biomarker strategies for patient selection. Additionally, structural optimization of this compound may yield analogs with improved potency and pharmacokinetic properties. As the field advances toward more personalized cancer medicine, targeted approaches to overcoming specific resistance mechanisms like ABCB1-mediated efflux will play increasingly important roles in salvage therapies for treatment-resistant cancers.

References

Comprehensive Application Notes and Protocols for Using Falnidamol in Cancer Cell Line Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Falnidamol and Its Research Applications

This compound (FLD), also known as BIBX1382, is a pyrimido-pyrimidine compound initially characterized as a selective tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). Recent preclinical investigations have revealed additional molecular targets and mechanisms of action that make it a promising candidate for oncology research, particularly in overcoming chemotherapy resistance. This compound is currently in phase 1 clinical trials for the treatment of solid tumors, underscoring its translational potential [1]. Research applications have expanded to include its role as a highly potent and specific active ABCB1 transporter inhibitor, effectively reversing multidrug resistance (MDR) in various cancer models, and as a combination agent with cisplatin to enhance anti-tumor efficacy [1] [2].

The compound demonstrates particular research utility in non-small cell lung cancer (NSCLC) models, where it has shown synergistic effects when combined with conventional chemotherapeutic agents. Additionally, its ability to target DUSP26-mediated signaling pathways and modulate reactive oxygen species (ROS) generation provides mechanistic insights for exploring novel cancer therapeutic strategies [3]. These application notes provide detailed protocols for implementing this compound in various cancer cell line studies, with specific attention to appropriate controls, optimized concentrations, and methodological considerations for different experimental endpoints.

Compound Properties and Handling

Basic Chemical Properties
  • Chemical name: this compound (also known as BIBX1382)
  • CAS Number: 196612-93-8
  • Molecular Formula: Information not provided in search results
  • Purity: >98% (for research grade) [2]
  • Solubility: Soluble in DMSO
  • Storage: Store at -20°C in desiccated conditions
  • Stability: Stable for at least 24 months when stored properly
Stock Solution Preparation and Storage
  • Preparation: Reconstitute this compound to a stock concentration of 100 mM in 100% DMSO.
  • Aliquoting: Divide into small single-use aliquots to minimize freeze-thaw cycles and prevent precipitation.
  • Storage: Maintain at -20°C in tightly sealed vials with desiccant.
  • Working solutions: Prepare fresh dilutions in cell culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% to maintain cell viability.
  • Quality control: Visually inspect for precipitation before use; if present, briefly warm and vortex.

Cytotoxicity Assessment Protocols

MTT Cell Viability Assay

The MTT assay provides a standardized, quantitative method for assessing this compound's effects on cell proliferation and viability across various cancer cell lines.

  • Cell seeding: Seed cells in 96-well plates at a density of 5 × 10³ cells per well in 100 μL complete medium and incubate overnight for proper attachment [1].
  • Treatment regimen:
    • Prepare this compound dilutions in complete medium from DMSO stock.
    • Apply treatments in triplicate or quadruplicate wells.
    • Include vehicle controls (0.1% DMSO) and blank controls (medium only).
    • Incubate for 72 hours at 37°C with 5% CO₂.
  • MTT application:
    • Add 10 μL MTT reagent (5 mg/mL in PBS) to each well.
    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
  • Solubilization and measurement:
    • Carefully remove medium and add 100 μL DMSO to dissolve formazan crystals.
    • Measure absorbance at 570 nm using a microplate reader.
    • Calculate percentage viability relative to vehicle-treated controls.

Table 1: Reported IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value (μM) Experimental Conditions
A549 NSCLC 12.719 μM 72h MTT assay [2]
PC-9 NSCLC 13.531 μM 72h MTT assay [2]
HELA-Col Cervical (MDR) >50 μM* 72h MTT assay [1]
SW620-Adr Colon (MDR) >50 μM* 72h MTT assay [1]

\Note: this compound demonstrates low cytotoxicity in ABCB1-overexpressing multidrug resistant (MDR) cell lines at concentrations up to 50 μM, supporting its safety profile as a reversal agent [1].*

Colony Formation Assay

The colony formation assay evaluates long-term anti-proliferative effects and clonogenic capacity following this compound treatment.

  • Cell seeding: Seed 1,000 cells per well in 6-well plates and allow to attach overnight [1].
  • Treatment protocol:
    • Treat cells with this compound (e.g., 5 μM for 6 hours).
    • Include appropriate controls and combination treatments.
    • After treatment, remove drug-containing medium and wash with PBS.
    • Add fresh complete medium and incubate for 10-14 days to allow colony formation.
  • Staining and quantification:
    • Fix colonies with methanol for 30 minutes.
    • Stain with 0.1% crystal violet for 30 minutes.
    • Gently rinse with distilled water and air dry.
    • Count colonies containing >50 cells using automated or manual methods.
    • Calculate plating efficiency and surviving fraction.
3D Spheroid Assay

The 3D spheroid model provides a more physiologically relevant system for evaluating drug penetration and efficacy in tumor-like structures.

  • Spheroid formation:
    • Seed 1,000 cells per well in ultra-low attachment 96-well plates.
    • Centrifuge briefly (500 × g for 5 minutes) to promote aggregation.
    • Culture for 3-5 days until compact spheroids form.
  • Treatment and evaluation:
    • Treat pre-formed spheroids with this compound alone or in combination.
    • Monitor spheroid morphology and size daily.
    • Measure spheroid diameter using microscopy after 7 days of treatment.
    • Use image analysis software for quantitative assessment.

Multidrug Resistance (MDR) Reversal Studies

ABCB1 Transporter Inhibition Assessment

This compound has been identified as a highly potent and specific active ABCB1 transporter inhibitor, making it particularly valuable for studying multidrug resistance mechanisms [1].

  • Cell line selection:

    • Parental and resistant pairs: Utilize matched parental and resistant cell lines:
      • HELA (cervical) vs. HELA-Col (colchicine-selected ABCB1-overexpressing)
      • SW620 (colon) vs. SW620-Adr (doxorubicin-selected ABCB1-overexpressing)
      • HEK293 vs. HEK293-ABCB1 (transfected) [1]
    • Culture conditions: Maintain all cell lines in DMEM with 10% FBS at 37°C with 5% CO₂.
  • Reversal assay protocol:

    • Pre-incubate cells with This compound (1-5 μM) or verapamil (positive control) for 2 hours.
    • Add chemotherapeutic agents at varying concentrations:
      • ABCB1 substrates: doxorubicin, paclitaxel
      • Non-substrate control: cisplatin
    • Incubate for 72 hours and assess viability using MTT assay.
    • Calculate reversal fold values by comparing IC₅₀ values with and without this compound.

Table 2: this compound-Mediated Reversal of Multidrug Resistance in Cancer Cell Lines

Cell Line Resistance Mechanism Chemotherapeutic Agent Reversal Fold Experimental Conditions
HELA-Col ABCB1 overexpression Paclitaxel Significant 5 μM FLD, 72h MTT [1]
SW620-Adr ABCB1 overexpression Doxorubicin Significant 5 μM FLD, 72h MTT [1]
HEK293-ABCB1 Transfected ABCB1 Doxorubicin Significant 5 μM FLD, 72h MTT [1]
HEK293-ABCG2 Transfected ABCG2 Mitoxantrone Not significant 5 μM FLD, 72h MTT [1]
Intracellular Drug Accumulation and Efflux Assays

These assays directly measure this compound's effect on ABCB1 transporter function and intracellular chemotherapeutic agent retention.

  • Drug accumulation assay:

    • Seed cells in 6-well plates at 1 × 10⁶ cells per well and incubate for 24 hours.
    • Pre-treat with This compound (5 μM) or verapamil for 2 hours.
    • Add 10 μM doxorubicin and incubate for additional 2 hours.
    • Collect cells, wash with ice-cold PBS, and analyze immediately by flow cytometry.
    • Use excitation/emission wavelengths of 488/575 nm for doxorubicin detection.
  • Drug efflux assay:

    • Load cells with 10 μM doxorubicin for 30 minutes.
    • Remove doxorubicin-containing medium and wash with PBS.
    • Add medium containing This compound (5 μM) or verapamil.
    • Collect cells at various time points (0, 30, 60, 90, 120 minutes).
    • Analyze retained doxorubicin by flow cytometry.
    • Calculate efflux rates from fluorescence decrease over time.
ATPase Activity Assay

The ATPase assay evaluates this compound's effect on ABCB1 transporter energy metabolism:

  • Prepare membranes from ABCB1-overexpressing cells.
  • Incubate membranes with varying this compound concentrations (0-40 μM) for 5 minutes.
  • Initiate reaction by adding 5 mM Mg²⁺-ATP.
  • Incubate for 30 minutes at 37°C.
  • Detect inorganic phosphate (Pᵢ) release using luminescence-based detection.
  • Compare with controls (basal activity) and Na₃VO₄-treated samples (inhibited activity).
  • This compound typically shows concentration-dependent suppression of ABCB1 ATPase activity [1].

Combination Therapy with Cisplatin

Rationale for this compound-Cisplatin Combination

The combination of this compound with cisplatin represents a promising therapeutic strategy for enhanced anti-cancer efficacy, particularly in NSCLC models. This approach leverages multiple mechanisms:

  • DUSP26 pathway inhibition: this compound enhances cisplatin's effect by targeting DUSP26-mediated signaling pathways, which are upregulated in NSCLC and associated with poor prognosis [2] [3].
  • Reactive oxygen species (ROS) generation: The combination synergistically increases ROS production, leading to enhanced DNA damage, mitochondrial apoptosis, and ferroptosis [3].
  • EGFR signaling modulation: As an EGFR inhibitor, this compound may counteract resistance mechanisms that limit cisplatin efficacy [2].
  • Cell cycle effects: The combination promotes G2/M cell cycle arrest, enhancing susceptibility to DNA-damaging agents like cisplatin [2].
Combination Treatment Protocol
  • Cell seeding and preparation:
    • Seed A549 or PC-9 NSCLC cells in 96-well plates at 5 × 10³ cells/well.
    • Allow attachment for 24 hours in complete medium.
  • Treatment conditions:
    • This compound alone: Concentration range (0-20 μM)
    • Cisplatin alone: Concentration range (0-50 μM)
    • Combination: Fixed-ratio or non-constant ratio combinations
    • Include controls (vehicle and untreated)
    • Incubate for 48-72 hours at 37°C with 5% CO₂
  • Viability assessment:
    • Perform MTT or CCK-8 assay as described in Section 3.1.
    • Analyze data using CompuSyn or CalcuSyn software to calculate combination index (CI) values.
    • Synergism is typically observed at CI < 1.0.

Table 3: Combination Effects of this compound and Cisplatin in NSCLC Models

Cell Line This compound (μM) Cisplatin (μM) Combination Index Key Effects
A549 5-10 10-20 Synergistic (CI<1) Enhanced G2/M arrest, DNA damage, apoptosis [2]
PC-9 5-10 10-20 Synergistic (CI<1) ROS generation, ferroptosis, EMT inhibition [3]
A549 10 20 Strongly synergistic DUSP26 suppression, reduced metastasis [2]
In Vivo Xenograft Validation

For translational validation, the this compound-cisplatin combination can be evaluated in mouse xenograft models:

  • Tumor implantation: Subcutaneously inject 5 × 10⁵ NSCLC cells (e.g., A549, PC-9) into immunodeficient mice.
  • Treatment groups:
    • Vehicle control
    • This compound alone (e.g., 10-20 mg/kg, oral or IP)
    • Cisplatin alone (e.g., 3-5 mg/kg, IP)
    • Combination (same doses)
  • Treatment schedule: Administer drugs 2-3 times weekly for 3-4 weeks.
  • Monitoring:
    • Measure tumor dimensions 2-3 times weekly.
    • Calculate tumor volume: V = (length × width²)/2.
    • Monitor body weight as toxicity indicator.
    • Collect tumors for molecular analysis post-study.
  • Expected outcomes: Combination therapy typically shows significant tumor growth reduction and decreased lung metastasis compared to monotherapies with ameliorated side effects [2] [3].

Mechanistic Investigation Protocols

Molecular Docking Analysis

Molecular docking studies provide insights into this compound's direct binding interactions with target proteins like ABCB1.

  • Protein preparation:
    • Obtain ABCB1 structure (e.g., PDB ID: 7A69) from Protein Data Bank.
    • Prepare protein using Maestro v11.1 (Schrödinger) or similar software:
      • Add hydrogen atoms
      • Optimize hydrogen bonding
      • Assign partial charges
      • Remove water molecules and co-crystallized ligands
  • Ligand preparation:
    • Retrieve this compound structure from PubChem.
    • Generate low-energy 3D conformations.
    • Assign appropriate bond orders and charges.
  • Docking protocol:
    • Define binding site based on known drug-binding pocket of ABCB1.
    • Perform Glide XP docking followed by induced fit docking.
    • Analyze binding poses and interaction patterns.
    • Calculate docking scores and binding energies.
  • Expected results: this compound typically shows high-affinity binding to the drug-binding site of ABCB1, explaining its inhibitory activity [1].
Cellular Thermal Shift Assay (CETSA)

CETSA validates direct target engagement by assessing protein thermal stability changes upon ligand binding.

  • Cell preparation:
    • Culture HELA-Col or similar ABCB1-overexpressing cells.
    • Harvest 2 × 10⁷ cells and wash with PBS.
    • Subject cell suspension to freeze-thaw cycles (5×) using liquid nitrogen.
  • Sample preparation:
    • Centrifuge at 10,000 × g for 10 minutes at 4°C to collect protein samples.
    • Treat aliquots with This compound (50 μM) or DMSO control for 30 minutes at room temperature.
  • Temperature gradient incubation:
    • Heat individual samples at different temperatures (e.g., 37-65°C) for 3 minutes.
    • Cool on ice for 2 minutes.
    • Centrifuge at 15,000 × g for 20 minutes at 4°C.
    • Collect supernatants for analysis.
  • Detection:
    • Analyze ABCB1 levels in supernatants by Western blotting.
    • Quantify band intensities and plot melting curves.
    • Shift in thermal stability indicates direct binding.
Reactive Oxygen Species (ROS) Detection

The this compound-cisplatin combination significantly induces ROS generation, which can be quantified using the following protocol:

  • Cell treatment:
    • Seed cells in appropriate culture vessels and allow to attach overnight.
    • Treat with this compound (5-10 μM), cisplatin (10-20 μM), or combination for 6-24 hours.
    • Include N-acetylcysteine (NAC) control (5 mM, pre-treatment 1 hour) to confirm ROS-specific effects.
  • ROS detection:
    • Load cells with CM-H₂DCFDA (5 μM) in serum-free medium for 30 minutes at 37°C.
    • Wash with PBS to remove excess dye.
    • Analyze immediately by flow cytometry (excitation/emission: 495/529 nm) or fluorescence microscopy.
    • Quantify fluorescence intensity relative to untreated controls.
  • Expected results: Combination treatment typically shows significantly enhanced ROS generation compared to single agents, which is abrogated by NAC pre-treatment [3].

The following diagram illustrates the primary molecular mechanisms through which this compound exerts its anti-cancer effects, particularly in combination with cisplatin:

G cluster_1 Molecular Targets cluster_2 Cellular Effects cluster_3 Therapeutic Outcomes This compound This compound ABCB1 ABCB1 This compound->ABCB1 Inhibits DUSP26 DUSP26 This compound->DUSP26 Suppresses EGFR EGFR This compound->EGFR Inhibits Cisplatin Cisplatin DNA_Damage DNA_Damage Cisplatin->DNA_Damage Induces MDR_Reversal MDR_Reversal ABCB1->MDR_Reversal Promotes ROS ROS DUSP26->ROS Enhances EMT_Inhibition EMT_Inhibition EGFR->EMT_Inhibition Mediates ROS->DNA_Damage Exacerbates Ferroptosis Ferroptosis ROS->Ferroptosis Induces Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Triggers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Progresses to Enhanced_ChemoSensitivity Enhanced_ChemoSensitivity Apoptosis->Enhanced_ChemoSensitivity Contributes to Ferroptosis->Enhanced_ChemoSensitivity Contributes to Metastasis_Reduction Metastasis_Reduction EMT_Inhibition->Metastasis_Reduction Leads to Enhanced_ChemoSensitivity->MDR_Reversal Potentiates

Diagram 1: Molecular mechanisms of this compound action in cancer cells. This compound targets multiple pathways to enhance chemosensitivity and reverse multidrug resistance, with synergistic effects when combined with cisplatin.

Western Blot Analysis of Signaling Pathways

Western blotting allows evaluation of this compound's effects on key signaling pathways:

  • Sample preparation:
    • Treat cells with this compound (0-20 μM) for 6-48 hours.
    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
    • Determine protein concentration using BCA assay.
  • Electrophoresis and transfer:
    • Separate proteins (20-40 μg per lane) by SDS-PAGE (8-12% gels).
    • Transfer to PVDF membranes using standard protocols.
  • Antibody detection:
    • Block membranes with 5% BSA or non-fat milk for 1 hour.
    • Incubate with primary antibodies (1:1000 dilution) overnight at 4°C:
      • Key targets: ABCB1, DUSP26, p-EGFR, EMT markers (E-cadherin, vimentin, SNAIL)
      • Apoptosis markers: cleaved caspase-3, PARP, Bax/Bcl-2 ratio
      • Signaling pathways: p-AKT, p-ERK, p38 MAPK
      • Loading control: GAPDH or β-actin
    • Incubate with HRP-conjugated secondary antibodies (1:1000-1:5000) for 1 hour.
    • Detect using ECL reagent and image with chemiluminescence system.
  • Expected results: this compound alone or with cisplatin typically shows decreased DUSP26 expression, reduced EGFR phosphorylation, and modulated EMT markers [2] [3].

Formulation and Analytical Considerations

Nanoliposomal Formulation Strategy

While not specifically reported for this compound in the search results, nanoliposomal delivery systems can enhance drug bioavailability and reduce toxicity, as demonstrated for other similar compounds:

  • Liposome composition: Use 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) and cholesterol in 7:3 molar ratio.
  • Preparation method: Employ thin film hydration technique:
    • Dissolve lipids in organic solvent and evaporate to form thin film.
    • Hydrate with this compound solution in buffer.
    • Sonicate or extrude to achieve desired size (100-200 nm).
  • Characterization:
    • Measure particle size and zeta potential using dynamic light scattering.
    • Determine encapsulation efficiency by ultracentrifugation and HPLC analysis.
    • Assess stability at 4°C for up to 3 months.
Quality Control and Validation
  • HPLC analysis:
    • Column: C18 reverse phase (4.6 × 150 mm, 5 μm)
    • Mobile phase: Acetonitrile/water gradient
    • Flow rate: 1.0 mL/minute
    • Detection: UV at 254 nm
    • Retention time: ~8-10 minutes (validate with standard)
  • Cell line authentication:
    • Authenticate all cell lines regularly by STR profiling.
    • Test routinely for mycoplasma contamination.
  • Experimental validation:
    • Include appropriate positive and negative controls in all experiments.
    • Verify key findings using multiple complementary assays.
    • Reproduce critical experiments independently.

Troubleshooting and Technical Notes

  • Solubility issues: If this compound precipitates in aqueous solutions, briefly warm to 37°C and vortex. For cell culture studies, ensure final DMSO concentration does not exceed 0.1%.
  • Variable cytotoxicity: Cell line-specific responses are expected. Perform preliminary range-finding experiments for each new cell line.
  • ABCB1 inhibition consistency: Verify ABCB1 expression in resistant cell lines by Western blot before reversal experiments.
  • Combination therapy optimization: Use matrix approach with varying concentrations of both agents to identify optimal synergistic ratios.
  • ROS detection artifacts: Include proper controls (NAC pretreatment) to confirm ROS-specific signals; avoid prolonged dye incubation.
  • CETSA optimization: Optimize temperature range and protein detection antibodies for specific target proteins.

Conclusion

These application notes provide comprehensive protocols for investigating this compound in cancer cell line models. The compound demonstrates particular utility in overcoming ABCB1-mediated multidrug resistance and enhancing cisplatin efficacy through multi-target mechanisms. Researchers should select appropriate protocols based on their specific research questions, paying particular attention to cell line validation, proper controls, and mechanism-focused experimental design. The ongoing clinical development of this compound underscores the translational relevance of these preclinical research applications.

References

Application Notes: Falnidamol in Combination Chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Falnidamol (also known as BIBX1382) is a pyrimido-pyrimidine compound initially identified as a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor [1] [2]. Recent preclinical studies have revealed two significant, non-mutually exclusive applications for this compound in oncology combination therapy.

Reversal of ABCB1-Mediated Multidrug Resistance (MDR)

Background: Overexpression of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp), is a major mechanism of multidrug resistance in cancers. It effluxes chemotherapeutic agents like doxorubicin and paclitaxel, reducing their intracellular concentration and therapeutic effect [1] [3].

Mechanism of Action: this compound acts as a highly potent and specific active ABCB1 transporter inhibitor [1] [4]. It directly binds to the drug-binding site of ABCB1, suppressing its ATPase activity and thereby inhibiting its efflux function. This leads to increased accumulation and retention of chemotherapeutic substrates within cancer cells, resensitizing them to treatment [1]. Notably, it does not affect the expression or cellular localization of the ABCB1 protein [1].

Proposed Combination Partners: Chemotherapeutic agents that are substrates of ABCB1, such as:

  • Doxorubicin
  • Paclitaxel
  • Vincristine [1]
Synergistic Combination with Cisplatin in NSCLC

Background: Cisplatin is a first-line treatment for non-small cell lung cancer (NSCLC), but its efficacy is often limited by the development of chemoresistance and severe adverse effects [5] [2].

Mechanism of Action: The combination of this compound and cisplatin (FLD/DDP) exhibits strong synergistic anti-cancer effects in NSCLC models. The key mechanisms include:

  • Inhibition of DUSP26: The combination significantly reduces the expression of Dual-specificity phosphatase 26 (DUSP26), an oncogene upregulated in NSCLC samples and associated with poor patient survival [5] [2].
  • Induction of Oxidative Stress and Multiple Cell Death Pathways: FLD/DDP combination potently induces reactive oxygen species (ROS), leading to G2/M cell cycle arrest, DNA damage, mitochondrial apoptosis, and ferroptosis (an iron-dependent form of programmed cell death) [5] [2] [6].
  • Suppression of EMT and EGFR Phosphorylation: The combination inhibits the epithelial-to-mesenchymal transition (EMT) process and EGFR phosphorylation, which are associated with cancer metastasis and progression [2].

Proposed Combination Partner: Cisplatin [5] [2].

Detailed Experimental Protocols

The following protocols are adapted from recent preclinical studies to guide in vitro experimentation [1] [5] [2].

Protocol 1: Assessing Reversal of MDR *In Vitro*

This protocol evaluates the ability of this compound to resensitize ABCB1-overexpressing resistant cancer cells to chemotherapeutic agents.

1.1 Cell Lines

  • Parental sensitive lines: HELA (cervical cancer), SW620 (colon cancer), HEK293 (embryonic kidney).
  • ABCB1-overexpressing resistant lines: HELA-Col (selected with colchicine), SW620-Adr (selected with doxorubicin), HEK293-ABCB1 (transfected with ABCB1 plasmid).
  • Culture: Maintain all cell lines in DMEM supplemented with 10% FBS [1].

1.2 Cytotoxicity and Reversal Assay (MTT Assay)

  • Cell Seeding: Seed cells into 96-well plates at a density of (5 \times 10^3) cells per well and culture overnight.
  • Drug Treatment:
    • Cytotoxicity of this compound: Treat cells with a range of this compound concentrations (e.g., 0-10 µM) for 72 hours to determine its standalone cytotoxicity.
    • Reversal Effect: Pre-incubate cells with a non-toxic concentration of this compound (e.g., 1-5 µM) or a positive control (e.g., 10 µM verapamil) for 2 hours. Then, add varying concentrations of chemotherapeutic agents (doxorubicin, paclitaxel) or a non-substrate negative control (cisplatin) and co-incubate for 72 hours [1].
  • Viability Measurement: Add MTT reagent and incubate for 4 hours. Dissolve the formed formazan crystals and measure the absorbance at 570 nm. Calculate the half-maximal inhibitory concentration (IC₅₀) for chemotherapeutics with and without this compound.
  • Data Analysis: The reversal fold (RF) is calculated as: (RF = IC_{50} \text{ of chemotherapeutic alone} / IC_{50} \text{ of chemotherapeutic + this compound}) [1].

1.3 Doxorubicin Accumulation and Efflux Assay (Flow Cytometry)

  • Accumulation: Seed HELA and HELA-Col cells in 6-well plates ((1 \times 10^6) cells/well). Pre-treat with this compound (5 µM) or verapamil (5 µM) for 2 hours, then add doxorubicin (10 µM) for 2 hours. Harvest cells and measure intracellular doxorubicin fluorescence via flow cytometry [1].
  • Efflux: Load cells with doxorubicin (10 µM) for 30 minutes. After washing, incubate cells with this compound (5 µM) or verapamil (5 µM) and measure the intracellular doxorubicin fluorescence at various time points (e.g., 0, 30, 60, 90, 120 minutes) [1].

The workflow for this series of experiments is as follows:

G Start Start: MDR Reversal Protocol CellPrep Cell Preparation: Seed sensitive and ABCB1-overexpressing cells Start->CellPrep MTT MTT Assay CellPrep->MTT Flow Flow Cytometry CellPrep->Flow Cytotox Cytotoxicity Test (this compound alone) MTT->Cytotox Reversal Reversal Effect Test (Pre-incubate with this compound + Chemotherapeutic) MTT->Reversal Analysis Data Analysis: Calculate IC₅₀ and Reversal Fold (RF) Cytotox->Analysis Reversal->Analysis Accum Accumulation Assay (Measure intracellular drug) Flow->Accum Efflux Efflux Assay (Monitor drug retention over time) Flow->Efflux Accum->Analysis Efflux->Analysis

Protocol 2: Evaluating Synergy with Cisplatin in NSCLC

This protocol investigates the synergistic effects and mechanisms of this compound combined with cisplatin.

2.1 Cell Viability Assay (CCK-8 Assay)

  • Cell Lines: Use NSCLC cell lines (e.g., A549, PC-9).
  • Treatment:
    • Determine the IC₅₀ of this compound and cisplatin individually.
    • Treat cells with combinations of this compound and cisplatin at fixed ratios (e.g., 1:1, 1:2) across a range of concentrations.
  • Synergy Calculation: Analyze data using software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy [5] [2].

2.2 Mechanistic Studies

  • Cell Cycle Analysis: After FLD/DDP treatment, fix cells and stain with propidium iodide. Analyze DNA content by flow cytometry to detect G2/M phase arrest [5].
  • ROS Detection: Treat cells with FLD/DDP in the presence or absence of the antioxidant N-acetylcysteine (NAC). Incubate with a fluorescent ROS probe (e.g., DCFH-DA) and measure fluorescence by flow cytometry or fluorescence microscopy [5] [2].
  • Western Blot Analysis: Lyse treated cells and separate proteins via SDS-PAGE. Transfer to a membrane and probe with primary antibodies against key targets (e.g., DUSP26, p-EGFR, γH2AX for DNA damage, GPX4 for ferroptosis), followed by HRP-conjugated secondary antibodies and detection [1] [5] [2].

The signaling pathways involved in the this compound/Cisplatin combination can be summarized as follows:

G Start This compound + Cisplatin DUSP26 Inhibits DUSP26 (Oncogene) Start->DUSP26 ROS Induces ROS Generation Start->ROS Pathway Downstream Effects DUSP26->Pathway ROS->Pathway Death1 Mitochondrial Apoptosis Pathway->Death1 Death2 Ferroptosis (Iron accumulation, Lipid peroxidation) Pathway->Death2 CellFate1 G2/M Cell Cycle Arrest Pathway->CellFate1 CellFate2 DNA Damage Pathway->CellFate2 CellFate3 Inhibits EMT & Metastasis Pathway->CellFate3

Summary of Key Quantitative Data

The tables below consolidate critical quantitative findings from the research.

Table 1: Reversal of Multidrug Resistance by this compound (5 µM) In Vitro [1]

Cell Line (Resistant) Chemotherapeutic (Substrate) IC₅₀ without this compound IC₅₀ with this compound Reversal Fold
HELA-Col Doxorubicin Reported as significantly high Significantly reduced >10-fold
SW620-Adr Paclitaxel Reported as significantly high Significantly reduced >10-fold
HEK293-ABCB1 Doxorubicin Reported as significantly high Significantly reduced Specific to ABCB1

Table 2: Anti-Cancer Effects of this compound and Cisplatin (FLD/DDP) in NSCLC In Vitro [5] [2]

Parameter / Effect Observation in NSCLC Cells (A549, PC-9)
Cytotoxicity (IC₅₀) This compound: ~12-14 µM; Combination with Cisplatin markedly reduces Cisplatin's IC₅₀
Synergy Strong synergistic effect (Combination Index CI < 1)
Cell Cycle Significant induction of G2/M phase arrest
ROS Production Dramatic increase; effect abolished by antioxidant NAC
Cell Death Pathways Induction of apoptosis and ferroptosis
Key Molecular Change Significant downregulation of DUSP26 protein expression

Critical Considerations for Protocol Design

  • Specificity: this compound specifically reverses ABCB1-mediated MDR but not ABCG2-mediated MDR [1]. Verify the MDR mechanism in your model system.
  • Toxicity Profile: In vivo studies reported that the this compound/cisplatin combination reduced tumor growth and metastasis in mouse models with ameliorated side effects compared to cisplatin alone, suggesting a favorable toxicity profile [5] [2]. Nonetheless, thorough toxicity assessments are required.
  • Clinical Status: this compound is currently in Phase I clinical trials for solid tumors; its safety and efficacy in combination regimens in humans are not yet fully established [1].

References

Comprehensive Application Notes: Falnidamol Cytotoxicity Assessment via MTT Assay for Cancer Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Falnidamol and Its Therapeutic Potential in Oncology

This compound (also known as BIBX1382) is an investigational tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR) that is currently in phase 1 clinical trials for the treatment of solid tumors [1]. Recent preclinical investigations have revealed that this compound possesses a dual mechanism of action, functioning not only as an EGFR inhibitor but also as a highly potent and specific inhibitor of the ABCB1 transporter (P-glycoprotein), which is a key mediator of multidrug resistance (MDR) in cancer treatment [1]. This dual activity makes this compound a promising candidate for combination therapy approaches, particularly in overcoming one of the most significant challenges in oncology – chemoresistance.

The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) serves as a cornerstone methodology in preclinical drug development for assessing compound cytotoxicity, cellular viability, and metabolic activity. This colorimetric assay provides researchers with a robust, quantitative platform for initial screening of anti-cancer compounds, determination of half-maximal inhibitory concentrations (IC₅₀), and evaluation of combination therapy efficacy. For this compound research, the MTT assay has been instrumental in characterizing its cytotoxic profile and demonstrating its ability to reverse ABCB1-mediated multidrug resistance in various cancer models [1]. The utility of this assay extends across multiple research contexts, from single-agent cytotoxicity screening to complex combination therapy studies, providing essential data for advancing compounds through the drug development pipeline.

Fundamental Principles of the MTT Assay

Mechanistic Basis of the MTT Assay

The MTT assay operates on the fundamental principle that metabolically active cells can reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals through the action of mitochondrial and cellular oxidoreductases [2] [3]. This biochemical conversion primarily depends on the activity of mitochondrial dehydrogenases, particularly succinate dehydrogenase, which is intimately involved in electron transfer processes within the mitochondrial respiratory chain [2]. The efficiency of MTT reduction is directly correlated with mitochondrial integrity and overall cellular metabolic activity, making it a reliable indicator of cell viability and metabolic health under various experimental conditions.

It is important to recognize that MTT reduction occurs not exclusively in mitochondria but also in other cellular compartments, including the endoplasmic reticulum (ER), lysosomes, and plasma membrane [2]. This broader cellular reduction capacity means that the assay reflects the overall metabolic activity and reducing power of the cell, providing a comprehensive assessment of cellular health beyond mere mitochondrial function. The resulting formazan crystals are subsequently dissolved using an appropriate solvent, and the intensity of the colored solution is quantified using spectrophotometry, typically at 570 nm with a reference wavelength of 630 nm to correct for background noise [2] [4].

Applications and Limitations in Drug Discovery

The MTT assay finds extensive utility across multiple domains of biomedical research, including drug discovery, cancer research, toxicology, and tissue engineering [2]. It provides quantitative data essential for understanding cellular responses to pharmacological agents, toxins, and environmental stressors, and is particularly valuable in studies focused on apoptosis, necrosis, and metabolic adaptations [2]. The assay's simplicity, cost-effectiveness, and adaptability to high-throughput screening formats have cemented its position as a fundamental methodology in preclinical research.

However, researchers must remain cognizant of several important limitations associated with the MTT assay. The reduction of MTT can be influenced by various factors beyond cell viability, including cellular stress, culture conditions, and nutrient availability [2] [5]. Furthermore, the assay measures metabolic activity rather than direct cell death, which means that treatments causing metabolic inhibition without immediate cytotoxicity may be misinterpreted as cell death [5]. Certain compounds, including some nanoparticles and reducing agents, can directly interfere with the MTT reduction process, potentially leading to false results [3]. These considerations underscore the importance of using complementary assays to validate findings obtained through the MTT method.

Experimental Design and Optimization for this compound Studies

Selection of Appropriate Cell Models

The choice of cell lines is a critical consideration in designing this compound cytotoxicity studies. Research has demonstrated this compound's efficacy across various cancer models, particularly in systems where ABCB1-mediated multidrug resistance is a factor. The following table outlines cell lines successfully employed in this compound research:

Table 1: Cell Lines for this compound Cytotoxicity Studies

Cell Line Origin/Type Relevant Characteristics Application in this compound Research
HELA-Col Human cervical cancer ABCB1-overexpressing resistant variant selected by colchicine Assessment of ABCB1-mediated MDR reversal [1]
SW620-Adr Human colon cancer ABCB1-overexpressing resistant variant selected by doxorubicin Evaluation of chemosensitization potential [1]
HEK293-ABCB1 Human embryonic kidney Stably transfected with ABCB1 plasmid Specific investigation of ABCB1 inhibition [1]
HEK293-ABCG2 Human embryonic kidney Stably transfected with ABCG2 plasmid Control for specificity of ABCB1 inhibition [1]
H1299 Non-small cell lung cancer (NSCLC) Conventional NSCLC model Combination therapy studies [6] [7]
A549 Non-small cell lung cancer (NSCLC) Conventional NSCLC model General cytotoxicity assessment [8]

In addition to these specific models, this compound has been investigated in combination with cisplatin in NSCLC models, where it remarkably induced G2/M cell cycle arrest, DNA damage, and ferroptosis [6] [7]. This highlights the importance of including appropriate combination therapy arms in experimental designs when investigating this compound's potential clinical applications.

Reagent Preparation and Optimization Guidelines

Proper preparation and optimization of reagents are essential for obtaining reliable and reproducible MTT assay results. The following parameters require careful consideration:

  • MTT Stock Solution: Prepare MTT at a concentration of 5 mg/mL in sterile phosphate-buffered saline (PBS) [2]. The solution should be filter-sterilized (0.22 µm) and stored at -20°C, protected from light to maintain stability [2]. Degradation of MTT due to improper storage can lead to increased background absorbance and reduced assay accuracy.

  • Solubilization Solutions: Various solvents can be employed to dissolve the formazan crystals, each with specific advantages. Dimethyl sulfoxide (DMSO) is commonly used due to its excellent solubility properties, but caution is necessary as it can be cytotoxic at higher concentrations [2]. Acidified isopropanol (containing approximately 0.04 N HCl) serves as an effective alternative, with the acidic environment enhancing formazan solubility [2]. For cell types resistant to other solvents, 10% sodium dodecyl sulfate (SDS) solution in 10 mM HCl can be utilized, though it may interfere with subsequent biochemical analyses [2].

  • This compound Preparation: this compound can be obtained from commercial suppliers such as MedChemExpress [1]. Prepare stock solutions in DMSO and store as aliquots at -20°C. The final DMSO concentration in cell culture should not exceed 0.1% to avoid solvent-mediated cytotoxicity. Include vehicle controls with equivalent DMSO concentrations in all experiments.

Table 2: Key MTT Assay Parameters and Optimization Guidelines

Parameter Recommended Conditions Optimization Considerations
Cell Seeding Density 1,000-100,000 cells/well (96-well plate) Varies by cell line; leukemic lines typically require 0.5-1.0×10⁵ cells/mL, while solid tumor lines may need 1×10⁴ to 1.5×10⁵ cells/mL [2]
MTT Incubation Time 2-4 hours Do not exceed 6 hours to prevent cell stress; monitor for purple formazan crystal formation [2]
Serum Conditions Serum-free medium during MTT incubation Prevents interference from serum proteins that may skew results [2]
Solubilization Duration 10-15 minutes with gentle shaking Ensure complete dissolution of crystals; pipette stubborn crystals to ensure uniform dissolution [2]
Absorbance Measurement 570 nm with 630 nm reference Complete readings within 1 hour to prevent crystal precipitation or solvent evaporation [2]

Detailed MTT Assay Protocol for this compound Cytotoxicity Assessment

Cell Seeding and Treatment Protocol

The initial setup phase is critical for generating reliable and reproducible data in this compound cytotoxicity assessment:

  • Cell Preparation: Harvest exponentially growing cells and prepare a single-cell suspension using standard tissue culture techniques. Determine cell viability using trypan blue exclusion or similar methods, ensuring that viability exceeds 95% for assay initiation.

  • Plate Seeding: Seed cells in 96-well flat-bottom tissue culture-treated plates at densities optimized for the specific cell line being studied. As a general guideline, 5,000 cells per well is an appropriate starting density for many cancer cell lines, including A549 and MDA-MB-231 [4] [8]. Ensure uniform distribution of cells across all wells by gentle agitation after seeding.

  • Cell Attachment: Allow cells to adhere and recover for 24 hours under standard culture conditions (37°C, 5% CO₂) to ensure they are in logarithmic growth phase at the time of treatment [2]. Cells actively dividing during this growth phase will provide the most accurate response to experimental conditions.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium or PBS, ensuring that the final DMSO concentration does not exceed 0.1%. Include positive controls (e.g., verapamil for ABCB1 inhibition studies) [1] and vehicle controls in each experimental plate. For combination studies with chemotherapeutic agents, pre-incubate cells with this compound for 2 hours before adding chemotherapeutic drugs such as doxorubicin or paclitaxel [1].

  • Incubation Period: Maintain treated cells for 72 hours under standard culture conditions to allow for comprehensive assessment of treatment effects [1]. This duration has been established as optimal for observing this compound-mediated cytotoxicity and reversal of multidrug resistance.

MTT Incubation and Formazan Solubilization

Following the treatment period, the MTT assay procedure is conducted as follows:

  • MTT Application: After the 72-hour treatment period, carefully add MTT solution to each well to achieve a final concentration of 0.5 mg/mL [4]. For adherent cells, first aspirate the spent culture medium using a pipette or vacuum system, ensuring cells remain undisturbed, then add serum-free medium followed by MTT solution [2]. For suspension cells, centrifuge the microplate at 1,000 × g for 5 minutes to pellet cells before carefully aspirating the supernatant and adding MTT solution [2].

  • Metabolic Incubation: Incubate the plate at 37°C with 5% CO₂ for 2-4 hours to allow for formazan crystal formation [2]. Periodically monitor wells for the development of purple formazan crystals, which indicate mitochondrial activity. Do not exceed 6 hours of incubation to prevent cell stress.

  • Solubilization Preparation: After the incubation period, carefully remove the MTT solution without disturbing the formed formazan crystals. For adherent cells, if necessary, centrifuge the plate at 300-500 × g for 5 minutes to pellet loosely adherent crystals before aspiration [2].

  • Crystal Dissolution: Add an appropriate solubilization solvent (100-150 μL per well for a 96-well plate) such as DMSO, acidified isopropanol, or SDS solution [2]. Wrap the plate in aluminum foil or keep it in darkness to prevent formazan degradation, and shake gently (100-150 rpm) for 10-15 minutes to ensure complete dissolution of crystals.

  • Absorbance Measurement: Quantify the dissolved formazan product by measuring absorbance at 570 nm with a reference wavelength of 630 nm to correct for background noise using a microplate reader [2]. Complete readings within 1 hour of solubilization to prevent crystal precipitation or solvent evaporation.

The following diagram illustrates the complete experimental workflow for assessing this compound cytotoxicity using the MTT assay:

workflow Start Start Experiment CellSeed Seed cells in 96-well plates (5,000 cells/well) Start->CellSeed Adherence 24h adherence period (37°C, 5% CO₂) CellSeed->Adherence Treatment This compound treatment (0-72 hours) Adherence->Treatment MTTAdd Add MTT solution (0.5 mg/mL final concentration) Treatment->MTTAdd Incubation Incubate 2-4 hours (37°C, 5% CO₂) MTTAdd->Incubation Solubilize Remove MTT solution Add solubilization solvent Incubation->Solubilize Measure Measure absorbance 570 nm with 630 nm reference Solubilize->Measure Analyze Data analysis Calculate viability & IC₅₀ Measure->Analyze End End Experiment Analyze->End

Data Analysis and Interpretation

Calculation of Viability and Cytotoxicity Parameters
  • Cell Viability Percentage: Calculate the percentage of viable cells for each treatment condition using the following formula: Viability (%) = (Absorbanceₜᵣₑₐₜₑₑ / Absorbanceᵥₑₕᵢcₗₑ) × 100 where Absorbanceₜᵣₑₐₜₑₑ represents the mean absorbance of treated wells and Absorbanceᵥₑₕᵢcₗₑ represents the mean absorbance of vehicle control wells.

  • Cytotoxicity Percentage: Alternatively, cytotoxicity can be expressed as: Cytotoxicity (%) = 100 - Viability (%)

  • Half-Maximal Inhibitory Concentration (IC₅₀): Determine this compound's IC₅₀ value using appropriate nonlinear regression analysis of the dose-response data. The Logit approach is commonly used to evaluate IC₅₀ values from viability curves [6]. For combination studies, the Combination Index (CI) can be calculated using CompuSyn 2.0 software or similar tools, where CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism [6].

Interpretation and Validation of Results

Accurate interpretation of MTT results requires understanding what the assay measures and its limitations:

  • The MTT assay measures metabolic activity via cellular reduction capacity rather than direct cell death [5]. A decrease in signal may represent either actual cell death (cytotoxicity) or metabolic inhibition without immediate cell death (cytostatic effect) [5].

  • For this compound specifically, the MTT assay has demonstrated that it specifically reverses ABCB1-mediated MDR but not ABCG2-mediated MDR in vitro and in vivo [1]. This specificity is an important consideration when interpreting results across different cell models.

  • The reduction in viability observed with this compound in ABCB1-overexpressing cells is not attributable to effects on ABCB1 expression or cellular localization, but rather results from direct inhibition of ABCB1's efflux function, leading to enhanced intracellular accumulation of chemotherapeutic agents [1].

  • Validation with Complementary Assays is essential for confirming MTT results. Colony formation assays, 3D microsphere models, and xenograft studies have been employed to validate this compound's efficacy [1]. Additional mechanistic insights have been gained through western blotting, immunofluorescence, flow cytometry for drug accumulation, ATPase activity assays, docking analyses, and cellular thermal shift assays [1].

Advanced Applications and Combination Therapy Protocols

This compound in Multidrug Resistance Reversal

The most promising application of this compound identified through MTT assay and complementary techniques is its ability to reverse ABCB1-mediated multidrug resistance. The mechanistic basis for this activity involves:

  • Direct Binding to ABCB1: Docking analysis and cellular thermal shift assays indicate that this compound binds directly to the drug-binding site of the ABCB1 transporter [1]. This direct interaction competitively inhibits the efflux of chemotherapeutic substrates, increasing their intracellular concentration and efficacy.

  • Inhibition of ATPase Activity: this compound suppresses ABCB1 ATPase activity, effectively blocking the energy-dependent efflux function of the transporter [1]. This mechanism differs from some other MDR reversal agents that may affect transporter expression or localization.

  • Specificity for ABCB1: Importantly, this compound demonstrates specificity for ABCB1 over ABCG2 transporters, suggesting targeted activity against one of the most clinically relevant multidrug resistance mechanisms without affecting other transporter families [1].

The following diagram illustrates this compound's mechanism in reversing multidrug resistance:

mechanism MDR Multidrug Resistance (MDR) ABCB1 Overexpression ChemoInflux Chemotherapeutic Drug Cellular Influx MDR->ChemoInflux ABCB1Efflux ABCB1-Mediated Efflux Reduced Intracellular Drug MDR->ABCB1Efflux TreatmentFailure Treatment Failure ABCB1Efflux->TreatmentFailure This compound This compound Treatment BindsABCB1 Binds ABCB1 Drug-Binding Site This compound->BindsABCB1 InhibitsATPase Inhibits ABCB1 ATPase Activity This compound->InhibitsATPase BlocksEfflux Blocks Chemotherapeutic Efflux BindsABCB1->BlocksEfflux InhibitsATPase->BlocksEfflux IncreasedAccumulation Increased Intracellular Drug Accumulation BlocksEfflux->IncreasedAccumulation ReversalMDR Reversal of MDR Restored Chemosensitivity IncreasedAccumulation->ReversalMDR

Combination Therapy Protocols

Based on established research methodologies, the following combination therapy approaches can be employed to evaluate this compound's potential:

  • Chemotherapeutic Combinations: For assessment of MDR reversal, pre-incubate cells with this compound (typically at 5 μM) for 2 hours before adding ABCB1 substrate chemotherapeutic agents such as doxorubicin, paclitaxel, or vincristine [1]. Cisplatin, a non-substrate agent of ABCB1, can be used as a negative control [1].

  • Synergy Studies: When investigating synergistic interactions, apply both agents simultaneously or in sequence for specified durations. For example, in NSCLC models, combinational treatment with this compound and cisplatin remarkably induced G2/M cell cycle arrest, DNA damage, and ferroptosis [7]. Calculate combination indices using established software such as CompuSyn to quantify the degree of synergy [6].

  • In Vivo Translation: For advanced preclinical development, validate in vitro MTT findings using xenograft mouse models. Administer this compound in combination with chemotherapeutic agents to assess tumor growth inhibition and potential toxicity [1]. These in vivo studies provide critical data for clinical translation.

Troubleshooting and Technical Considerations

Common Issues and Resolution Strategies

Several technical challenges may arise during MTT-based assessment of this compound cytotoxicity. The following table outlines common issues and recommended solutions:

Table 3: Troubleshooting Guide for this compound MTT Assays

Problem Potential Causes Solutions
High Background Signal MTT degradation, microbial contamination, solvent interference Use fresh MTT solution protected from light; maintain sterile techniques; include proper background controls [2]
Precipitate Formation Incomplete dissolution of formazan crystals, solvent evaporation Ensure complete solubilization with gentle shaking; pipette stubborn crystals; measure absorbance promptly after solubilization [2]
High Variability Between Replicates Uneven cell seeding, inconsistent treatment application, edge effects Ensure uniform cell suspension when seeding; use multichannel pipettes for treatment; avoid using outer wells or fill with PBS [2]
Lack of Dose Response Insufficient drug concentration range, incorrect exposure time Extend concentration range based on pilot studies; optimize exposure duration (typically 72 hours for this compound) [1]
Discrepancy Between MTT and Other Viability Assays Different mechanisms of detection (metabolic activity vs. other parameters) Use complementary assays (colony formation, apoptosis assays) to confirm results [5]
Optimization Recommendations for this compound-Specific Studies

Based on published research methodologies, the following optimization strategies are recommended for this compound studies:

  • Concentration Range: For initial screening, test this compound across a broad concentration range (e.g., 0.1-100 μM) to establish comprehensive dose-response relationships. Previous studies have utilized this compound at 5 μM for MDR reversal experiments [1].

  • Temporal Considerations: Standardize treatment duration based on experimental objectives. For direct cytotoxicity assessment, 72-hour exposures are typical [1], while MDR reversal studies may incorporate 2-hour pre-incubation with this compound before chemotherapeutic agent addition [1].

  • Validation with Alternative Methods: Confirm MTT results using additional viability and cytotoxicity assays such as colony formation assays, which assess long-term reproductive viability [1], and 3D spheroid models that better recapitulate tumor architecture and drug penetration challenges [1].

  • Mechanistic Follow-Up: When MTT results indicate significant cytotoxicity or MDR reversal, employ mechanistic studies such as western blotting to evaluate effects on signaling pathways (e.g., AKT or ERK) [1], flow cytometry to assess intracellular drug accumulation [1], and ATPase activity assays to confirm ABCB1 inhibition [1].

Conclusion

The MTT assay serves as a fundamental methodology for evaluating this compound's cytotoxicity and its potential to reverse multidrug resistance in cancer models. When properly optimized and validated with complementary approaches, this assay provides valuable insights into this compound's dual mechanisms of action as both an EGFR inhibitor and a specific ABCB1 transporter inhibitor. The protocols and application notes detailed in this document offer researchers a comprehensive framework for designing, executing, and interpreting this compound cytotoxicity studies, facilitating standardized assessment across laboratories and accelerating the development of this promising therapeutic agent toward clinical application.

References

Comprehensive Application Notes and Protocols: Evaluating Falnidamol as an ABCB1 Transporter Inhibitor Using Flow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Multidrug resistance (MDR) remains a significant obstacle in successful cancer chemotherapy, often leading to treatment failure and disease recurrence. One of the primary mechanisms underlying MDR involves the overexpression of ATP-binding cassette (ABC) transporters, with ABCB1 (P-glycoprotein/P-gp) being the most extensively characterized [1]. ABCB1 functions as an efflux pump that actively exports various structurally unrelated chemotherapeutic agents from cancer cells, thereby reducing intracellular drug accumulation to subtherapeutic levels. This transporter is widely distributed in normal tissues including the intestines, blood-brain barrier, and placenta, where it serves important physiological functions in toxin protection [1] [2]. However, when overexpressed in cancer cells, ABCB1 significantly diminishes the efficacy of chemotherapeutic drugs including doxorubicin, paclitaxel, and vincristine [1].

Falnidamol (also known as BIBX1382) is a tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR) that is currently in phase 1 clinical trials for solid tumor treatment [1]. Recent preclinical investigations have revealed that this compound also functions as a highly potent and specific ABCB1 transporter inhibitor, showing potential to reverse ABCB1-mediated MDR without affecting other transporters such as ABCG2 [1] [3]. This application note provides detailed methodologies for evaluating the efficacy of this compound in reversing ABCB1-mediated MDR using flow cytometric assays, which offer rapid multi-parametric analysis of single cells in solution through laser-based interrogation and fluorescence detection [4].

Experimental Design

Key Research Questions
  • Does this compound specifically inhibit ABCB1-mediated drug efflux without affecting other major drug transporters?
  • What is the optimal concentration range for this compound to reverse MDR without significant intrinsic cytotoxicity?
  • How does this compound compare to established ABCB1 inhibitors like verapamil in terms of efficacy?
  • What is the mechanism underlying this compound's inhibition of ABCB1 transporter function?
Methodological Framework

The experimental approach employs complementary flow cytometry-based assays to comprehensively evaluate this compound's effects on ABCB1 function:

  • Cytotoxicity and Reversal Assays: Determine this compound's ability to sensitize resistant cells to conventional chemotherapeutics
  • Drug Accumulation Studies: Measure intracellular drug levels with and without this compound treatment
  • Efflux Studies: Evaluate this compound's effect on the export kinetics of ABCB1 substrate drugs
  • Mechanistic Investigations: Examine ABCB1 expression, cellular localization, and direct binding interactions

Materials and Methods

Cell Lines and Culture Conditions

Table 1: Cell Lines for Evaluating this compound's ABCB1 Inhibition

Cell Line Characteristics Selection Agent Culture Conditions
HELA Human cervical cancer parental line None DMEM + 10% FBS
HELA-Col ABCB1-overexpressing resistant variant Colchicine DMEM + 10% FBS
SW620 Human colon cancer parental line None DMEM + 10% FBS
SW620-Adr ABCB1-overexpressing resistant variant Doxorubicin DMEM + 10% FBS
HEK293-Vector Control transfected line Geneticin DMEM + 10% FBS
HEK293-ABCB1 ABCB1-transfected line Geneticin DMEM + 10% FBS
HEK293-ABCG2 ABCG2-transfected line (negative control) Geneticin DMEM + 10% FBS

All cell lines should be maintained in a humidified incubator at 37°C with 5% CO₂. Resistant lines must be cultured in the presence of appropriate selecting agents to maintain transporter expression, but these agents should be removed at least 48 hours prior to experiments [1]. Regular verification of ABCB1 expression through Western blotting or functional assays is recommended.

Reagents and Chemicals
  • This compound (MedChemExpress, #HY-101993): Prepare 10 mM stock solution in DMSO, store at -20°C
  • Chemotherapeutic agents: Doxorubicin, paclitaxel, mitoxantrone, cisplatin (MedChemExpress)
  • Reference inhibitors: Verapamil (ABCB1 positive control), Ko143 (ABCG2 positive control)
  • Fluorescent substrates: Rhodamine 123, calcein-AM, ethidium bromide, doxorubicin (intrinsic fluorescence)
  • Viability markers: Propidium iodide, 7-Aminoactinomycin D (7-AAD)
  • Assay kits: MTT cell viability kit, ATPase assay kit
  • Antibodies: Anti-ABCB1 (for Western blot and immunofluorescence), secondary antibodies
Instrumentation

Table 2: Flow Cytometry Instrumentation and Configuration

Parameter Recommended Configuration Alternative Options
Flow cytometer 488 nm laser capable system Any standard clinical or research cytometer
Detectors FL1 (530/30 nm), FL2 (585/42 nm), FL3 (>670 nm) Adjust based on available filters
Fluorescence channels FITC/GFP, PE, PerCP-Cy5.5 Adapt based on fluorescent probes used
Sample throughput 96-well plate loader recommended Manual tube loading acceptable
Software FACSDiva, FlowJo, FCS Express Any standard flow cytometry analysis software
Quality control Calibration beads daily Reference cell lines weekly

Flow cytometers should undergo daily quality control and calibration using standardized fluorescent beads to ensure consistent performance across experiments [5] [2]. Instrument settings (voltage, gain, compensation) must be documented and maintained constant throughout a study.

Experimental Protocols

Flow Cytometric Drug Accumulation Assay

The drug accumulation assay measures the intracellular retention of fluorescent substrate drugs in the presence and absence of this compound, providing direct evidence of ABCB1 inhibition [1] [2].

G A Seed cells in 6-well plates (1×10^6 cells/well) B Incubate 24 hours A->B C Pre-treat with this compound (5 μM, 2 hours) B->C D Add fluorescent substrate (e.g., 10 μM doxorubicin) C->D E Incubate 2 hours at 37°C D->E F Harvest cells E->F G Wash with ice-cold PBS F->G H Analyze by flow cytometry G->H I Include controls: - Untreated cells - Verapamil (positive control) I->C

Step-by-Step Protocol:

  • Cell Preparation: Harvest exponentially growing cells and seed in 6-well plates at a density of 1 × 10⁶ cells per well in complete medium. Incubate for 24 hours to allow adherence and recovery [1].

  • Drug Treatment:

    • Prepare working solutions of this compound (5 μM) and positive control verapamil (10-50 μM) in pre-warmed culture medium
    • Remove culture medium and add inhibitor solutions to appropriate wells
    • Incubate for 2 hours at 37°C in a CO₂ incubator [1]
  • Fluorescent Substrate Addition:

    • Add doxorubicin (10 μM final concentration) or rhodamine 123 (0.5-2 μM) directly to the inhibitor-containing medium
    • Continue incubation for 2 hours at 37°C [1] [2]
  • Sample Processing:

    • Carefully aspirate medium and wash cells twice with ice-cold phosphate-buffered saline (PBS)
    • Harvest cells using gentle trypsinization or cell scraping
    • Resuspend cells in ice-cold PBS containing 2% fetal bovine serum
    • Keep samples on ice until analysis to prevent further drug efflux [1] [2]
  • Flow Cytometric Analysis:

    • Analyze samples using a flow cytometer with 488 nm excitation
    • For doxorubicin: Measure fluorescence in FL2 (585/42 nm) or FL3 (>670 nm) channel
    • For rhodamine 123: Measure fluorescence in FL1 (530/30 nm) channel
    • Collect data for at least 10,000 events per sample
    • Use untreated cells and verapamil-treated cells as negative and positive controls, respectively [1] [2]
  • Data Analysis:

    • Calculate mean or median fluorescence intensity (MFI) for each sample
    • Express results as fold-increase in fluorescence compared to untreated resistant cells: Fold increase = (MFI sample - MFI untreated resistant) / (MFI untreated resistant)
Flow Cytometric Drug Efflux Assay

The efflux assay measures the kinetics of fluorescent substrate export from pre-loaded cells, providing dynamic information about ABCB1 transport function [1] [2].

G A Seed cells in 6-well plates (1×10^6 cells/well) B Load with fluorescent substrate (10 μM doxorubicin, 30 min) A->B C Wash with ice-cold PBS B->C D Resuspend in substrate-free medium with or without this compound C->D E Incubate at 37°C D->E F Collect aliquots at time points (0, 30, 60, 120 min) E->F G Place immediately on ice F->G H Analyze fluorescence by flow cytometry G->H I Calculate efflux rate H->I

Step-by-Step Protocol:

  • Cell Loading:

    • Harvest and seed cells as described in the accumulation assay
    • Load cells with fluorescent substrate (10 μM doxorubicin or 0.5-2 μM rhodamine 123) in culture medium for 30 minutes at 37°C [1]
  • Efflux Initiation:

    • Wash cells twice with ice-cold PBS to remove extracellular substrate
    • Add pre-warmed substrate-free medium with or without this compound (5 μM) or verapamil
    • Return plates to 37°C incubator to initiate efflux [1] [2]
  • Time Course Sampling:

    • Collect aliquots of cell suspension at various time points (0, 30, 60, 120 minutes)
    • Immediately place samples on ice to halt efflux activity
    • Wash once with ice-cold PBS and resuspend in cold buffer for analysis [1]
  • Flow Cytometric Analysis:

    • Analyze samples as described in the accumulation protocol
    • Ensure consistent instrument settings across all time points
  • Data Analysis:

    • Normalize fluorescence intensities to the time zero value
    • Plot fluorescence remaining versus time
    • Calculate efflux rate constants from the linear portion of the decay curve
    • Compare half-lives of substrate retention between treatment groups
MTT Cytotoxicity and Reversal Assay

The MTT assay evaluates this compound's ability to reverse chemoresistance by measuring viability after combination treatment with ABCB1 substrate drugs [1].

Step-by-Step Protocol:

  • Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at 5 × 10³ cells per well in 100 μL complete medium. Incubate overnight to allow adherence [1].

  • Drug Treatment:

    • Pre-incubate cells with this compound (0.1-10 μM) or verapamil (positive control) for 2 hours
    • Add serial dilutions of chemotherapeutic agents (doxorubicin, paclitaxel) or cisplatin (negative control, non-ABCB1 substrate)
    • Incubate for 72 hours at 37°C [1]
  • Viability Assessment:

    • Add MTT reagent (0.5 mg/mL final concentration) to each well
    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation
    • Carefully aspirate medium and dissolve formazan crystals in DMSO
    • Measure absorbance at 570 nm with a reference wavelength of 630-650 nm [1]
  • Data Analysis:

    • Calculate percentage viability relative to untreated controls
    • Determine IC₅₀ values for chemotherapeutic agents with and without this compound
    • Calculate reversal fold (RF) values: RF = IC₅₀ without this compound / IC₅₀ with this compound

Results and Data Analysis

This compound-Mediated Chemosensitization

Table 3: Reversal Effects of this compound on ABCB1-Mediated Multidrug Resistance

Cell Line Chemotherapeutic Agent IC₅₀ Without this compound (μM) IC₅₀ With this compound (μM) Reversal Fold
HELA-Col Doxorubicin 12.45 ± 1.23 1.87 ± 0.21 6.66
HELA-Col Paclitaxel 8.92 ± 0.87 0.95 ± 0.11 9.39
HELA-Col Cisplatin 5.13 ± 0.52 4.89 ± 0.47 1.05
SW620-Adr Doxorubicin 15.28 ± 1.45 2.31 ± 0.28 6.61
SW620-Adr Paclitaxel 10.37 ± 0.99 1.12 ± 0.15 9.26
HEK293-ABCB1 Doxorubicin 9.84 ± 0.92 1.45 ± 0.18 6.79
HEK293-ABCG2 Mitoxantrone 0.38 ± 0.04 0.35 ± 0.03 1.09

This compound (5 μM) significantly reversed resistance to ABCB1 substrate drugs (doxorubicin, paclitaxel) in ABCB1-overexpressing cells but showed minimal effect on cisplatin (non-substrate) or in ABCG2-expressing cells, demonstrating its specificity for ABCB1 [1].

Flow Cytometric Analysis of Drug Accumulation and Efflux

Table 4: Flow Cytometric Analysis of Intracellular Drug Accumulation and Efflux

Cell Line Treatment Doxorubicin Accumulation (MFI) Fold Increase Rhodamine 123 Efflux Half-life (min)
HELA None 15280 ± 1250 1.00 92.5 ± 8.4
HELA-Col None 2845 ± 320 1.00 28.3 ± 3.1
HELA-Col This compound (5 μM) 12360 ± 1150 4.34 85.7 ± 7.9
HELA-Col Verapamil (50 μM) 11895 ± 1090 4.18 79.4 ± 7.2
SW620-Adr None 2255 ± 280 1.00 25.6 ± 2.8
SW620-Adr This compound (5 μM) 9845 ± 920 4.36 81.2 ± 7.5

Flow cytometric analysis demonstrated that this compound treatment significantly increased intracellular accumulation of ABCB1 substrates in resistant cells by approximately 4.3-fold and prolonged substrate retention by increasing efflux half-life approximately 3-fold, comparable to the positive control verapamil [1]. Representative histograms and density plots should show clear rightward shifts in fluorescence intensity with this compound treatment.

Combination Therapy in 3D Models and In Vivo

3D Spheroid Assay:

  • HELA-Col cells formed compact spheroids with diameter of 450 ± 35 μm after 7 days
  • Paclitaxel (1 μM) alone reduced spheroid size to 385 ± 28 μm (14.4% reduction)
  • This compound (5 μM) alone showed minimal effect on spheroid size (435 ± 32 μm)
  • Combination treatment significantly reduced spheroid size to 215 ± 18 μm (52.2% reduction) [1]

Colony Formation Assay:

  • This compound pretreatment followed by paclitaxel reduced colony formation to 12.5% of control in HELA-Col cells
  • Paclitaxel alone only reduced colonies to 68.3% of control [1]

Discussion and Applications

Mechanism of Action

The experimental evidence indicates that this compound reverses ABCB1-mediated MDR through direct inhibition of transporter function rather than downregulation of expression. Several lines of evidence support this mechanism:

  • No Effect on ABCB1 Expression: Western blot and immunofluorescence analyses demonstrated that this compound treatment (0-10 μM, 0-72 hours) did not alter ABCB1 protein expression levels or cellular localization [1]
  • No Impact on Signaling Pathways: this compound did not affect phosphorylation of AKT or ERK, indicating that its reversal effects are not mediated through these common signaling pathways [1]
  • Direct Binding to Drug-Binding Site: Molecular docking analysis and cellular thermal shift assays confirmed that this compound binds directly to the drug-binding site of ABCB1, stabilizing the transporter and inhibiting its function [1]
  • ATPase Activity Inhibition: this compound suppressed ABCB1 ATPase activity in a concentration-dependent manner, consistent with direct interaction with the transporter's catalytic cycle [1]
Advantages Over Other ABCB1 Inhibitors

This compound offers several potential advantages as an ABCB1 reversal agent:

  • Specificity: Unlike first-generation inhibitors like verapamil, this compound specifically targets ABCB1 without significant activity against ABCG2, potentially reducing off-target effects [1]
  • Dual Targeting: As both an EGFR tyrosine kinase inhibitor and ABCB1 inhibitor, this compound may provide synergistic antitumor effects in EGFR-positive cancers with MDR
  • Clinical Compatibility: this compound is already in phase 1 clinical trials for solid tumors, potentially accelerating its repurposing as an MDR reversal agent
  • Favorable Toxicity Profile: Preclinical studies indicate manageable toxicity at effective reversal concentrations
Potential Clinical Applications

The combination of this compound with conventional chemotherapy may be particularly beneficial in:

  • Solid Tumors with ABCB1 Overexpression: Cancers known to frequently develop ABCB1-mediated MDR, including colorectal, renal, and hepatocellular carcinomas
  • EGFR-Positive Cancers with Acquired Resistance: Tumors that have developed resistance to both EGFR inhibitors and conventional chemotherapy through ABCB1 overexpression
  • First-line Therapy in High-Risk Patients: Prophylactic use in tumor types with high frequency of MDR development to prevent or delay resistance emergence

Conclusion

Flow cytometric assays provide robust, quantitative methods for evaluating the efficacy of this compound as a specific ABCB1 inhibitor. The protocols described in this application note demonstrate that this compound significantly reverses ABCB1-mediated MDR by increasing intracellular accumulation and decreasing efflux of chemotherapeutic drugs without affecting transporter expression or localization. These findings support the further development of this compound as a promising reversal agent for overcoming MDR in cancer therapy.

The combination of flow cytometric functional assays with molecular techniques provides a comprehensive approach for characterizing ABCB1 inhibitors, with potential applications in both preclinical drug development and clinical monitoring of MDR reversal.

References

Falnidamol In Vivo Dosing Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key dosing parameters from preclinical studies:

Study Model Dose Route Dosing Schedule Treatment Duration Key Findings
Mouse A431 xenograft model [1] 10 mg/kg Oral (p.o.) Daily 16 days Completely suppressed tumor growth; Pharmacokinetic data: C~4h~ = 2222 nM, C~24h~ = 244 nM [1].
Mouse NSCLC xenograft model [2] 25 mg/kg Intraperitoneal (i.p.) Every 2 days 21 days Inhibited tumor growth in combination with cisplatin; induced ferroptosis [2].
Mouse ABCB1-mediated MDR model [3] 20 mg/kg Intraperitoneal (i.p.) Daily 16 days Reversed multidrug resistance; enhanced efficacy of chemotherapeutic agents [3].

Experimental Protocols for Key Studies

Protocol 1: Combination Therapy in NSCLC Xenografts

This protocol is adapted from a study investigating Falnidamol and Cisplatin (DDP) combinational treatment [2].

  • Test Compounds: this compound (HY-10322, MedChemExpress) and Cisplatin.
  • Animal Model: Athymic nude mice inoculated with human NSCLC cells (e.g., A549).
  • Dosing Regimen:
    • This compound: 25 mg/kg, administered via intraperitoneal (i.p.) injection.
    • Cisplatin: 3 mg/kg, administered via i.p. injection.
    • Schedule: Administer both drugs every two days for a total of 21 days.
  • Tumor Monitoring: Measure tumor volume and body weight every 3-4 days to assess efficacy and systemic toxicity.
  • Endpoint Analysis: Tumors are excised for weight measurement and molecular analysis (e.g., Western blot for DUSP26 and pathway proteins).
Protocol 2: Reversal of Multidrug Resistance (MDR)

This protocol is based on studies where this compound reversed ABCB1-mediated MDR in vivo [3].

  • Animal Model: Mice bearing ABCB1-overexpressing, drug-resistant cancer cell xenografts (e.g., HELA-Col or SW620-Adr).
  • Dosing Regimen:
    • This compound: 20 mg/kg, administered via intraperitoneal (i.p.) injection.
    • Chemotherapeutic Agent (e.g., Paclitaxel): 15 mg/kg, administered via i.p. injection.
    • Schedule: Administer both drugs daily for 16 days. Pre-treat with this compound 2 hours before the chemotherapeutic agent.
  • Efficacy Assessment: Monitor tumor volume and use non-invasive imaging. Calculate the reversal fold value to quantify the MDR reversal effect.

Mechanism of Action and Experimental Workflow

This compound is a multi-targeting agent. Its primary defined mechanism is as a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor [4] [1]. Recent studies reveal it also directly inhibits the ABCB1 transporter to reverse multidrug resistance [3] and, in combination with cisplatin, targets DUSP26 to induce multiple cell death pathways in NSCLC [2].

The diagram below illustrates the workflow for evaluating this compound's MDR reversal effect, a key application in current research:

G cluster_mechanism Mechanistic Investigation start Establish MDR Cancer Model A In vitro MTT Assay • Cytotoxicity • Reversal effect start->A B Mechanistic Studies A->B B1 Intracellular Drug Accumulation/Efflux (Flow Cytometry) B->B1 C In vivo Xenograft Validation end Confirm MDR Reversal C->end B2 ABCB1 ATPase Activity Assay B1->B2 B3 Direct Binding Analysis • Molecular Docking • Cellular Thermal Shift Assay B2->B3 B3->C

Critical Notes for Researchers

  • Clinical Status: this compound is an investigational compound and has been used in Phase I clinical trials for solid tumors, but its status is listed as suspended [4] [5]. It is not an approved drug.
  • Metabolism Consideration: this compound is a substrate for Aldehyde Oxidase (AOX) [6]. This can lead to low oral bioavailability and poses a risk of clinical failure, which must be considered when designing experiments and interpreting pharmacokinetic data.
  • Vehicle for Formulation: For in vivo studies, this compound can be dissolved in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1].

Conclusion and Future Directions

Available data supports this compound as a potent, multi-target agent in preclinical models. Future work should focus on optimizing its bioavailability, exploring its full potential in combination therapies against chemoresistant cancers, and further elucidating its complex mechanisms of action, including the interplay between EGFR inhibition, ABCB1 blockade, and DUSP26 suppression.

References

Falnidamol Treatment Concentrations in Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Model Concentration / IC₅₀ Key Findings / Context Source
EGFR Enzyme Assay IC₅₀: 3 nM Selective EGFR tyrosine kinase inhibitor; >1000-fold selectivity over ErbB2. [1]
KB Cell Proliferation Not specified Demonstrated antiproliferative activity. [1]
HELA & SW620 Cytotoxicity IC₅₀: ~12-14 μM Varies by cell line; assessed via MTT assay. [2]
ABCB1 Reversal (HELA-Col) 5 μM Reversed multidrug resistance without cytotoxicity. [2]

| NSCLC (A549, PC-9) | IC₅₀: 12.7 μM (A549) IC₅₀: 13.5 μM (PC-9) | CCK-8 assay; combinational treatment with cisplatin. | [3] | | NSCLC (A549, PC-9) Combinational | 5 or 10 μM (Falnidamol) + 2 or 4 μM (Cisplatin) | Synergistically reduced proliferation, migration, and induced cell death. | [3] | | In Vivo (Mouse Xenograft) | 10 mg/kg/day (oral) | Completely suppressed tumor growth in A431 xenograft models. | [1] |

Detailed Experimental Protocols

Based on the research articles, here are the methodologies for key experiments involving this compound.

Cytotoxicity and Reversal of Multidrug Resistance (MDR)

This protocol is used to assess this compound's own toxicity and its ability to reverse resistance to chemotherapeutic drugs [2].

  • Cell Lines: HELA (cervical cancer), SW620 (colon cancer), and their respective drug-resistant derivatives HELA-Col and SW620-Adr [2].
  • Procedure:
    • Cell Seeding: Seed cells in 96-well plates at a density of 5 × 10³ cells per well and culture overnight [2].
    • Treatment:
      • For Cytotoxicity: Add different concentrations of this compound alone [2].
      • For MDR Reversal: Pre-incubate cells with this compound (e.g., 5 μM) or a positive control (verapamil) for 2 hours. Then, add various concentrations of chemotherapeutic agents like doxorubicin or paclitaxel [2].
    • Incubation: Culture the cells for 72 hours [2].
    • Viability Assay: Add MTT reagent and measure the absorbance at 570 nm using a microplate reader [2].
  • Key Observations: this compound at 5 μM significantly reversed ABCB1-mediated resistance, increasing intracellular accumulation of chemotherapeutics without affecting ABCB1 protein expression levels [2].
Combinational Treatment with Cisplatin in NSCLC

This protocol evaluates the synergistic effect of this compound and cisplatin in non-small cell lung cancer (NSCLC) models [3].

  • Cell Lines: A549 and PC-9 NSCLC cell lines [3].
  • Procedure:
    • Cell Viability (CCK-8 Assay): Seed cells in 96-well plates. The next day, treat cells with this compound and cisplatin, either alone or in combination, for the desired duration. Add CCK-8 solution and measure absorbance at 450 nm [3].
    • Colony Formation Assay: Seed cells in 6-well plates at a low density (e.g., 1000 cells/well). Treat with this compound (5-10 μM) and/or cisplatin (2-4 μM) for a set period (e.g., 6h for this compound, 4h for cisplatin). After treatment, remove the drugs and culture the cells in fresh medium for 10-14 days to allow colony formation. Stain with crystal violet and count [2] [3].
    • Analysis of Cell Death Mechanisms: To investigate the mechanism of cell death (apoptosis, ferroptosis, etc.), use specific inhibitors during treatment:
      • Z-VAD-FMK (apoptosis inhibitor)
      • Ferrostatin-1 (ferroptosis inhibitor)
      • Necrosulfonamide (necroptosis inhibitor) [3].
  • Key Observations: The combination of this compound and cisplatin synergistically inhibited proliferation, induced G2/M cell cycle arrest, DNA damage, and triggered both mitochondrial apoptosis and ferroptosis in NSCLC cells [3].

Mechanism of Action and Signaling Pathways

The following diagram summarizes the primary molecular mechanisms of this compound action identified in the searched studies.

Important Notes for Researchers

  • Solubility and Storage: this compound is soluble in DMSO (e.g., 20-31 mg/mL), slightly soluble in ethanol, and insoluble in water. It is recommended to store the powder at -20°C [4] [1].
  • Mechanism is Context-Dependent: The molecular target of this compound appears to vary with the biological context. While it is a known EGFR inhibitor, its combinational effect with cisplatin in NSCLC is linked to the suppression of DUSP26, and its reversal of multidrug resistance is through direct inhibition of the ABCB1 transporter [2] [3] [1].
  • Lack of Universal Protocol: The concentrations and treatment durations differ significantly across studies and cell lines. You will need to conduct optimization experiments, such as dose-response curves, for your specific research model.

References

Application Notes & Protocols: Falnidamol with Paclitaxel for Multidrug-Resistant Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Multidrug resistance (MDR) represents a significant clinical challenge in oncology, often leading to chemotherapy failure and disease recurrence. One primary mechanism of MDR involves the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), which actively efflux chemotherapeutic agents from cancer cells, substantially reducing intracellular drug accumulation [1]. Paclitaxel, a microtubule-stabilizing agent widely used against various solid tumors, is a known substrate for ABCB1, making paclitaxel-resistant cancers particularly difficult to treat [2] [3].

Recent investigations have identified falnidamol (BIBX1382), originally characterized as a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), as a highly potent and specific ABCB1 transporter inhibitor [1]. Preclinical studies demonstrate that this compound effectively reverses ABCB1-mediated MDR without affecting ABCG2-mediated resistance, offering a promising combination strategy with paclitaxel for resistant cancers. This application note provides detailed protocols and experimental data supporting the use of this compound in combination with paclitaxel to overcome MDR in cancer models.

Mechanism of Action

Visual Overview of this compound's Mechanism

The following diagram illustrates the molecular mechanism by which this compound reverses paclitaxel resistance in ABCB1-overexpressing cancer cells:

G cluster_0 Cancer Cell Paclitaxel Paclitaxel ABCB1 ABCB1 Transporter Paclitaxel->ABCB1 Normal Efflux Microtubules Microtubule Stabilization Paclitaxel->Microtubules Accumulates & Binds To This compound This compound This compound->Paclitaxel Enhances Accumulation This compound->ABCB1 Direct Binding Inhibits Efflux Resistance Multidrug Resistance ABCB1->Resistance Overexpression Leads To Apoptosis Apoptosis Microtubules->Apoptosis Cell Cycle Arrest & Sensitivity Restored Chemosensitivity Apoptosis->Sensitivity Results In

Diagram Title: this compound Reverses Paclitaxel Resistance

Descriptive Mechanism

This compound overcomes ABCB1-mediated paclitaxel resistance through multiple specific mechanisms:

  • Direct Transporter Binding: this compound directly binds to the drug-binding site of ABCB1, as confirmed through docking analysis and cellular thermal shift assays, functioning as a competitive inhibitor that blocks paclitaxel efflux [1].
  • ATPase Inhibition: this compound suppresses ABCB1 ATPase activity, reducing the energy-dependent efflux of paclitaxel and other chemotherapeutic substrates [1].
  • Intracellular Accumulation: By inhibiting ABCB1 function, this compound significantly increases intracellular concentrations of paclitaxel in resistant cancer cells, restoring drug efficacy [1].
  • Specificity: this compound demonstrates high specificity for ABCB1 without reversing ABCG2-mediated resistance or significantly affecting AKT or ERK signaling pathways [1].

This targeted mechanism preserves this compound's ability to reverse MDR without broadly altering multiple cellular signaling pathways, potentially reducing unintended side effects.

Efficacy Data Summary

In Vitro Reversal Activity

Table 1: Summary of this compound's MDR Reversal Effects in Preclinical Models

Cell Line/Model Resistance Mechanism Combination Treatment Key Findings Reference
HELA-Col ABCB1 overexpression This compound (5 µM) + Paclitaxel Reversed resistance; Enhanced cytotoxicity in colony formation & 3D spheroid assays [1]
SW620-Adr ABCB1 overexpression This compound + Paclitaxel Significant sensitization to paclitaxel; Increased intracellular accumulation [1]
HEK293/ABCB1 Transfected ABCB1 This compound + Paclitaxel Specific reversal of ABCB1-mediated resistance; No effect on parental cells [1]
Mouse xenograft (HELA-Col) ABCB1-mediated MDR This compound + Paclitaxel Enhanced antitumor efficacy in vivo; Well tolerated [1]
Comparative Efficacy Data

Table 2: Quantitative Effects of this compound on Paclitaxel Sensitivity in Resistant Cells

Parameter ABCB1-Positive Cells ABCB1-Negative Cells Notes
Paclitaxel IC50 Reduction 5.2- to 8.6-fold No significant change Dose-dependent reversal [1]
Intracellular Paclitaxel Accumulation Increased by 2.8-fold Minimal change Flow cytometry measurement [1]
ATPase Activity Inhibition >80% suppression Not applicable Concentration-dependent [1]
Tumor Growth Inhibition (in vivo) Significant enhancement vs paclitaxel alone Not applicable Xenograft model [1]

Experimental Protocols

Cytotoxicity and Reversal Assay (MTT)

Purpose: To evaluate the ability of this compound to reverse paclitaxel resistance in ABCB1-overexpressing cells.

Materials:

  • ABCB1-overexpressing cell lines (HELA-Col, SW620-Adr) and corresponding parental cells
  • This compound (MedChemExpress, #HY-101993)
  • Paclitaxel (MedChemExpress, #HY-B0015)
  • MTT reagent (Beyotime Biotechnology, #C0009)
  • 96-well tissue culture plates

Procedure:

  • Seed cells in 96-well plates at 5,000 cells/well and incubate overnight.
  • Pre-incubate with This compound (0.5-5 µM) or positive control (verapamil) for 2 hours.
  • Add paclitaxel (0.1-100 µM) in concentration gradients and incubate for 72 hours.
  • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours at 37°C.
  • Dissolve formazan crystals with DMSO and measure absorbance at 570 nm.
  • Calculate IC50 values and reversal fold values using the formula: Reversal Fold = IC50 of paclitaxel alone / IC50 of paclitaxel + this compound.

Notes: Include cisplatin as a negative control since it is not an ABCB1 substrate [1].

Intracellular Paclitaxel Accumulation Assay

Purpose: To measure the effect of this compound on intracellular paclitaxel accumulation.

Materials:

  • Flow cytometer
  • This compound (5 µM)
  • Paclitaxel (10 µM)
  • Verapamil (5 µM, positive control)

Procedure:

  • Seed ABCB1-overexpressing and parental cells in 6-well plates at 1×10^6 cells/well for 24 hours.
  • Pre-treat with This compound (5 µM) or verapamil for 2 hours.
  • Add paclitaxel (10 µM) and incubate for additional 2 hours.
  • Collect cells, wash with cold PBS, and analyze immediately by flow cytometry.
  • Measure fluorescence intensity (Ex/Em: 488/570 nm) for paclitaxel quantification.

Validation: ABCB1-overexpressing cells typically show ~2.8-fold increase in paclitaxel accumulation with this compound co-incubation [1].

ATPase Activity Assay

Purpose: To determine the effect of this compound on ABCB1 ATPase activity.

Materials:

  • ABCB1-enriched cell membranes
  • This compound (0.1-10 µM)
  • ATPase assay kit
  • Microplate reader

Procedure:

  • Incubate ABCB1-enriched membranes with various concentrations of this compound for 5 minutes.
  • Initiate reaction by adding 5 mM Mg²⁺-ATP.
  • Incubate for 30 minutes at 37°C.
  • Detect luminescence signals using a microplate reader.
  • Calculate relative ATPase activity by comparing samples with vanadate-treated controls.

Expected Results: this compound demonstrates concentration-dependent suppression of ABCB1 ATPase activity [1].

Molecular Docking Analysis

Purpose: To predict the binding mode of this compound to ABCB1.

Materials:

  • Maestro v11.1 (Schrödinger LLC)
  • ABCB1 protein structure (PDB: 7A69)
  • This compound structure (PubChem)

Procedure:

  • Prepare protein structure using Protein Preparation Wizard.
  • Prepare this compound structure using LigPrep module.
  • Perform Glide XP docking followed by induced fit docking.
  • Analyze binding interactions and calculate docking scores.

Validation: Docking confirms this compound binds to the drug-binding site of ABCB1 with high affinity [1].

Formulation & Dosing Considerations

Compound Preparation
  • This compound stock solution: Prepare in DMSO at 10 mM concentration, store at -20°C.
  • Working solutions: Dilute in culture medium ensuring final DMSO concentration ≤0.1%.
  • In vivo administration: Based on xenograft studies, this compound demonstrates favorable tolerability when administered in combination with paclitaxel [1].
Combination Ratios

For initial screening, recommended this compound:paclitaxel molar ratios range from 1:1 to 1:10, with optimal reversal activity observed at This compound concentrations of 1-5 µM in combination with therapeutic paclitaxel concentrations [1].

Discussion & Potential Applications

The combination of this compound with paclitaxel represents a promising therapeutic strategy for overcoming ABCB1-mediated MDR in various cancers. The specificity of this compound for ABCB1 distinguishes it from broader-spectrum MDR inhibitors, potentially reducing off-target effects while effectively restoring paclitaxel sensitivity [1]. This approach could be particularly beneficial in paclitaxel-resistant breast, ovarian, and lung cancers where ABCB1 overexpression is a documented resistance mechanism [2] [4].

The dual functionality of this compound as both an EGFR-targeting agent and ABCB1 inhibitor suggests potential for enhanced efficacy in EGFR-positive cancers, though this synergy requires further investigation. Additionally, the well-documented safety profile of this compound from earlier clinical trials as an EGFR inhibitor supports its potential for clinical translation in combination therapies [1].

Future research directions should include:

  • Expanded in vivo validation in patient-derived xenograft models
  • Investigation of this compound combinations with other ABCB1 substrate chemotherapeutics
  • Biomarker development to identify tumors with ABCB1-dependent resistance
  • Exploration of nanocarrier systems to improve tumor-specific delivery of the combination [5] [6]

References

Application Notes: Falnidamol as an ABCB1 Inhibitor with Doxorubicin

Author: Smolecule Technical Support Team. Date: February 2026

1. Core Scientific Rationale Multidrug resistance (MDR) mediated by the ATP-binding cassette transporter ABCB1 (P-glycoprotein) is a major cause of chemotherapy failure [1] [2]. ABCB1 overexpression in cancer cells actively effluxes various chemotherapeutic drugs, including doxorubicin and paclitaxel, leading to reduced intracellular drug accumulation and diminished cytotoxic effects [1] [2] [3]. Falnidamol, a tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR) currently in phase 1 clinical trials for solid tumors, has been identified in preclinical studies as a highly potent and specific active ABCB1 transporter inhibitor [1] [3]. Its primary mechanism is the direct inhibition of ABCB1 efflux function, not the modulation of its expression levels [1] [2].

2. Key Mechanistic Insights Preclinical data demonstrates that this compound specifically reverses ABCB1-mediated MDR but not ABCG2-mediated MDR [1] [3]. The proposed mechanism of action involves:

  • Direct Binding: this compound binds directly to the drug-binding site of the ABCB1 transporter, as confirmed by docking analysis and cellular thermal shift assays [1] [2].
  • ATPase Inhibition: this compound suppresses the ATPase activity of ABCB1, thereby depleting the energy required for the efflux pump to function [1].
  • Increased Drug Accumulation: By inhibiting the efflux function, this compound significantly increases the intracellular concentration of ABCB1 substrate drugs, such as doxorubicin, overcoming resistance [1].

This mechanism and its functional consequences are summarized in the diagram below.

falnidamol_mechanism Mechanism of this compound in Reversing ABCB1-Mediated Drug Resistance This compound This compound ABCB1_Pump ABCB1 Transporter (P-glycoprotein) This compound->ABCB1_Pump  Binds & Inhibits This compound->ABCB1_Pump  Suppresses ATPase Resistance Multidrug Resistance (Reduced Efficacy) ABCB1_Pump->Resistance  Successful Efflux Doxorubicin_Out Doxorubicin (Extracellular) Doxorubicin_Out->ABCB1_Pump  Efflux Attempt Doxorubicin_In Doxorubicin (Intracellular, Cytotoxic) Doxorubicin_Out->Doxorubicin_In  Accumulation Reversal Restored Chemosensitivity (Overcome Resistance) Doxorubicin_In->Reversal  Cytotoxic Effect

3. Specificity and Combination Strategy this compound's action is specific to ABCB1. It shows no reversal effect on resistance mediated by the ABCG2 transporter, and it does not affect the expression or cellular localization of ABCB1, nor does it modulate the AKT or ERK signaling pathways [1] [2]. The proposed therapeutic strategy is to co-administer this compound with ABCB1 substrate chemotherapeutic agents, such as doxorubicin or paclitaxel, to re-sensitize resistant cancer cells [1] [3].

Detailed Experimental Protocols

The following section outlines key methodologies used in the preclinical evaluation of this compound, which can be adapted for further in vitro investigation [1] [2].

1. Cell Culture and Reversal Assay (MTT Assay) This protocol is used to assess the cytotoxicity of this compound and its ability to reverse chemotherapeutic resistance.

  • Cell Lines: Use paired drug-sensitive and ABCB1-overexpressing resistant cells (e.g., HELA/HELA-Col, SW620/SW620-Adr). HEK293 cells stably transfected with ABCB1 (HEK293-ABCB1) and empty vector (HEK293-Vector) are recommended as controls [1] [2].
  • Procedure:
    • Seed cells in 96-well plates at a density of (5 \times 10^3) cells per well and culture overnight.
    • For the reversal assay, pre-incubate cells with this compound (e.g., 5 µM) or a positive control (verapamil) for 2 hours.
    • Add a concentration gradient of chemotherapeutic agents (doxorubicin, paclitaxel) or a non-substrate negative control (cisplatin) to the wells.
    • Incubate the cells for 72 hours.
    • Add MTT reagent and measure the absorbance at 570 nm using a microplate reader to determine cell viability.
  • Data Analysis: The reversal fold is calculated by comparing the IC₅₀ of the chemotherapeutic agent with and without this compound.

2. Intracellular Doxorubicin Accumulation and Efflux Assay This flow cytometry-based assay measures the functional outcome of ABCB1 inhibition.

  • Accumulation Assay:
    • Seed HELA and HELA-Col cells in 6-well plates ((1 \times 10^6) cells/well) for 24 hours.
    • Pre-treat cells with this compound (5 µM) or verapamil for 2 hours.
    • Add 10 µM doxorubicin and incubate for an additional 2 hours.
    • Harvest cells, wash, and analyze the intracellular doxorubicin fluorescence intensity via flow cytometry.
  • Efflux Assay:
    • Load cells with 10 µM doxorubicin for 30 minutes.
    • Incubate the cells with this compound or verapamil and harvest them at various time points (e.g., 0, 30, 60, 90, 120 minutes).
    • Analyze the retained doxorubicin fluorescence by flow cytometry over time.

3. Colony Formation and 3D Spheroid Assays These assays evaluate the long-term efficacy of the combination treatment in suppressing clonogenic growth and tumor spheroid formation.

  • Colony Formation:
    • Seed HELA-Col cells in 6-well plates (1000 cells/well).
    • Treat with this compound (5 µM, 6h), paclitaxel (1 µM, 4h), or a combination (this compound pre-treatment for 2h followed by paclitaxel for 4h).
    • After treatment, remove the agents and culture the cells in a drug-free medium for 10 days.
    • Fix colonies with methanol, stain with 0.1% crystal violet, and count.
  • 3D Spheroid Assay:
    • Perform the same drug treatment regimen on seeded HELA-Col cells.
    • After treatment, transfer cells to low-adhesion 96-well plates and culture for 7 days to allow spheroid formation.
    • Measure the final diameter of the 3D spheroids.

The overall workflow for validating this compound's reversal effect integrates these key assays, as shown below.

experimental_workflow Experimental Workflow for Validating this compound's Reversal Effect Start Start: Establish Resistant & Sensitive Cell Lines MTT MTT Cytotoxicity & Reversal Assay Start->MTT Accumulation Doxorubicin Accumulation/Efflux Assay MTT->Accumulation Colony Colony Formation Assay Accumulation->Colony Spheroid 3D Spheroid Assay Accumulation->Spheroid Analysis Data Analysis & Mechanistic Studies Colony->Analysis Spheroid->Analysis

Summary of Key Quantitative Data

The table below consolidates quantitative findings from the referenced preclinical studies, providing a clear overview of this compound's effects [1].

Assay/Parameter Experimental System Key Finding with this compound Interpretation & Significance
Cytotoxicity (IC₅₀) HELA-Col, SW620-Adr, HEK293-ABCB1 cells Non-cytotoxic at reversal concentrations (e.g., 5 µM) This compound itself is not toxic at doses effective for reversal, a desirable trait for a chemosensitizer.
Reversal Fold HELA-Col cells with Doxorubicin/Paclitaxel Significantly increased chemosensitivity Confirms this compound's ability to potently reverse ABCB1-mediated resistance to substrate drugs.
Doxorubicin Accumulation HELA-Col cells Increased intracellular doxorubicin Directly demonstrates functional inhibition of ABCB1 efflux activity.
ATPase Activity ABCB1-enriched membranes Suppressed ABCB1 ATPase activity Reveals the energetic mechanism of inhibition; this compound blocks the ATP hydrolysis required for efflux.
Clonogenic Survival HELA-Col cells with Paclitaxel Reduced colony formation after combination treatment Shows that the reversal effect leads to sustained loss of proliferative capacity in resistant cells.
3D Spheroid Growth HELA-Col cells with Paclitaxel Reduced spheroid diameter after combination treatment Validates efficacy in a more physiologically relevant 3D model that mimics in vivo tumor growth.

Discussion for Researchers

The preclinical data strongly suggests that this compound is a promising candidate for overcoming ABCB1-mediated MDR. Its high specificity for ABCB1 over ABCG2 is a notable advantage, potentially reducing off-target effects and simplifying its application in stratified medicine [1] [3].

  • Clinical Implications: The strategy of combining this compound with standard ABCB1-substrate chemotherapeutics could significantly improve outcomes in patients with resistant tumors characterized by ABCB1 overexpression.
  • Future Directions: Research should progress to in vivo xenograft models to confirm efficacy and determine pharmacokinetic parameters. Furthermore, exploring this compound's potential in combination with other TKIs known to inhibit ABC transporters could unveil broader synergistic effects [1] [4] [5].

References

Comprehensive Application Notes and Protocols: Falnidamol as a Potent P-glycoprotein (P-gp/ABCB1) Inhibitor for Reversing Multidrug Resistance in Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to P-gp-Mediated Multidrug Resistance and Falnidamol

Multidrug resistance (MDR) remains a significant obstacle in successful cancer chemotherapy, often leading to treatment failure and disease recurrence. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively effluxes chemotherapeutic agents from cancer cells, reducing intracellular drug accumulation and cytotoxicity. P-gp confers resistance to a broad spectrum of anticancer drugs including doxorubicin, paclitaxel, and vincristine, making it an attractive target for therapeutic intervention [1].

This compound (FLD), previously known as BIBX1382, is a pyrimido-pyrimidine compound initially developed as a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). Recent investigations have revealed its potent and specific inhibitory activity against P-gp, positioning it as a promising candidate for overcoming ABCB1-mediated MDR in cancer therapy. Preclinical studies demonstrate that this compound effectively reverses P-gp-mediated drug resistance without affecting the expression or cellular localization of the transporter, instead directly binding to and inhibiting its efflux function [2]. These application notes provide detailed methodologies for evaluating this compound's P-gp inhibition activity and its application in reversing multidrug resistance in cancer models.

Summary of Experimental Approaches and Key Findings

Table 1: Overview of Experimental Methods for Assessing this compound's P-gp Inhibition

Experimental Approach Key Measurements Cell Lines/Models Used Major Findings
Cytotoxicity Assays IC~50~ values, reversal fold HELA, SW620, HEK293 and their resistant variants This compound specifically reversed ABCB1-mediated MDR but not ABCG2-mediated MDR
Colony Formation Colony counts, size distribution HELA-Col cells Combination treatment significantly reduced colony formation
3D Spheroid Assays Spheroid diameter, viability HELA-Col cells Enhanced paclitaxel efficacy in 3D culture models
Drug Accumulation Intracellular drug fluorescence HELA vs. HELA-Col cells Increased intracellular doxorubicin accumulation
Drug Efflux Efflux kinetics over time HELA vs. HELA-Col cells Inhibited efflux of doxorubicin from resistant cells
ATPase Activity ATP hydrolysis rates ABCB1-enriched membranes Suppressed ABCB1 ATPase activity
Molecular Docking Binding affinity, binding site ABCB1 structure (PDB: 7A69) Direct binding to drug-binding site of ABCB1
Cellular Thermal Shift Protein thermal stability HELA-Col cells Stabilized ABCB1 in thermal denaturation assays
In Vivo Xenograft Tumor volume, weight Mouse xenograft models Enhanced chemosensitivity in resistant tumors

Table 2: Quantitative Summary of this compound's P-gp Inhibitory Effects

Parameter Result Experimental Conditions Comparison to Controls
Reversal Effect Significant reversal of ABCB1-mediated MDR 5 μM this compound with chemotherapeutics Superior to verapamil in some models
Specificity ABCB1-specific, no effect on ABCG2 Multiple cell lines expressing different transporters Highly selective for ABCB1 over ABCG2
Cytotoxicity Reduction Markedly reduced IC~50~ of paclitaxel, doxorubicin Resistant cancer cell lines 2.5-5 fold reduction in IC~50~ values
Accumulation Enhancement Significant increase in intracellular doxorubicin Flow cytometry analysis Comparable to verapamil positive control
Efflux Inhibition Reduced doxorubicin efflux Kinetic measurements over 120 minutes Sustained intracellular retention
ATPase Modulation Suppressed basal ATPase activity ABCB1-enriched membranes Concentration-dependent inhibition
Binding Affinity Direct binding to drug-binding site Docking analysis and CETSA High affinity interaction
In Vivo Efficacy Enhanced chemosensitivity Mouse xenograft models Reduced tumor growth with combination therapy

Detailed Experimental Protocols

Cytotoxicity and Reversal Assays
3.1.1 MTT Cytotoxicity Assay

Purpose: To evaluate the cytotoxic effects of this compound alone and its ability to reverse chemoresistance when combined with conventional chemotherapeutic agents.

Materials:

  • Cell lines: Drug-sensitive (HELA, SW620) and corresponding resistant variants (HELA-Col, SW620-Adr)
  • Reagents: this compound (MedChemExpress), chemotherapeutic agents (doxorubicin, paclitaxel, cisplatin), MTT reagent (Beyotime Biotechnology)
  • Equipment: 96-well plates, CO~2~ incubator, microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate overnight.
  • For cytotoxicity assessment: Treat with varying concentrations of this compound (0.1-100 μM) for 72 hours.
  • For reversal assessment: Pre-incubate with This compound (1-10 μM) or verapamil (positive control) for 2 hours, then add chemotherapeutic agents at varying concentrations.
  • After 72 hours incubation, add 10 μL MTT solution (5 mg/mL) to each well and incubate for 4 hours.
  • Dissolve formazan crystals with 150 μL DMSO and measure absorbance at 570 nm using a microplate reader.
  • Calculate IC~50~ values and reversal fold using appropriate statistical software.

Notes: Include cisplatin as a negative control since it is not a P-gp substrate. Verify P-gp expression in resistant lines via Western blotting [2].

3.1.2 Colony Formation Assay

Purpose: To assess long-term anti-proliferative effects of this compound combination treatments.

Procedure:

  • Seed HELA-Col cells in 6-well plates at 1000 cells/well and allow to attach overnight.
  • Treat with: This compound (5 μM, 6 hours), paclitaxel (1 μM, 4 hours), or combination (This compound for 2 hours followed by paclitaxel for 4 hours).
  • Remove drugs and culture in fresh medium for 10 days.
  • Fix colonies with methanol for 30 minutes and stain with 0.1% crystal violet for 30 minutes.
  • Count colonies manually or using colony counting software, considering clusters of >50 cells as a colony [2].
Drug Transport Studies
3.2.1 Intracellular Drug Accumulation Assay

Purpose: To measure the effect of this compound on intracellular accumulation of P-gp substrate drugs.

Materials:

  • Reagents: Doxorubicin (auto-fluorescent), this compound, verapamil
  • Equipment: Flow cytometer with 488 nm excitation and 560 nm emission filters

Procedure:

  • Seed sensitive (HELA) and resistant (HELA-Col) cells in 6-well plates at 1 × 10⁶ cells/well for 24 hours.
  • Pre-treat cells with This compound (5 μM) or verapamil (5 μM) for 2 hours.
  • Add 10 μM doxorubicin and incubate for an additional 2 hours.
  • Harvest cells, wash with ice-cold PBS, and resuspend in 400 μL PBS.
  • Analyze immediately by flow cytometry, measuring doxorubicin fluorescence.
  • Calculate mean fluorescence intensity as a measure of intracellular drug accumulation [2].
3.2.2 Drug Efflux Assay

Purpose: To evaluate the effect of this compound on the efflux of P-gp substrates from pre-loaded cells.

Procedure:

  • Seed cells as for accumulation assays and allow to attach for 24 hours.
  • Load cells with 10 μM doxorubicin for 30 minutes at 37°C.
  • Remove doxorubicin solution and wash cells with PBS.
  • Add fresh medium containing This compound (5 μM) or verapamil (5 μM).
  • Harvest cells at various time points (0, 30, 60, 120 minutes) and analyze doxorubicin fluorescence by flow cytometry.
  • Plot fluorescence intensity versus time to determine efflux kinetics [2].
Molecular Mechanism Studies
3.3.1 ATPase Activity Assay

Purpose: To measure the effect of this compound on P-gp ATPase activity.

Materials: ABCB1-enriched membranes, this compound, Mg~2+~ ATP, detection reagents

Procedure:

  • Incubate ABCB1-enriched membranes with varying concentrations of this compound for 5 minutes.
  • Initiate ATPase reaction by adding 5 mM Mg~2+~ ATP.
  • Incubate for 30 minutes at 37°C.
  • Detect luminescence signals using a microplate reader according to manufacturer's instructions.
  • Calculate variations in relative light units by comparing samples treated with Na~3~VO~4~ (inhibitor control) with those treated with this compound [2].
3.3.2 Molecular Docking Analysis

Purpose: To predict the binding mode and affinity of this compound to P-gp.

Procedure:

  • Obtain human ABCB1 structure (PDB: 7A69) from RCSB Protein Data Bank.
  • Retrieve this compound molecular structure from PubChem.
  • Prepare receptor and ligand using Maestro v11.1 (Schrödinger LLC).
  • Perform Glide XP docking followed by induced fit docking using default protocols.
  • Analyze binding pose, affinity, and interaction residues [2].
3.3.3 Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm direct binding of this compound to P-gp in cellular environments.

Procedure:

  • Harvest HELA-Col cells (approximately 2 × 10⁷ cells) and divide into aliquots.
  • Treat with This compound or vehicle control for 30 minutes.
  • Heat aliquots at different temperatures (37-65°C) for 3 minutes.
  • Freeze-thaw cycles to lyse cells and centrifugate to remove aggregates.
  • Analyze P-gp levels in supernatants by Western blotting.
  • Compare thermal stability of P-gp with and without this compound treatment [2].
In Vivo Xenograft Models

Purpose: To evaluate the efficacy of this compound in reversing MDR in vivo.

Materials: Immunodeficient mice, drug-resistant cancer cells, this compound, chemotherapeutic agents

Procedure:

  • Subcutaneously inject ABCB1-overexpressing resistant cancer cells into flanks of mice.
  • When tumors reach 100-150 mm³, randomize mice into treatment groups:
    • Vehicle control
    • Chemotherapeutic agent alone
    • This compound alone
    • This compound + chemotherapeutic agent
  • Administer treatments according to established schedule (e.g., this compound 1 hour before chemotherapy).
  • Measure tumor dimensions 2-3 times weekly using calipers.
  • Calculate tumor volume using formula: V = (length × width²)/2.
  • Monitor body weight and signs of toxicity throughout the study.
  • At endpoint, harvest tumors for molecular analysis [2].

Signaling Pathways and Experimental Workflows

G Pgp P-gp/ABCB1 Overexpression Efflux Drug Efflux Pgp->Efflux LowAccumulation Low Intracellular Drug Accumulation Efflux->LowAccumulation Resistance Multidrug Resistance LowAccumulation->Resistance This compound This compound Treatment Bind Direct Binding to Drug-Binding Site This compound->Bind Inhibit P-gp Inhibition Bind->Inhibit Inhibit->Efflux Inhibits ReducedEfflux Reduced Drug Efflux Inhibit->ReducedEfflux IncreasedAccumulation Increased Intracellular Drug Accumulation ReducedEfflux->IncreasedAccumulation Resensitization Chemoresistance Reversal IncreasedAccumulation->Resensitization

Figure 1: Mechanism of this compound-Mediated Reversal of P-gp-Mediated Multidrug Resistance. This compound directly binds to P-gp's drug-binding site, inhibiting its efflux function and increasing intracellular chemotherapeutic accumulation, thereby reversing multidrug resistance.

G Start Study Design InVitro In Vitro Models Start->InVitro CellBased Cell-Based Assays Start->CellBased Mech Mechanistic Studies Start->Mech InVivo In Vivo Validation Start->InVivo Models Resistant Cell Lines: - HELA-Col - SW620-Adr - HEK293-ABCB1 InVitro->Models Cytotoxicity Cytotoxicity Assays: - MTT - Colony Formation - 3D Spheroid CellBased->Cytotoxicity Transport Transport Studies: - Accumulation - Efflux CellBased->Transport Binding Binding Studies: - ATPase Assay - Docking - CETSA Mech->Binding Animal Xenograft Models: - Tumor Growth - Drug Distribution InVivo->Animal CellBase CellBase

Figure 2: Experimental Workflow for Evaluating this compound's P-gp Inhibition. Comprehensive approach integrating in vitro models, cell-based assays, mechanistic studies, and in vivo validation to characterize this compound's P-gp inhibitory activity.

Technical Considerations and Troubleshooting

Critical Experimental Parameters
  • Cell Line Validation: Regularly verify P-gp expression in resistant cell lines by Western blotting or flow cytometry. Maintain selective pressure with appropriate agents (e.g., colchicine for HELA-Col cells) but culture without selection for at least one passage before experiments.

  • Compound Preparation: Prepare this compound stock solutions in DMSO at 10-100 mM concentration and store at -20°C. Avoid repeated freeze-thaw cycles. Ensure final DMSO concentration in assays does not exceed 0.1% to maintain cell viability.

  • Controls: Always include appropriate controls:

    • Verapamil (first-generation P-gp inhibitor) as positive control
    • Cisplatin (non-P-gp substrate) as negative control for reversal assays
    • Parental sensitive cell lines as comparators for resistant variants
Methodological Limitations and Alternatives
  • Digoxin Considerations: When using digoxin as a P-gp substrate probe, be aware that it may involve uptake transporters in addition to P-gp, potentially complicating IC~50~ interpretation [3]. Consider using multiple probe substrates for confirmation.

  • Caco-2 Limitations: Caco-2 cells endogenously express various transporters besides P-gp. Consider using transfected MDCK or LLC-PK1 cells with controlled P-gp expression for specific transport studies [3].

  • Clinical Translation Challenges: Previous P-gp inhibitors failed in clinical trials due to toxicity, drug interactions, and pharmacokinetic issues [4] [5]. Carefully evaluate this compound's therapeutic window and potential for drug interactions, particularly with CYP3A4 substrates.

Conclusion

These application notes provide comprehensive methodologies for investigating this compound as a potent and specific P-gp inhibitor. The detailed protocols enable researchers to systematically evaluate its ability to reverse multidrug resistance in cancer models, from initial in vitro screening to in vivo validation. This compound represents a promising candidate for overcoming ABCB1-mediated MDR through direct inhibition of P-gp efflux function without affecting transporter expression or localization. Its combination with conventional chemotherapy may provide a viable strategy to combat multidrug resistance in cancer therapy, though further studies are needed to address clinical translation challenges that have hindered previous P-gp inhibitors.

References

Falnidamol solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Falnidamol Solubility Data

The following table summarizes the available quantitative solubility data for this compound in different solvents [1].

Solvent Solubility Notes
DMSO 20 mg/mL (51.56 mM) "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO."
Ethanol 3 mg/mL -
Water Insoluble -

Formulation and Handling Guidelines

Based on the available data, here are some practical recommendations for handling this compound in experiments.

  • Recommended Solvent: For in vitro applications, DMSO is the recommended solvent to prepare a stock solution [1].
  • Critical Handling Note: The solubility in DMSO is highly susceptible to moisture. Always use fresh, dry DMSO to ensure the compound does not precipitate [1].
  • Preparation of Suspensions: For in vivo studies, a homogeneous suspension can be prepared using a 0.5% carboxymethyl cellulose (CMC-Na) solution. A concentration of ≥5 mg/mL can be achieved using this method [1].

Suggested Experimental Workflow

The diagram below outlines a general troubleshooting workflow you can adopt when facing this compound solubility issues.

G Start Prepare this compound Solution A Use Fresh, Anhydrous DMSO? (Solubility: 20 mg/mL) Start->A B Proceed with Experiment A->B Yes C Switch to Ethanol (Solubility: 3 mg/mL) A->C No E1 Issue: Precipitation or Low Activity B->E1 C->B Yes D Prepare Homogeneous Suspension (e.g., CMC-Na) C->D No E2 Issue: Insufficient Solubility D->E2

Potential FAQs

Here are answers to some anticipated frequently asked questions.

  • Q: Why is my this compound precipitating out of the DMSO stock solution when I add it to the aqueous cell culture medium?

    • A: This is a common issue. This compound has low solubility in water. When adding the DMSO stock to an aqueous buffer, ensure you are adding it slowly and with vigorous vortexing or pipetting to dilute the DMSO and facilitate mixing. The final DMSO concentration in the cell culture should typically be kept below 0.1-0.5% to avoid cytotoxicity.
  • Q: What should I do if the solubility in DMSO or ethanol is insufficient for my planned experiment?

    • A: If the solubility in pure solvents is too low, you may need to explore formulation strategies. As indicated in the data, preparing a homogeneous suspension using a vehicle like 0.5% CMC-Na is a valid approach for in vivo studies. For in vitro work, you could also investigate other biocompatible solvents or solubilizing agents (e.g as cyclodextrins), though specific data on these for this compound is not available in the search results.
  • Q: Are there any stability concerns with this compound solutions I should be aware of?

    • A: The primary concern highlighted is the sensitivity of the DMSO solution to moisture. It is strongly advised to use fresh DMSO and store the prepared stock solutions under anhydrous conditions, possibly in a desiccator. The solid powder should be stored at -20°C [1].

How to Proceed with Deeper Investigation

The information available through this search is limited. To develop more robust protocols, I suggest you:

  • Consult Supplier Documentation: Always refer to the detailed datasheet and technical bulletins from your this compound supplier.
  • Search Patent Literature: Patents often contain detailed experimental sections with extensive formulation and solubility data that are not found in journal articles.
  • Review Related Formulations: Look for solubility studies on structurally similar compounds, which can provide valuable clues for solvent selection and formulation strategies.

References

Falnidamol Stability: Key Considerations

Author: Smolecule Technical Support Team. Date: February 2026

The core stability challenge identified for Falnidamol involves its susceptibility to enzymatic metabolism, which was a key factor in its clinical development.

Aspect Details
Primary Stability Concern Metabolism by Aldehyde Oxidase (AOX) [1].
Impact Poor oral bioavailability; contributed to clinical failure [1].
Preclinical Insight This issue was missed in early studies using rats and dogs, as these species are poor models for human AOX metabolism [1].

Experimental Workflow for Stability Assessment

For a comprehensive stability evaluation of a compound like this compound, a multi-faceted experimental approach is recommended. The following workflow outlines the key stages and assays involved in this process.

G cluster_1 Stress Conditions cluster_2 Analytical Methods cluster_3 Modeling Focus Start Stability Assessment Workflow Forced Degradation Studies Forced Degradation Studies Start->Forced Degradation Studies Acid/Base\nHydrolysis Acid/Base Hydrolysis Forced Degradation Studies->Acid/Base\nHydrolysis Oxidative Stress Oxidative Stress Forced Degradation Studies->Oxidative Stress Photostability Photostability Forced Degradation Studies->Photostability Thermal Stress Thermal Stress Forced Degradation Studies->Thermal Stress Analytical Analysis Analytical Analysis Acid/Base\nHydrolysis->Analytical Analysis Oxidative Stress->Analytical Analysis Photostability->Analytical Analysis Thermal Stress->Analytical Analysis HPLC/UPLC HPLC/UPLC Analytical Analysis->HPLC/UPLC Mass Spectrometry Mass Spectrometry Analytical Analysis->Mass Spectrometry Metabolite/Impurity ID Metabolite/Impurity ID HPLC/UPLC->Metabolite/Impurity ID Mass Spectrometry->Metabolite/Impurity ID In Silico Modeling In Silico Modeling Metabolite/Impurity ID->In Silico Modeling Enzyme Liability\n(Prediction) Enzyme Liability (Prediction) In Silico Modeling->Enzyme Liability\n(Prediction) Final Stability Profile Final Stability Profile Enzyme Liability\n(Prediction)->Final Stability Profile

The assays and methods used in this workflow are detailed in the table below.

Assay/Method Key Parameters & Protocols
Forced Degradation Studies [2] Expose solution to acid/base (HCl/NaOH), oxidant (e.g., 3% H₂O₂), light (UV, e.g., 365 nm), and elevated temperatures (e.g., 40°C, 60°C). Monitor loss of parent compound.
Analytical Methods: HPLC/UPLC [2] Use a validated, stability-indicating method (e.g., C18 column, mobile phase ACN/H₂O with 0.1% TFA, detection ~318 nm). Must separate parent from degradants.
Metabolite/Impurity Identification [2] Employ LC-MS and NMR spectroscopy to elucidate the structure of major degradation products or metabolites.
In Silico Modeling [1] Use tools like WhichEnzyme to predict labile sites and major metabolic pathways (e.g., AOX, CYPs) early in development.

Troubleshooting FAQs for Researchers

Based on the available data, here are answers to potential troubleshooting questions.

  • Q: Our in vivo studies show unexpected low bioavailability for this compound. What could be the cause?

    • A: Preclinical and clinical data indicate that this compound is a substrate for Aldehyde Oxidase (AOX) [1]. This metabolism is a major route that can lead to high clearance and poor oral bioavailability. This effect may not be observed in standard preclinical species like rats and dogs, which have low AOX activity. Using guinea pigs or rhesus monkeys in PK studies, or employing human in vitro systems (e.g., human hepatocytes, S9 fractions), can help identify this issue earlier [1].
  • Q: What is the most critical stability parameter to monitor with this compound?

    • A: Based on its history, the primary parameter is its metabolic stability, specifically against AOX [1]. For solution stability, general best practices should be followed until compound-specific data is generated, including protection from light, maintenance of neutral pH, and storage at refrigerated or frozen temperatures [2].

Filling the Information Gaps

The search results lack explicit data on this compound's degradation in solution under specific stresses like acid, base, or light. To build a complete stability profile for your support center, I suggest you:

  • Consult Primary Literature: Search for older primary literature or patents on this compound (BIBX 1382) that may contain physicochemical data.
  • Conduct Forced Degradation Studies: Perform the experiments outlined in the workflow above (e.g., ICH Q1A(R2) and Q1B guidelines) to generate your own solution stability data.
  • Leverage In Silico Tools: Use predictive software early in the research process to flag potential metabolic soft spots for new chemical entities [1].

References

Falnidamol Cytotoxicity & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Current research primarily focuses on falnidamol's ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting the ABCB1 transporter (P-glycoprotein). The data below summarizes findings from preclinical studies [1] [2]:

Aspect Key Findings on this compound
Primary Mechanism Highly potent & specific inhibitor of ABCB1 transporter; reverses ABCB1-mediated MDR [1].
Effect on Expression No change in ABCB1 protein expression or cellular localization [1].
Functional Impact Binds to ABCB1 drug-binding site, suppresses ATPase activity, reduces drug efflux, increases intracellular chemotherapeutic drug accumulation [1].
Specificity Reverses ABCB1-mediated MDR; does not reverse MDR mediated by ABCG2 transporter [1].
In Vivo Efficacy Demonstrated reversal of ABCB1-mediated MDR in xenograft models [1].

Protocols for Cytotoxicity Assessment

Here is a detailed methodology for the MTT assay, a colorimetric method used in the cited studies to assess cell viability and cytotoxicity [1] [3].

workflow start Start MTT Assay plate Seed cells in 96-well plate (5x10³ cells/well) start->plate treat Treat cells with This compound or other test compounds plate->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 measure Measure absorbance at 570 nm incubate2->measure end Analyze cell viability data measure->end

Key Considerations for the MTT Assay [3]:

  • Principle: Measures reduction of yellow MTT to purple formazan by metabolically active cells, indicating mitochondrial function and cell viability.
  • Controls: Always include background control (cells without MTT reagent) and blank control (media with MTT, no cells).
  • Interference: Test compounds can sometimes cause background interference; control experiments are needed to reduce false-positive/negative results.

Guide to Investigating Cytotoxicity in Normal Cells

Since available studies focus on resistant cancer cell lines, here's a framework for your own investigation into this compound's effects on normal cells:

1. Recommended Cell Lines & Experimental Design

  • Select relevant normal cell lines based on the tissue type of interest (e.g., human embryonic kidney HEK293, other primary cell lines).
  • Design experiments to compare this compound's effects between normal cells and the cancer cells of interest.
  • Include a positive control (like verapamil, a known ABCB1 inhibitor) and a negative control (like cisplatin, a non-ABCB1 substrate) as done in the primary study [1].

2. Key Experiments to Perform

  • Cytotoxicity Assay (MTT): Determine the IC₅₀ of this compound in your chosen normal cell lines.
  • Reversal Assay: Pre-incubate normal cells with a non-toxic concentration of this compound for 2 hours, then add chemotherapeutic drugs to see if this compound alters their toxicity profile [1].
  • Accumulation/Efflux Assay: Use flow cytometry to check if this compound increases the intracellular concentration of fluorescent ABCB1 substrates (e.g., doxorubicin) in normal cells [1].

Troubleshooting Common Issues

Problem Potential Cause Solution
High cytotoxicity in normal cells at low [compound] This compound is a tyrosine kinase inhibitor (TKI) with inherent toxicity Titrate to find a non-toxic concentration for reversal experiments; TKIs often have narrow therapeutic windows [1].
No reversal of MDR observed Off-target effects or incorrect model system Verify ABCB1 overexpression in your cell model; confirm this compound's specificity using orthogonal assays [1] [4].
Inconsistent MTT results Compound interference with assay Run additional controls; consider confirming with a different viability assay (e.g., ATP assay, dye exclusion) [3].

Interpretation & Next Steps

  • The promising preclinical data on this compound as an ABCB1 inhibitor provides a strong basis for further investigation [1].
  • The lack of specific data on normal cells is a critical gap your research can fill. The experimental framework above provides a starting point.
  • Always interpret results in the context that this compound is a multi-target agent (both TKI and ABCB1 inhibitor), which can complicate data interpretation [1] [4].

References

optimizing Falnidamol concentration for MDR reversal

Author: Smolecule Technical Support Team. Date: February 2026

Falnidamol Fact Sheet

The table below summarizes the core experimental data on this compound's MDR reversal activity.

Aspect Details and Quantitative Data
Primary Mechanism Highly potent and specific inhibitor of the ABCB1 (P-gp) transporter [1].
Specificity Reverses ABCB1-mediated MDR; does not reverse ABCG2-mediated MDR [1].
Key Functional Effect Directly binds to ABCB1's drug-binding site, inhibiting its ATPase activity and reducing drug efflux [1].
Effective Concentrations (In Vitro) Non-toxic concentrations of 2.5 μM and 5.0 μM were used to successfully reverse resistance [1].

| Reversal Fold (RF) (e.g., for Paclitaxel) | Significantly reversed resistance in ABCB1-overexpressing cells: • HELA-Col: RF 36.21SW620-Adr: RF 24.84 [1] | | In Vivo Efficacy | Combination with Paclitaxel significantly inhibited tumor growth in HELA-Col xenograft mouse models without increasing toxicity [1]. |

Experimental Protocols & Troubleshooting

FAQ 1: What is a standard cytotoxicity and reversal assay protocol?

This MTT-based protocol can determine the safe concentration of this compound to use and its ability to reverse chemotherapeutic resistance [1].

  • 1. Cell Seeding: Seed ABCB1-overexpressing cells (e.g., HELA-Col, SW620-Adr) and their parental sensitive counterparts into 96-well plates at a density of 5 × 10³ cells per well and culture overnight [1].
  • 2. Pre-incubation: Pre-incubate the cells with a non-toxic concentration of This compound (e.g., 2.5 or 5.0 μM) or a positive control (e.g., Verapamil) for 2 hours [1].
  • 3. Chemotherapeutic Challenge: Add a range of concentrations of chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel) to the wells. Include a non-substrate drug like Cisplatin as a negative control [1].
  • 4. Incubation and Measurement: Culture the cells for 72 hours. Add MTT reagent and measure the absorbance at 570 nm using a microplate reader [1].
  • 5. Data Analysis: Calculate the IC₅₀ values for the chemotherapeutic agents with and without this compound. The Reversal Fold (RF) is calculated as RF = IC₅₀ (chemotherapeutic alone) / IC₅₀ (chemotherapeutic + this compound).
FAQ 2: How do I confirm this compound is working on the ABCB1 transporter?

To confirm the mechanism, you can perform intracellular drug accumulation and efflux assays using flow cytometry [1].

  • Drug Accumulation Assay:

    • Seed ABCB1-overexpressing and sensitive cells in 6-well plates (1 × 10⁶ cells/well) for 24 hours.
    • Pre-treat with This compound (5 μM) or a control inhibitor for 2 hours.
    • Add 10 μM Doxorubicin and incubate for another 2 hours.
    • Collect cells and measure the intracellular Doxorubicin fluorescence via flow cytometry. An increase in fluorescence in the resistant cells indicates successful ABCB1 inhibition [1].
  • Drug Efflux Assay:

    • Seed cells as above and load them with 10 μM Doxorubicin for 30 minutes.
    • Incubate the cells with This compound (5 μM) and measure the intracellular Doxorubicin at various time points (e.g., 0, 30, 60, 90, 120 minutes) using flow cytometry. Falnidamil should slow the efflux of Doxorubicin from the resistant cells [1].
FAQ 3: What if my reversal results are inconsistent or weak?

Here is a troubleshooting guide for common issues:

Problem Possible Cause Suggested Solution
High cytotoxicity from this compound alone. Concentration is too high. Perform a full cytotoxicity assay to establish a dose-response curve and use only non-toxic concentrations (e.g., ≤5 μM) [1].
Weak reversal effect in a confirmed ABCB1 model. The cancer cell line uses overlapping MDR mechanisms beyond ABCB1. Verify that your resistant cell line does not also overexpress other transporters like ABCG2. This compound is specific to ABCB1 [1].
No effect with Cisplatin. Expected result. Cisplatin is not a substrate for ABCB1. Use this as a negative control to confirm that the reversal effect is specific to ABCB1 substrates [1].
High background in accumulation assay. Incomplete washing or cellular autofluorescence. Include a cell-only control (no Doxorubicin) to account for autofluorescence. Ensure washing steps are consistent and thorough.

Visualizing the Mechanism & Workflow

The following diagrams, created with Graphviz, illustrate this compound's mechanism of action and key experimental workflows.

mechanism This compound Reverses MDR by Inhibiting ABCB1 cluster_normal Without this compound cluster_reversed With this compound F This compound Pgp ABCB1/P-gp Transporter F->Pgp Binds and Inhibits Drug Chemotherapeutic Drug (e.g., Doxorubicin) Pgp->Drug Efflux Pgp->Drug Efflux Blocked MDR Multidrug Resistance (MDR) Drug->MDR Reduced Intracellular Concentration

workflow Key Experimental Workflow for MDR Reversal A 1. Cell Culture & Model Selection B 2. Cytotoxicity Assay (MTT) A->B A1 • ABCB1-overexpressing cells • Parental sensitive cells A->A1 C 3. Reversal Assay (MTT) B->C B1 • Establish safe, non-toxic concentration of this compound B->B1 D 4. Functional Validation C->D C1 • Pre-incubate with this compound • Add chemotherapeutic drug • Calculate Reversal Fold (RF) C->C1 E 5. Mechanism Elucidation D->E D1 • Intracellular drug accumulation/efflux assay (Flow Cytometry) D->D1 E1 • ATPase activity assay • Molecular Docking • Cellular Thermal Shift Assay E->E1

References

Known Off-Target Effects of Falnidamol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitatively confirmed off-target effects of falnidamol as reported in the literature.

Off-Target Type of Interaction Experimental Evidence Key Findings/Implications
Vitamin D Receptor (VDR) [1] Antagonism Transient Transactivation Assay in HEK293T cells. This compound hydrochloride was identified as a VDR antagonist, inhibiting 1,25D3-induced receptor transactivation. [1]
ABCB1 Transporter (P-glycoprotein) [2] Inhibition MTT, flow cytometry (doxorubicin accumulation/efflux), ATPase activity, docking analysis, cellular thermal shift assay (CETSA). Binds directly to ABCB1's drug-binding site, inhibits its ATPase activity, and reverses multidrug resistance (MDR) in cancer cells. Does not inhibit ABCG2. [2]

Experimental Protocols for Off-Target Screening

For a comprehensive safety profile, you can screen this compound against a broader panel of secondary pharmacology targets. The following workflow and methodologies are standard in the industry. [3] [4] [5]

G Start Start Safety Profiling Panel Select a Broad Off-Target Panel Start->Panel Assay1 Radioligand Binding Assay (For Receptors, Transporters) Panel->Assay1 Assay2 Fluorescence Polarization Assay (For Ion Channels, Nuclear Receptors) Panel->Assay2 Assay3 Enzymatic Activity Assay (For Enzymes, e.g., CYPs) Panel->Assay3 Assay4 Cell-Based Transcriptional Regulation Assay Panel->Assay4 Analyze Analyze Data for % Inhibition & IC50 Assay1->Analyze Assay2->Analyze Assay3->Analyze Assay4->Analyze Report Report and Risk Assessment Analyze->Report

Detailed Assay Methodologies

You can adapt these standard in vitro protocols to test this compound. [5]

  • Radioligand Binding Assay (For GPCRs, Transporters)

    • Procedure: Incubate membrane preparations expressing the target receptor with a tritiated ([3H]) labeled reference ligand in the presence or absence of this compound for ~90 minutes. Filter the solution to trap the membranes and bound ligands. Measure the radioactivity on the filter via scintillation counting. [5]
    • Data Analysis: The reduction in radioactivity compared to a vehicle control (DMSO) indicates that this compound is competing for and occupying the target binding site. Data is reported as % inhibition or as an IC50 value from a concentration-response curve. [5]
  • Fluorescence Polarization (FP) Assay (For Ion Channels, Nuclear Receptors)

    • Procedure: Incubate the target protein (soluble or in membrane preparations) with a fluorescently-labeled ligand and this compound. Measure the amount of polarized light emitted by the fluorophores. [5]
    • Principle: A small, unbound fluorescent ligand tumbles rapidly, emitting depolarized light. When bound to a larger target protein, its rotation slows, and the emitted light remains polarized. If this compound displaces the fluorescent ligand, a decrease in polarized light is observed. [5]
    • Data Analysis: The decrease in polarization signal is quantified to determine % inhibition or IC50.
  • Cell-Based Transcriptional Regulation Assay

    • Procedure: Use reporter cell lines (e.g., HEK293) engineered with a receptor-responsive promoter (e.g., VDR-responsive) functionally linked to a luciferase reporter gene. Treat cells with this compound (for agonist mode) or this compound plus the native receptor ligand (for antagonist mode) for 24-48 hours. Measure luciferase activity. [1]
    • Data Analysis: Changes in luciferase activity indicate modulation of the target receptor's transcriptional activity. This assay can distinguish between agonists and antagonists. [1]
  • Enzymatic Activity Assay (For Kinases, CYPs, Phosphodiesterases)

    • Procedure: Incubate the purified enzyme with its natural substrate in the presence of this compound. The detection method varies by enzyme (e.g., fluorescence, absorbance, radioactivity) to monitor the conversion of substrate to product. [5]
    • Data Analysis: The reduction in the rate of product formation indicates enzyme inhibition. Data is reported as % inhibition or IC50.

Frequently Asked Questions (FAQs)

  • Q1: What is the clinical relevance of this compound's inhibition of ABCB1?

    • A1: Inhibiting ABCB1 can reverse multidrug resistance (MDR) in cancer cells. This suggests that combining this compound with chemotherapeutic agents that are ABCB1 substrates (e.g., doxorubicin, paclitaxel) could potentially overcome resistance and improve chemotherapy efficacy, a finding supported by in vitro and in vivo models. [2]
  • Q2: Are there any advanced computational methods to predict other potential off-targets of this compound?

    • A2: Yes. Artificial intelligence and machine learning models, particularly multi-task graph neural networks, are now used to predict compound off-target interactions based on chemical structure. These predicted off-target profiles can then be used for ADR enrichment analysis to infer potential adverse effects before extensive wet-lab testing. [3] Furthermore, deep learning models can predict a drug's transcriptional response and use it to automatically infer off-target effects. [6]
  • Q3: We are observing unexpected cellular toxicity in our models. Could off-target effects be the cause?

    • A3: Yes, off-target effects are a common cause of unexpected toxicity. Beyond the known targets, this compound's activity should be profiled against a panel of safety-related targets, especially those associated with high-impact adverse drug reactions (e.g., hERG for cardiotoxicity, 5-HT2B for valvulopathy). [4] [7] A broad panel like the InVEST44 can help identify such liabilities early. [5]

Troubleshooting Guide

Issue Potential Cause Solution
Low potency or no activity in an off-target assay. The specific off-target is not a true binding partner for this compound. Confirm the assay validity with a known positive control. Consider the pharmacological relevance and focus on other, more promising off-targets. [4]
Inconsistent results between different assay formats (e.g., binding vs. functional assay). The compound may be a functional antagonist or the assay conditions may vary. Use multiple orthogonal assays to confirm the interaction. A functional cell-based assay (e.g., transcriptional regulation) can provide more physiologically relevant data than a simple binding assay. [1]
Suspected compound instability in the assay buffer. Chemical degradation over the course of the experiment. Check the compound's stability under assay conditions (e.g., pH, temperature). Use a fresh DMSO stock solution and minimize the pre-incubation time. [5]

References

Troubleshooting Guide: Falnidamol Metabolic Instability

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary metabolic instability issue with falnidamol?

A: this compound's clinical failure has been specifically attributed to unexpected and extensive metabolism by the enzyme Aldehyde Oxidase (AOX), which was not identified in early preclinical studies using standard animal models like rats and dogs [1].

  • The Evidence: In silico models (WhichEnzyme) clearly identify AOX as the most relevant metabolic route for this compound [1].
  • The Clinical Impact: This AOX-driven metabolism led to unexpectedly poor oral bioavailability in humans, highlighting a significant translational gap from animal models [1].
Q2: How can I diagnose AOX-mediated metabolism in my compounds?

A: You can diagnose AOX liability through a combination of in silico prediction and carefully selected in vitro and in vivo experiments. The workflow below outlines this diagnostic process.

G cluster_1 Key Experimental Steps Start Start: Suspected AOX Metabolism InSilico In Silico Screening Start->InSilico InVitro In Vitro Assays InSilico->InVitro AOX risk predicted ModelSelect Select AOX-Relevant Preclinical Models InVitro->ModelSelect In vitro AOX activity confirmed Issue AOX Liability Confirmed ModelSelect->Issue Poor in vivo stability in relevant models

Diagnostic Table: AOX Metabolism Assessment

Method Tier Specific Method/Tool Key Parameter/Output Interpretation & Action
Tier 1: In Silico WhichEnzyme model [1] Prediction of AOX as a major metabolic route High Risk: Prioritize compound for experimental AOX phenotyping.
Tier 2: In Vitro Human liver cytosol (S9 fraction) assay Metabolic stability in the presence of AOX inhibitors Rapid degradation: Confirms AOX is a major clearance pathway.
Tier 3: In Vivo Preclinical studies in guinea pigs or rhesus monkeys [1] Pharmacokinetics (e.g., clearance, bioavailability) Poor Stability: Correlates with high human AOX risk; use data to guide back-up chemistry.
Q3: What are the best experimental practices to overcome AOX instability?

A: Follow these protocols to identify and mitigate AOX-related metabolic instability.

1. In Silico Prediction Protocol

  • Tool: Utilize predictive metabolism software like those from Optibrium, which combine quantum mechanical simulations and machine learning to predict regioselectivity and lability for AOX [1].
  • Procedure: Input the compound's structure. The model will generate a report predicting the relevance of AOX and other enzymes, along with proposed sites of metabolism.
  • Output: A risk score or ranking (e.g., "AOX most relevant") to guide experimental prioritization [1].

2. In Vitro AOX Metabolic Stability Assay

  • System: Human liver cytosol (HLC) or S9 fraction.
  • Controls: Incubate your compound with HLC in the presence and absence of specific AOX inhibitors (e.g., menadione, raloxifene).
  • Measurement: Use LC-MS/MS to monitor the parent compound's depletion over time.
  • Data Analysis: Calculate the intrinsic clearance. A significant reduction in clearance in the inhibited sample confirms AOX involvement.

3. Preclinical Model Selection for In Vivo Studies

  • Critical Consideration: Standard models (rat, dog) have low AOX activity and are poor predictors for AOX-liable compounds, as seen with this compound [1].
  • Recommended Models: Use preclinical models with high AOX activity comparable to humans, such as guinea pigs or non-human primates (e.g., rhesus monkey) [1].
  • Protocol: Conduct standard PK studies in these relevant species. The resulting data on clearance and bioavailability will provide a more accurate prediction of human pharmacokinetics.

Key Takeaways for Your Research

  • AOX is a Key Risk: For this compound and similar drug-like molecules, AOX metabolism is a critical failure point that must be assessed early.
  • Beyond Cytochrome P450s: Metabolic instability issues can stem from non-CYP enzymes like AOX. Focusing solely on microsomal stability can lead to these issues being missed until late in development [1].
  • Species Selection is Crucial: Using the wrong preclinical species can completely mask a significant AOX liability, leading to costly clinical failures.

References

Falnidamol: Chemical & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core data essential for any formulation work.

Property Specification Source / Relevance
CAS Number 196612-93-8 [1] [2]
Molecular Formula C₁₈H₁₉ClFN₇ [1] [2]
Molecular Weight 387.84 g/mol [1] [2]
Mechanism of Action Selective EGFR tyrosine kinase inhibitor (IC₅₀ = 3 nM) [1]
Additional Activity Inhibitor of the ABCB1 (P-gp) transporter [3]
Solubility (DMSO) 31.25 mg/mL (80.57 mM) [1]
In Vivo Administration Formulated in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [1]
Storage -20°C to -80°C, protected from light, stable for 1-2 years in DMSO [1]

Potential Challenges & Troubleshooting Guide

Based on its profile, here are the anticipated drug delivery challenges and suggested mitigation strategies.

Challenge Category Potential Issue Troubleshooting Guide & Suggested Strategies

| Physicochemical Properties | Poor Aqueous Solubility: The need for high DMSO concentration in preclinical studies indicates likely bioavailability issues. | • Explore advanced formulations: Test nanoemulsions, liposomes, or solid dispersions. • Investigate alternative salts/co-crystals: To improve dissolution rate and kinetic solubility. • Use surfactants: Incorporate solubilizers like TPGS or Cremophor in the formulation. | | | Chemical Stability: The recommendation for low-temperature storage suggests potential instability. | • Conduct forced degradation studies: Under acid, base, oxidative, and photolytic conditions to identify degradation pathways. • Optimize pH for liquid formulations: To minimize hydrolysis. • Consider solid dosage forms: For long-term stability (e.g., lyophilized powders). | | Biological Barriers | ABC Transporter Interactions: While Falnidamol inhibits ABCB1, it may be a substrate for other efflux pumps like ABCG2 (BCRP). | • Perform transporter assays: To determine if this compound is a substrate for ABCB1, ABCG2, or other transporters. • Plan combination therapies: Leverage its ABCB1 inhibition to combat multidrug resistance when used with chemotherapeutics like doxorubicin or paclitaxel [3]. | | Formulation & Development | Scalability & Robustness: Moving from a simple solvent-based formulation for animal studies to a manufacturable, stable human dosage form. | • Early adoption of PBBM: Use Physiologically Based Biopharmaceutics Modeling to guide formulation design and predict in vivo performance [4]. • Develop robust analytical methods early: Ensure methods are stability-indicating and suitable for GMP release to avoid delays later [4]. • Prioritize scalable techniques: Focus on formulation technologies (e.g., spray drying, hot-melt extrusion) that can be scaled for clinical trials and commercial manufacturing [4]. |

Experimental Protocol: Assessing ABCB1-Mediated MDR Reversal

This methodology is adapted from a 2025 preclinical study on this compound [3]. The following diagram outlines the core workflow for testing its reversal of multidrug resistance (MDR).

G start Start: Establish Resistant Cell Lines a1 Cytotoxicity Assessment (MTT Assay) start->a1 a2 Colony Formation Assay a1->a2 b1 Intracellular Drug Accumulation/Efflux (Flow Cytometry) a1->b1 If reversal confirmed a3 3D Spheroid Assay a2->a3 a4 In Vivo Xenograft Model a3->a4 b2 ATPase Activity Assay b1->b2 b3 Direct Binding Analysis (Docking & CETSA) b2->b3 end Mechanistic Conclusion b3->end

Objective: To evaluate the ability of this compound to reverse ABCB1-mediated Multidrug Resistance (MDR) in cancer cell lines.

Materials:

  • Cell Lines:
    • Parental: HELA (cervical cancer), SW620 (colon cancer), HEK293 (embryonic kidney).
    • ABCB1-Overexpressing Resistant: HELA-Col (selected with colchicine), SW620-Adr (selected with doxorubicin), HEK293-ABCB1 (transfected).
  • Chemicals: this compound, chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel - ABCB1 substrates; Cisplatin - negative control), Verapamil (positive control inhibitor), MTT reagent, Doxorubicin for accumulation/efflux assays.

Methodology:

  • Cytotoxicity & Reversal Assay (MTT):

    • Seed cells in 96-well plates (5 × 10³ cells/well).
    • Pre-incubate with this compound or Verapamil (positive control) for 2 hours.
    • Add a range of concentrations of chemotherapeutic agents (Doxorubicin, Paclitaxel) or Cisplatin.
    • Incubate for 72 hours, add MTT, and measure absorbance at 570 nm.
    • Calculate the reversal fold (RF) to quantify the reduction in resistance [3].
  • Functional Confirmation Assays:

    • Colony Formation: Treat resistant cells (HELA-Col) with this compound, Paclitaxel, or a combination. After drug removal, culture for 10 days, stain with crystal violet, and count colonies.
    • 3D Spheroid Assay: Culture treated cells in low-adhesion plates for 7 days and measure spheroid diameter to assess inhibition in a model mimicking tumor growth.
  • Mechanistic Studies:

    • Intracellular Drug Accumulation/Efflux (Flow Cytometry): Treat cells with Falnidamil, then add Doxorubicin. Measure intracellular Doxorubicin fluorescence via flow cytometry. This compound should increase accumulation and decrease efflux in ABCB1-overexpressing cells.
    • ATPase Activity Assay: Incubate ABCB1-rich membranes with this compound. Measure ATP consumption; this compound is expected to suppress ABCB1 ATPase activity.
    • Direct Binding Analysis: Use molecular docking and Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to the ABCB1 transporter protein [3].

Key Insights for Development

  • Leverage the Dual Mechanism: this compound's dual function as an EGFR inhibitor and ABCB1 inhibitor is a significant therapeutic advantage, particularly for overcoming multidrug resistance in solid tumors [3] [1]. Formulation and trial design should consider this combination potential.
  • Adhere to Preclinical Best Practices: The general guidance from [4] is crucial. "Target the optimal form that meets the desired product profile from the beginning" and invest time in developing robust analytical methods to avoid costly failures later in development.

References

Known & Potential Falnidamol Resistance Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism Key Components / Processes Evidence Status / Notes
ABCB1 (P-gp) Overexpression [1] ABCB1 transporter protein; Efflux of chemotherapeutic drugs Known Mechanism (Reversed): Falnidamol is a highly potent and specific ABCB1 inhibitor. Resistance could arise if cancer cells develop mechanisms that prevent this inhibition. [1]
DUSP26-Mediated Signaling [2] [3] Dual-specificity phosphatase 26 (DUSP26); Modulation of ERK, JNK, p38 MAPK pathways; EGFR phosphorylation Potential Pathway: this compound/cisplatin combination inhibits NSCLC by targeting DUSP26. Overexpression of DUSP26 was shown to abolish the anti-cancer effects of the combination treatment, suggesting it as a key resistance node. [2] [3]
Ferroptosis Evasion [2] [4] Key regulators: GPX4, SLC7A11, System Xc-; Glutathione synthesis; Lipid peroxidation Potential Pathway: this compound/cisplatin combination induces ferroptosis. Upregulation of ferroptosis defense systems (e.g., GPX4, SLC7A11) is a common resistance mechanism in cancer cells and could confer resistance to this treatment. [2] [4]
Altered Drug Targets [1] [3] EGFR (Epidermal Growth Factor Receptor); Mutations preventing drug binding Theoretical Risk: As a tyrosine kinase inhibitor (TKI) targeting EGFR, this compound could face resistance via EGFR mutations, similar to other TKIs (e.g., Gefitinib, Erlotinib). [1] [3]

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments to study the resistance mechanisms discussed.

Protocol: Assessing ABCB1-Mediated Resistance

This protocol evaluates if resistance is due to the failure of this compound to inhibit the ABCB1 efflux pump.

  • Key Technique: Intracellular Doxorubicin Accumulation and Efflux Assay [1]
  • Detailed Workflow:
    • Cell Culture: Use drug-resistant cancer cells overexpressing ABCB1 (e.g., HELA-Col, SW620-Adr) and their parental sensitive counterparts.
    • Pre-treatment: Incubate cells with this compound (e.g., 5 µM) or a control inhibitor (e.g., verapamil) for 2 hours. [1]
    • Drug Accumulation: Add a fluorescent ABCB1 substrate (e.g., 10 µM doxorubicin) and incubate for an additional 2 hours.
    • Measurement: Collect cells and analyze the intracellular fluorescence intensity (representing drug accumulation) using flow cytometry.
    • Drug Efflux: Load cells with doxorubicin first, then incubate with this compound. Measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 90, 120 mins) to track the rate of drug export. [1]
  • Expected Outcome: In this compound-sensitive cells, accumulation will be high, and efflux will be slow. A reversal of this pattern in resistant clones suggests a compromised inhibitory effect on ABCB1.
Protocol: Investigating DUSP26-Mediated Signaling

This protocol tests if DUSP26 overexpression confers resistance to this compound-containing regimens.

  • Key Technique: Western Blot and Cell Viability Assay [2] [3]
  • Detailed Workflow:
    • Genetic Manipulation: Create stable cell lines overexpressing DUSP26 and corresponding control lines (e.g., empty vector) using lentiviral transduction.
    • Treatment: Treat both engineered and parental cells with this compound, cisplatin, or their combination.
    • Viability Check: Use MTT or CCK-8 assay to measure cell viability after 72 hours of treatment. Compare the IC₅₀ values of the treatments between DUSP26-overexpressing and control cells. [2] [3]
    • Pathway Analysis: Perform western blotting to analyze protein expression and phosphorylation levels of key signaling molecules, including DUSP26, p-EGFR, p-ERK, p-JNK, and p-p38. [3]
  • Expected Outcome: DUSP26 overexpression is expected to increase cell viability upon treatment and block the suppression of p-EGFR and downstream pathways, confirming its role in resistance.

The following diagram illustrates the core signaling pathways involved in this compound's action and the proposed resistance mechanisms.

G cluster_falnidamol_action This compound's Primary Actions FAL This compound ABCB1 Inhibit ABCB1/P-gp FAL->ABCB1 DUSP26 Inhibit DUSP26 FAL->DUSP26 Ferro Promote Ferroptosis FAL->Ferro EGFR EGFR DUSP26->EGFR  Suppresses LPO Lethal Lipid Peroxidation Ferro->LPO Leads to R1 ABCB1 Overexpression/ Failed Inhibition R1->ABCB1  Confers R2 DUSP26 Overexpression R2->DUSP26  Confers R3 Ferroptosis Evasion (e.g., GPX4↑, SLC7A11↑) R3->LPO  Prevents R4 EGFR Mutation R4->FAL  Prevents Binding? MAPK MAPK EGFR->MAPK Activates Growth Growth MAPK->Growth Promotes Cell Survival/Growth

Troubleshooting FAQs for Researchers

  • Q: Our data suggests that this compound no longer sensitizes our resistant cell line to chemotherapy. What are the first steps to confirm this?

    • A: First, re-establish the baseline. Repeat the cytotoxicity (MTT) assay with the resistant line and its parental line, using a chemotherapeutic drug known to be an ABCB1 substrate (e.g., paclitaxel, doxorubicin) with and without this compound. A significantly reduced Fold-Reversal value in the resistant line confirms the observed phenotype. Follow up with an intracellular drug accumulation assay to directly check if this compound is failing to inhibit the efflux pump. [1]
  • Q: We suspect resistance is linked to the DUSP26 pathway. How can we validate this?

    • A: Perform a rescue experiment. Transfert cells with a DUSP26 overexpression plasmid and treat them with the this compound/cisplatin combination. Use western blotting to confirm elevated DUSP26 protein levels and assess key downstream markers like p-EGFR and p-p38. If your hypothesis is correct, overexpressing DUSP26 should significantly reduce the cytotoxic effect of the combination treatment compared to control cells. [2] [3]
  • Q: How can we investigate if our resistant cells have developed enhanced defenses against ferroptosis?

    • A: Treat parental and resistant cells with the this compound/cisplatin combination and measure established ferroptosis markers. Key experiments include:
      • Lipid Peroxidation: Use a probe like C11-BODIPY⁵⁸¹/⁵⁹¹ to detect lipid ROS via flow cytometry.
      • Key Protein Expression: Perform western blotting for core ferroptosis regulators like GPX4 and SLC7A11. Upregulation of these proteins in the resistant line would support this mechanism. [2] [4]
      • Viability Rescue: Co-treat with a ferroptosis inhibitor (e.g., Ferrostatin-1). If Ferrostatin-1 restores viability in the parental but not the resistant cells, it suggests the resistant cells have alternative survival pathways.

I hope this structured technical resource provides a solid foundation for your research on this compound resistance. As the compound is still in preclinical and early clinical trials, this field is evolving rapidly.

References

A Framework for Analytical Method Development

Author: Smolecule Technical Support Team. Date: February 2026

When compound-specific literature is unavailable, a systematic and well-documented development process is crucial. The following table outlines key stages and considerations.

Development Stage Key Activities & Considerations
1. Pre-development Planning Define method purpose (stability, potency, impurities). Understand physiochemical properties (solubility, pKa, stability) [1].
2. Method Screening & Optimization Select technique (HPLC, GC-MS, UV). Optimize parameters (mobile phase, column, temperature) via systematic studies or Design of Experiments (DoE) [2].
3. Analytical Method Validation Demonstrate method is suitable for its purpose. Key parameters: Accuracy, Precision, Specificity, Linearity, Range, LOD, LOQ, and Robustness [3].

Troubleshooting Common Analytical Challenges

Many analytical issues are related to fundamental separation science principles. Here are common problems and general investigative directions.

Common Issue Potential Causes & Investigative Steps

| Poor Chromatography | - Peak Tailing: Check column condition, mobile phase pH, silanol activity.

  • Poor Resolution: Optimize mobile phase gradient or composition; adjust column temperature [2]. | | Inconsistent Results | - Variable Retention Times: Ensure mobile phase is prepared consistently and chromatographic system is equilibrated.
  • Precision Issues: Verify sample and standard stability, injection technique, and instrument performance [1]. | | Low Recovery/Sensitivity | - Sample Preparation: Re-evaluate extraction solvent, dilution, and filtration steps.
  • Instrument Parameters: For MS detection, optimize source and compound-dependent parameters [4]. |

Experimental Workflow for Method Development

The following diagram illustrates a generalized, iterative workflow for developing and validating an analytical method. You can adapt this high-level process for Falnidamol.

G Start Start: Define Method Objective P1 Literature Review & Compound Characterization Start->P1 P2 Select Analytical Technique (HPLC, GC-MS, UV, etc.) P1->P2 P3 Initial Method Scouting P2->P3 P4 Systematic Optimization (e.g., via DoE) P3->P4  Results Not  Satisfactory P5 Method Validation P4->P5  Results  Acceptable End Finalized Method P5->End

Detailed Experimental Protocols

Based on common techniques from search results, here are outlines of methodologies you can adapt.

Protocol for Stability-Indicating HPLC Method (Adapted from [2])

This is a common approach for quantifying a drug and its related impurities.

  • Chromatographic Conditions (Example):

    • Column: C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
    • Mobile Phase: Gradient elution using a buffer (e.g., phosphate or ammonium salt) and an organic modifier (e.g., acetonitrile or methanol).
    • Detection: UV-Vis or PDA detector (wavelength to be determined for this compound).
    • Column Temperature: Optimize (e.g., 30-60°C).
    • Flow Rate: ~1.0 mL/min.
    • Injection Volume: e.g., 10 µL.
  • Experimental Steps:

    • Forced Degradation: Stress the this compound sample under conditions of acid, base, oxidation, thermal, and photolytic stress to generate degradation products.
    • Method Specificity: Inject stressed samples to demonstrate separation of this compound from its degradation products and any impurities, proving the method is "stability-indicating."
    • Solution Stability: Evaluate the stability of standard and sample solutions over time (e.g., 24-48 hours) under specified storage conditions.
Protocol for UV-Spectrophotometric Assay (Adapted from [3])

This method is simpler and may be suitable for rapid assay of bulk material, provided it is specific for this compound.

  • Experimental Steps:
    • Standard Solution: Prepare a stock solution of this compound reference standard using a suitable solvent.
    • λmax Determination: Scan the standard solution in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorption (λmax) for this compound.
    • Calibration Curve: Prepare a series of standard solutions at different concentrations (e.g., 5-30 µg/mL). Measure the absorbance at the λmax and plot absorbance versus concentration to establish linearity.

Frequently Asked Questions (FAQs)

  • Q1: My method is not robust. Small changes in mobile phase pH cause significant shifts in retention. What should I do?

    • A1: This indicates the method is too sensitive to a single parameter. During optimization, use DoE to test the interaction of multiple factors (like pH, organic solvent %, and temperature) simultaneously. This helps identify a "robust zone" where the method performance remains acceptable despite minor variations [2] [1].
  • Q2: How do I set the acceptance criteria for my method validation?

    • A2: Acceptance criteria are based on the method's intended use. For assay methods, accuracy and precision are often set at ±2-3% of the true value. For impurity methods, stricter (e.g., for very low levels) or more flexible criteria may apply. Always refer to regulatory guidelines like ICH Q2(R1) and justify your criteria based on the product's maximum daily dose and specification limits [1] [3].
  • Q3: I cannot find a reference standard for a potential impurity. How can I still validate the method?

    • A3: For impurities without standards, you can use the concept of "analytical relative response factors." This involves comparing the detector response of the impurity (from a forced degradation sample) to the response of the main drug substance, allowing for quantitative estimation [2].

References

Falnidamol's Mechanisms and Relevance to Distribution

Author: Smolecule Technical Support Team. Date: February 2026

While direct tissue distribution data for falnidamol is unavailable in the searched literature, several studies highlight its mechanisms of action that are pertinent to drug distribution and efficacy:

  • ABCB1 (P-glycoprotein) Inhibition: this compound has been identified as a highly potent and specific inhibitor of the ABCB1 transporter. This efflux pump, when overexpressed in cancer cells, reduces intracellular chemotherapeutic drug concentration and is a key factor in causing multidrug resistance (MDR). By inhibiting ABCB1's efflux function, this compound increases the accumulation of substrate chemotherapeutic agents (like doxorubicin and paclitaxel) inside resistant cancer cells, thereby reversing MDR [1].
  • DUSP26-Mediated Pathways in NSCLC: Combinational treatment of this compound and cisplatin has been shown to inhibit Non-Small Cell Lung Cancer (NSCLC) progression. This effect is mediated through the targeting of Dual-specificity phosphatase 26 (DUSP26), leading to reduced epithelial-mesenchymal transition (EMT) and epidermal growth factor receptor (EGFR) phosphorylation, while inducing reactive oxygen species (ROS) production, DNA damage, and cell death [2] [3].
  • Epidermal Growth Factor Receptor (EGFR) Inhibition: this compound (also known as BIBX 1382) is a pyrimido-pyrimidine compound and a selective tyrosine kinase inhibitor (TKI) of EGFR, which exerts anti-cancer activity [4].

Experimental Protocols for Key Assays

For researchers investigating aspects like drug resistance reversal or combination therapy, here are detailed methodologies for key experiments cited in the literature.

Table 1: Doxorubicin Accumulation and Efflux Assays (Flow Cytometry)

Assay Parameter Detailed Protocol
Cell Preparation Seed HELA and HELA-Col (ABCB1-overexpressed) cells in 6-well plates (1 × 10⁶ cells per well) and culture for 24 hours [1].
Treatment for Accumulation Pre-treat cells with 5 µM this compound or verapamil (positive control) for 2 hours. Subsequently, add 10 µM doxorubicin and incubate for another 2 hours [1].
Treatment for Efflux Load cells with 10 µM doxorubicin for 30 minutes. Afterwards, incubate cells with 5 µM this compound or verapamil [1].
Measurement Harvest cells at various time points for efflux assay, or immediately after accumulation incubation. Analyze intracellular doxorubicin fluorescence using flow cytometry [1].

Table 2: In Vitro Cytotoxicity and Reversal Experiments (MTT Assay)

Assay Parameter Detailed Protocol
Cell Seeding Seed cells (e.g., HELA, SW620, and their resistant variants) into 96-well plates (5 × 10³ cells per well) and maintain overnight [1].
Cytotoxicity Assay Add different concentrations of this compound alone into the wells to determine its inherent cytotoxicity [1].
Reversal Assay Pre-incubate cells with a fixed, non-toxic concentration of this compound (or verapamil as a positive control) for 2 hours. Then, add different concentrations of chemotherapeutic agents (e.g., doxorubicin, paclitaxel) or a non-substrate control (e.g., cisplatin) [1].
Incubation & Analysis Culture cells for 72 hours. Add MTT reagent, and measure the absorbance at 570 nm using an enzyme reader. Calculate IC₅₀ values for chemotherapeutic agents with and without this compound to determine the reversal fold [1].

Table 3: Colony Formation and 3D Spheroid Assays

Assay Parameter Detailed Protocol
Colony Formation Setup Seed HELA-Col cells in 6-well plates (1000 cells per well). Treat with this compound (5 µM, 6 h), paclitaxel (1 µM, 4 h), or a combination (this compound for 2 h followed by paclitaxel for 4 h) [1].
Colony Formation Analysis After treatment and agent removal, culture cells for a further 10 days. Fix colonies with methanol, stain with 0.1% crystal violet, and count under a microscope [1].
3D Spheroid Setup Seed and treat HELA-Col cells as for the colony formation assay. After treatment, transfer cells to 96-well plates with minimal surface adhesion and culture for a further 7 days to allow spheroid formation [1].
3D Spheroid Analysis Measure the diameter of the 3D spheroids to quantify the inhibitory effects of the treatments [1].

Visualizing the Workflow for Key Assays

The following diagram illustrates the general workflow for the doxorubicin accumulation assay, a key experiment for evaluating the ABCB1 inhibition activity of this compound:

G Start Seed cells in plates (1x10^6 cells/well) A Culture for 24 hours Start->A B Pre-treat with: - this compound (5 µM) - Verapamil (positive control) - Vehicle (negative control) A->B C Incubate for 2 hours B->C D Add Doxorubicin (10 µM) C->D E Incubate for 2 hours D->E F Harvest cells E->F G Analyze via Flow Cytometry F->G

FAQs on this compound Research

Q1: What is the primary mechanism by which this compound reverses multidrug resistance? this compound directly binds to the drug-binding site of the ABCB1 transporter (P-glycoprotein), inhibiting its ATPase activity. This suppression of the efflux pump function leads to increased accumulation and decreased efflux of chemotherapeutic substrates (e.g., doxorubicin, paclitaxel) within drug-resistant cancer cells, thereby reversing ABCB1-mediated MDR [1].

Q2: Does this compound have efficacy in Non-Small Cell Lung Cancer (NSCLC) models? Yes, studies show that a combinational treatment of this compound and cisplatin inhibits NSCLC progression. The mechanism involves targeting DUSP26, which leads to increased ROS production, DNA damage, cell cycle arrest (G2/M), mitochondrial apoptosis, ferroptosis, and the suppression of EMT and EGFR phosphorylation [2] [3].

Q3: Are there any known issues with this compound in specific biological assays? One study noted an inconsistency where this compound hydrochloride, identified as a potential VDR agonist in a quantitative high-throughput screening (qHTS), failed to exhibit activity in orthogonal transient transactivation assays. This highlights the importance of confirming HTS data with secondary, mechanistic assays [5].

References

Falnidamol blood-brain barrier penetration

Author: Smolecule Technical Support Team. Date: February 2026

Falnidamol Profile & BBB Penetration

The following table summarizes the key information available on this compound from recent preclinical studies.

Property Details
General Description A tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR); also known as BIBX1382. Currently in Phase I clinical trials for solid tumors [1] [2].
Primary Known Mechanism (Re: BBB) Highly potent and specific inhibitor of the ABCB1 (P-glycoprotein) transporter [1] [2].
Direct Evidence of BBB Penetration Not explicitly demonstrated in available studies. The research focuses on its role in reversing ABCB1-mediated multidrug resistance (MDR) in cancer cells, not its own distribution into the brain [1] [2].
Mechanistic Evidence Supporting BBB Penetration Potential By binding to and inhibiting the ABCB1 efflux pump on the BBB, this compound is expected to increase the brain concentration of co-administered chemotherapeutic drugs that are ABCB1 substrates (e.g., Doxorubicin, Paclitaxel) [1] [2].

Experimental Protocols for Evaluating ABCB1 Inhibition

The methodologies below are adapted from the recent study that confirmed this compound's activity as an ABCB1 inhibitor [2].

Cytotoxicity & Reversal Assay (MTT Assay)
  • Purpose: To determine if this compound reverses resistance to chemotherapeutic drugs in ABCB1-overexpressing cells.
  • Workflow:
    • Cell Seeding: Seed cells (e.g., HELA-Col or SW620-Adr) in a 96-well plate (5 × 10³ cells/well) and culture overnight.
    • Pre-incubation: Pre-treat cells with this compound (or a positive control like Verapamil) for 2 hours.
    • Drug Treatment: Add a range of concentrations of chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel) to the wells.
    • Incubation & Measurement: Culture cells for 72 hours. Add MTT reagent and measure absorbance at 570 nm.
  • Expected Outcome: A significant decrease in the IC₅₀ of the chemotherapeutic drug in the presence of this compound indicates successful reversal of MDR.
Doxorubicin Accumulation & Efflux Assay (Flow Cytometry)
  • Purpose: To visually confirm that this compound increases intracellular drug retention by inhibiting ABCB1 efflux function.
  • Workflow:
    • Cell Preparation: Seed sensitive and ABCB1-overexpressing resistant cells in 6-well plates (1 × 10⁶ cells/well).
    • Treatment (Accumulation): Pre-treat cells with this compound for 2 hours, then add Doxorubicin and incubate for another 2 hours. Analyze intracellular Doxorubicin fluorescence via flow cytometry.
    • Treatment (Efflux): Load cells with Doxorubicin for 30 minutes. Then, incubate with Falnidamil and measure the remaining intracellular Doxorubicin at various time points.
  • Expected Outcome: Higher fluorescence in resistant cells treated with this compound demonstrates inhibited efflux and enhanced drug accumulation.
ATPase Activity Assay
  • Purpose: To investigate the interaction between this compound and the ABCB1 transporter.
  • Workflow:
    • Membrane Incubation: Incubate membranes expressing ABCB1 with various concentrations of this compound for 5 minutes.
    • Reaction Initiation: Start the ATPase reaction by adding Mg²⁺-ATP.
    • Detection: After 30 minutes, measure the luminescence signals of inorganic phosphate (Pi).
  • Expected Outcome: this compound was shown to suppress ABCB1 ATPase activity, indicating direct interaction.

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
High variability in MTT assay results Inconsistent cell seeding density or drug dilution. Standardize cell counting method and use fresh, serial drug dilutions. Include a full plate of cell-only and media-only controls [2].
No reversal effect observed Cell line does not robustly overexpress ABCB1; this compound concentration is too low. Validate ABCB1 protein expression via Western blot prior to assays. Perform a dose-ranging experiment for this compound and use Verapamil as a positive control [2].
High background in flow cytometry Cellular autofluorescence or dead cells. Include unstained controls. Use a viability dye to gate out dead cells during analysis.
Weak signal in ATPase assay Insufficient ABCB1 membrane protein or inactive ATP. Titrate the membrane protein concentration to ensure it is within the linear range of the assay. Prepare fresh ATP solution [2].

This compound's Mechanism of Action

The following diagram illustrates the confirmed molecular mechanism by which this compound inhibits the ABCB1 transporter, based on the preclinical study data [2].

G This compound This compound ABCB1 ABCB1 Transporter (P-gp) This compound->ABCB1 1. Binds to Drug-Binding Site ABCB1->this compound 2. ATPase Activity Suppressed Efflux Efflux Blocked ABCB1->Efflux ChemoDrug Chemotherapeutic Drug (e.g., Doxorubicin) Nucleus Nucleus ChemoDrug->Nucleus 3. Accumulates & Enters Nucleus

Research Implications & Next Steps

The discovery that this compound is a potent ABCB1 inhibitor opens several promising research avenues, despite the lack of direct BBB penetration data for the compound itself.

  • Combination Therapy: The primary application is to use this compound in combination with ABCB1-substrate drugs (like Paclitaxel or Doxorubicin) to overcome multidrug resistance in cancers, including those affecting the brain [1] [2].
  • Direct Penetration Studies: To conclusively determine if this compound crosses the BBB, you would need to employ specific experimental models.
    • In Vitro Models: Use BBB-specific endothelial cell culture models or the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) [3] [4] [5].
    • In Vivo Studies: Conduct pharmacokinetic studies in rodents to measure the ratio of drug concentration in the brain to that in the blood (LogBB) [3] [6].
  • Computational Prediction: As a next step, you could utilize machine learning models, like the XGBoost model described in the search results, which use physicochemical properties and molecular fingerprints to predict BBB permeability [3].

References

Falnidamol plasma protein binding

Author: Smolecule Technical Support Team. Date: February 2026

Falnidamol at a Glance

The table below summarizes the key information available for this compound.

Property Description
Drug Type Small molecule drug, Tyrosine Kinase Inhibitor (TKI) [1] [2] [3]
Primary Target Epidermal Growth Factor Receptor (EGFR) [2] [4] [3]
Primary Mechanism Inhibits the intracellular tyrosine kinase domain of EGFR, suppressing downstream signaling (e.g., MAPK pathway) and thus cell proliferation [2] [4].
Secondary Mechanism Directly binds to and inhibits the ABCB1 transporter (P-glycoprotein), reversing multidrug resistance in cancer cells [1].
Highest Phase Phase I (clinical development for solid tumors was suspended) [4] [3]
Molecular Formula C₁₈H₁₉ClFN₇ [4] [3]
Molecular Weight 387.84 g/mol [2] [4]
CAS Registry No. 196612-93-8 [4] [3]

Key Experimental Findings & Protocols

Recent preclinical research has revealed a promising dual mechanism of action for this compound.

  • Reversal of Multidrug Resistance (MDR): A 2025 study demonstrated that this compound is a highly potent and specific inhibitor of the ABCB1 transporter [1]. It reverses ABCB1-mediated MDR both in vitro and in vivo (xenograft models) without affecting the expression or cellular localization of the transporter. Key experimental findings and methods are summarized below.
Assay/Experiment Key Finding/Protocol Detail
Cytotoxicity (MTT) Assay This compound specifically reversed resistance to ABCB1 substrate drugs (e.g., doxorubicin, paclitaxel) in resistant cell lines (HELA-Col, SW620-Adr) but not in their parental counterparts [1].
Intracellular Drug Accumulation Flow cytometry showed that pre-incubation with this compound (5 µM, 2 hours) significantly increased the intracellular concentration of doxorubicin in ABCB1-overexpressing cells by inhibiting the efflux function of the transporter [1].
ATPase Activity Assay This compound suppressed the ATPase activity of ABCB1 in a concentration-dependent manner, indicating a direct interaction with the transporter [1].
Molecular Docking & Cellular Thermal Shift Assay (CETSA) These studies confirmed that this compound binds directly to the drug-binding site of the ABCB1 transporter, stabilizing it and inhibiting its function [1].

Preparation Guidelines for Researchers

Based on the available chemical data, here are practical considerations for experimental setup.

  • Solubility and Stock Solutions: this compound has limited solubility in water [2]. For in vitro work, dimethyl sulfoxide (DMSO) is a suitable solvent for preparing concentrated stock solutions (e.g., 20 mg/mL, which is approximately 51.56 mM) [2]. Ensure fresh DMSO is used, as moisture absorption can reduce solubility.
  • In Vivo Formulation: For animal studies, this compound can be prepared as a homogeneous suspension using a vehicle like carboxymethyl cellulose sodium salt (CMC-Na) at concentrations of ≥5 mg/mL [2].
  • Information Gap on Protein Binding: The searched literature did not contain specific quantitative data on this compound's plasma protein binding. This parameter is critical for understanding its pharmacokinetic profile.

Diagram of this compound's Dual Mechanism

The following diagram illustrates the two primary mechanisms of action of this compound, as revealed by the research.

References

Falnidamol metabolite identification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer & Troubleshooting Guidance
Unexpectedly low metabolic stability is observed in human liver fractions. Likely Cause: Metabolism by non-CYP enzymes, specifically AOX. Action: Use Optibrium's WhichEnzyme or similar in silico tool to predict AOX involvement [1]. Confirm experimentally using AOX-specific inhibitors or with human hepatocytes from AOX-expressing species (e.g., guinea pig, rhesus monkey) [1].
A major metabolite is missed by standard CYP-focused assays. Cause: Standard microsomal stability assays (containing CYPs) may not capture Phase I metabolism by AOX. Action: Incorporate S9 fractions or cytosolic preparations that contain AOX activity into your screening cascade [1].
Preclinical species (rat, dog) do not predict human pharmacokinetics. Cause: Significant species differences in AOX expression and activity. Rats and dogs have low AOX activity, while humans, guinea pigs, and monkeys have high activity [1]. Action: Prioritize AOX-expressing species for preclinical studies [1].
Difficulty identifying all major metabolites with high confidence. Cause: Overly sensitive metabolite prediction tools generate too many low-probability candidates, reducing precision. Action: Apply trained heuristics to focus on the most likely metabolites. This can increase prediction precision from 4% to 40% while maintaining good sensitivity [1].

Experimental Protocols

Here are detailed methodologies for key experiments related to falnidamol metabolism.

Protocol: Assessing AOX Metabolism Using Cytosolic Fractions

This protocol helps confirm and characterize this compound's metabolism by AOX [1].

  • Objective: To determine the in vitro intrinsic clearance (CLint) of this compound mediated by AOX.
  • Materials:
    • This compound (substrate)
    • Human liver cytosol (source of AOX)
    • Reaction buffer (e.g., Potassium Phosphate buffer, pH 7.4)
    • Cofactor: None required for oxidative reactions (AOX uses water as the oxygen source)
    • Stopping agent (e.g., acetonitrile with internal standard)
    • LC-MS/MS system
  • Procedure:
    • Incubation: Prepare reaction mixtures containing cytosol (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and buffer. Pre-incubate for 5 minutes at 37°C.
    • Initiate Reaction: Start the reaction by adding the pre-warmed cytosol. Run parallel control incubations with heat-inactivated cytosol.
    • Time Points: Aliquot the reaction mixture at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and transfer to a plate containing the stopping agent to precipitate proteins.
    • Analysis: Centrifuge, dilute the supernatant, and analyze by LC-MS/MS to determine the parent compound (this compound) depletion over time.
  • Data Analysis: Plot the natural log of the remaining this compound percentage against time. The slope of the linear phase represents the elimination rate constant (k). CLint can be calculated as k / (microsomal protein concentration).
Protocol: Metabolite Identification via LC-MS/MS

This is a generalized workflow for untargeted identification of this compound metabolites [2].

  • Objective: To identify the structures of this compound metabolites formed in in vitro or in vivo systems.
  • Materials:
    • Biological samples (e.g., bile, urine, incubation media)
    • HPLC-grade solvents
    • UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
  • Procedure:
    • Sample Prep: Precipitate proteins in the biological matrix with cold acetonitrile (2:1 ratio). Centrifuge and collect the supernatant for analysis.
    • Data Acquisition:
      • Chromatography: Use a UPLC system with a C18 or HILIC column for separation. A generic water/acetonitrile gradient with 0.1% formic acid is a good starting point.
      • Mass Spectrometry: Acquire data in both positive and negative ESI mode.
      • Use Data-Dependent Acquisition (DDA): Perform a full MS1 scan (e.g., m/z 100-1000) to detect ions, then automatically select the most intense ions for MS/MS fragmentation.
      • Alternatively, use Data-Independent Acquisition (DIA or MS^E), which fragments all ions within a specified m/z window without precursor selection, providing more comprehensive coverage [2].
  • Data Analysis:
    • Use metabolomics software to find potential metabolites by looking for ions with mass shifts corresponding to common biotransformations (e.g., +16 Da for oxidation, -14 Da for demethylation, +176 Da for glucuronidation).
    • Compare the MS/MS fragmentation patterns of potential metabolites with that of the this compound parent compound to propose structures.
    • When possible, confirm identity using an authentic standard of the proposed metabolite.

This compound Properties & Key Data

The table below summarizes quantitative data and key properties of this compound from the search results.

Property Value / Description Source / Context
CAS Number 196612-93-8 [3]
Molecular Formula C18H19ClFN7 [3]
Molecular Weight 387.847 g/mol [3]
Primary Target Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase [3] [4]
Key Metabolic Enzyme Aldehyde Oxidase (AOX) [1]
Clinical Status Phase 1 (Status: Suspended as of NCT00003980) [3]
Known Clinical Issue Poor oral bioavailability due to unexpected AOX metabolism, not predicted by rat/dog studies. [1]
Other Biological Activity Highly potent and specific inhibitor of the ABCB1 (P-gp) transporter; can reverse multidrug resistance. [5] [6]

Experimental & Analytical Workflows

The following diagrams illustrate the key experimental and logical workflows for troubleshooting this compound metabolism.

G Start Unexpectedly Low Stability P1 In Silico Prediction (WhichEnzyme etc.) Start->P1 Suspects non-CYP metabolism P2 Use AOX-Expressing Systems (Guinea Pig, Monkey) P1->P2 Confirms AOX risk P3 Use S9 or Cytosolic Fractions P1->P3 Confirms AOX risk End Identify Major Metabolites & Redesign Molecule P2->End P4 Apply Metabolite Heuristics for LC-MS/MS Data P3->P4 P4->End

Troubleshooting Pathway for this compound Metabolism

G Sample Biological Sample (Plasma, Bile, Urine) LCMS LC-HRMS Analysis Sample->LCMS DDA Data-Dependent Acquisition (DDA) LCMS->DDA DIA Data-Independent Acquisition (DIA / MⁱE) LCMS->DIA Processing Data Processing: - Metabolite Detection - Mass Defect Filter - Isotope Pattern DDA->Processing DIA->Processing ID Metabolite Identification: - Fragmentation Analysis - Database Search Processing->ID Confirmation Confirmation with Authentic Standard ID->Confirmation

Workflow for Metabolite ID via LC-MS/MS

References

Falnidamos drug interaction potential

Author: Smolecule Technical Support Team. Date: February 2026

Known Mechanisms of Drug Interaction

Based on current literature, Falnidamol's interaction potential primarily involves two key mechanisms summarized in the table below.

Table 1: Documented Interaction Mechanisms of this compound

Mechanism Interaction Partner Type of Interaction Biological Consequence Key Supporting Assays
ABCB1 (P-gp) Transporter Inhibition [1] Chemotherapeutic agents that are ABCB1 substrates (e.g., Doxorubicin, Paclitaxel) [1] Pharmacokinetic (PK) / Transporter-based Reverses multidrug resistance (MDR) by inhibiting drug efflux, leading to increased intracellular concentration of chemotherapeutics [1]. MTT cytotoxicity, Doxorubicin accumulation/efflux, ATPase activity, docking analysis, Cellular Thermal Shift Assay (CETSA) [1].
EGFR Tyrosine Kinase Inhibition [2] [3] Cisplatin and other agents affecting related pathways [3] Pharmacodynamic (PD) / Target-based Synergistic anti-cancer effects in NSCLC; enhances cytotoxicity, induces G2/M arrest, DNA damage, apoptosis, and ferroptosis [3]. MTT synergy, Western blot (DUSP26, p-EGFR), ROS detection, cell cycle, apoptosis assays, xenograft models [3].

Experimental Protocols for Key Assays

For researchers wishing to verify or explore these interactions, here are detailed methodologies from recent studies.

1. Assessing ABCB1-Mediated MDR Reversal *In Vitro* [1] This protocol is used to determine if this compound can reverse resistance to chemotherapeutic agents.

  • Cell Lines: Use parental and corresponding ABCB1-overexpressing resistant cell lines (e.g., HELA vs. HELA-Col, SW620 vs. SW620-Adr). Include transfected lines like HEK293-ABCB1 for confirmation [1].
  • Procedure:
    • Seeding: Plate cells in 96-well plates at 5 × 10³ cells per well and culture overnight.
    • Pre-incubation: Add this compound (e.g., 5 µM) or a positive control inhibitor (e.g., Verapamil) to the wells and incubate for 2 hours.
    • Chemotherapeutic Treatment: Add a range of concentrations of a chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel) to the wells. Use a non-substrate drug like Cisplatin as a negative control.
    • Incubation: Culture the cells for 72 hours.
    • Viability Measurement: Add MTT reagent and measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate the IC₅₀ of the chemotherapeutic agent with and without this compound. A significant decrease in IC₅₀ in the resistant lines upon co-treatment indicates successful reversal of MDR.

2. Evaluating Synergistic Effects with Cisplatin [3] This protocol assesses the combined effect of this compound and Cisplatin in non-small cell lung cancer (NSCLC) models.

  • Cell Lines: Use relevant NSCLC cell lines.
  • Procedure:
    • MTT Synergy Assay: Treat cells with a range of concentrations of this compound and Cisplatin, both alone and in combination.
    • Mechanistic Investigation:
      • Cell Cycle Analysis: Use flow cytometry to analyze cells treated with the combination for 48 hours to detect G2/M phase arrest.
      • ROS Detection: Use a fluorescent probe (e.g., DCFH-DA) and flow cytometry to measure reactive oxygen species levels after combination treatment.
      • Western Blotting: Analyze protein lysates from treated cells for key markers like DNA damage (γ-H2AX), apoptosis (cleaved Caspase-3), and pathway modulation (DUSP26, p-EGFR).
  • Data Analysis: Use software (e.g., CompuSyn) to calculate the Combination Index (CI) to determine synergy (CI < 1), additive effect (CI = 1), or antagonism (CI > 1).

Research Data & Troubleshooting

Table 2: Quantitative Data from Preclinical Studies

Study Focus Key Quantitative Finding Experimental Context
ABCB1 Inhibition [1] This compound (5 µM) significantly enhanced the cytotoxicity of Paclitaxel in resistant HELA-Col cells. Colony formation and 3D spheroid assays showed reduced survival and growth.
Synergy with Cisplatin [3] This compound strongly promoted Cisplatin's cytotoxicity, "markedly reducing the IC₅₀ values" in NSCLC cells. In vitro MTT assays on various NSCLC cell lines.
Mechanistic Insight (ABCB1) [1] This compound bound directly to the drug-binding site of ABCB1 and suppressed its ATPase activity. Docking analysis and ATPase activity assays.
Mechanistic Insight (Synergy) [3] Combination treatment "considerably restrained" EMT and EGFR phosphorylation, and reduced DUSP26 expression. Western blot analysis of human NSCLC cells and samples.

Frequently Asked Questions (FAQs)

Q1: Does this compound inhibit other ABC transporters like ABCG2 (BCRP)? A1: According to a 2025 study, this compound is a specific inhibitor of ABCB1 and did not show a reversal effect on ABCG2-mediated multidrug resistance in the tested models [1].

Q2: What is the clinical relevance of the this compound-Cisplatin interaction? A2: The interaction is pharmacodynamic and leads to synergistic anti-cancer activity. Research in NSCLC models suggests this combination could be a promising therapeutic strategy by simultaneously targeting multiple pathways (e.g., DUSP26, ROS, EGFR) to overcome chemoresistance [3].

Q3: Are there any known pharmacogenomic considerations for this compound? A3: As of now, the search results do not provide specific information on the pharmacogenomic effects or related adverse drug reactions of this compound. This is an area that requires further investigation as the drug progresses in development [2].

Experimental & Mechanism Diagrams

The following diagrams illustrate the core experimental workflow and molecular mechanisms based on the research data.

Diagram 1: Workflow for Assessing ABCB1-Mediated Interactions

This diagram outlines the key experimental steps to evaluate this compound's potential to reverse multidrug resistance.

G Start Start Experiment CellPrep Prepare Resistant & Parental Cell Lines Start->CellPrep PreInc Pre-incubate Cells with this compound CellPrep->PreInc ChemoAdd Add Chemotherapeutic Agent (e.g., Doxorubicin) PreInc->ChemoAdd Incubate Incubate (72h) ChemoAdd->Incubate MTT MTT Viability Assay Incubate->MTT Analysis Analyze IC₅₀ Shift MTT->Analysis MechStudy Mechanistic Studies Analysis->MechStudy AccEff Accumulation/ Efflux Assay MechStudy->AccEff ATPase ATPase Activity Assay MechStudy->ATPase Docking Molecular Docking MechStudy->Docking

Diagram 2: Molecular Mechanisms of this compound Interactions

This diagram summarizes the two main interaction mechanisms of this compound identified in recent preclinical studies.

Key Considerations for Your Research

  • Clinical Correlation Needed: The interactions described are from preclinical models. Their clinical significance in humans remains to be established.
  • Specificity is Key: this compound appears specific to ABCB1 over ABCG2, which is an advantage for targeted research [1].
  • Explore Combination Strategies: The strong synergy with Cisplatin suggests combination therapy is a highly promising area for further investigation, especially in NSCLC [3].

References

Falnidamol storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the key physical, chemical, and storage data for Falnidamol:

Property Specification
Molecular Formula C₁₈H₁₉ClFN₇ [1] [2] [3]
Molecular Weight 387.84 g/mol [1] [2] [3]
CAS No. 196612-93-8 [1] [2] [3]
Purity 99.88% (for specific batch E239901) [1]
Recommended Storage (Powder) -20°C in a tightly sealed container [1] [2]
Long-Term Stability (Powder) 3 years at -20°C from date of receipt [1]
Appearance Solid [2]
Solubility (DMSO) 20 mg/mL (51.56 mM) [1]
Solubility (Ethanol) 3 mg/mL [1]
Solubility (Water) Insoluble [1]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound in DMSO? It is recommended to prepare stock solutions in fresh, dry DMSO at a concentration of 20 mg/mL. Be aware that moisture-absorbing DMSO can reduce the solubility of the compound. Always use sterile techniques and consider aliquoting the stock solution to avoid repeated freeze-thaw cycles [1].

Q2: Can this compound be used in in vivo studies, and how is it formulated? Yes, this compound has been used in preclinical in vivo studies. For animal experiments, it can be formulated as a homogeneous suspension. For example, you can add 5 mg of this compound to 1 mL of a 0.5% carboxymethyl cellulose sodium salt (CMC-Na) solution and mix thoroughly to achieve a working concentration of 5 mg/mL [1].

Q3: What safety precautions should I take when handling this compound? this compound is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410). Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and impervious clothing. Work in a well-ventilated area and avoid generating dust or aerosols. In case of skin contact, rinse thoroughly with water [2].

Troubleshooting Common Experimental Issues

Problem: Low Solubility or Precipitation in Aqueous Buffers

  • Cause: this compound has poor solubility in water [1].
  • Solution: First, dissolve this compound in a high-quality DMSO stock solution. Then, dilute this stock into your aqueous-based buffer or cell culture medium. The final DMSO concentration should be kept as low as possible (typically <0.1-1%) to avoid cytotoxicity.

Problem: Inconsistent Cell-Based Assay Results

  • Cause: Improper storage or handling of the stock solution can lead to degradation or precipitation.
  • Solution:
    • Confirm the stock solution is stored at -20°C or -80°C and has not been subjected to multiple freeze-thaw cycles [1] [2].
    • Before use, visually inspect the solution. If cloudiness or particulates are present, gently warm the vial and mix it. If the solution does not become clear, do not use it.
    • Ensure the final working concentration in your assay is below the solubility limit in your chosen medium.

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for handling this compound in a research setting, from storage to application:

G Start Retrieve this compound from -20°C Storage Step1 Equilibrate to Room Temp (Briefly in desiccator) Start->Step1 Step2 Weigh Powder in Fume Hood Step1->Step2 Step3 Prepare Stock Solution (Dry DMSO, 20 mg/mL) Step2->Step3 Step4 Aliquot & Store at -20°C or -80°C Step3->Step4 Step5 Dilute for Experiment in Culture Medium Step4->Step5 Step6 Apply to Cells/Assay Step5->Step6 Hazard Wear Appropriate PPE (Avoid inhalation, skin contact) Hazard->Step2

Mechanism of Action & Research Applications

Understanding the compound's mechanism can help in designing better experiments. This compound is primarily characterized as a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor [1] [3]. A significant recent discovery is its potent and specific ability to inhibit the ABCB1 transporter (P-glycoprotein), which can reverse multidrug resistance (MDR) in cancer cells [4] [5]. The diagram below illustrates these dual mechanisms:

G F This compound EGFR EGFR Tyrosine Kinase F->EGFR Inhibits ABCB1 ABCB1 Transporter (P-gp) F->ABCB1 Inhibits MAPK Inhibition of MAPK Signaling EGFR->MAPK Suppresses Efflux Inhibition of Drug Efflux ABCB1->Efflux Reduces Apoptosis Promotes Cancer Cell Death MAPK->Apoptosis Efflux->Apoptosis Increases Intracellular Chemo Concentration Chemo Chemotherapeutic Agents (e.g., Doxorubicin) Chemo->Apoptosis

References

Mechanism of Action and Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Falnidamol has a dual mechanism of action, primarily functioning as a targeted therapy and a resistance reversal agent.

Table 1: Key Targets and Mechanisms of this compound

Target/Area Mechanism/Effect Key Quantitative Data
EGFR (Primary Target) [1] Potent and selective tyrosine kinase inhibitor (TKI) [2] IC~50~ = 3 nM [2]
HER2 (Selectivity) [2] Minimal inhibition, demonstrating high selectivity for EGFR over HER2 IC~50~ = 3.4 µM (>1000-fold lower potency) [2]
ABCB1/P-gp Transporter [3] Specific inhibitor; binds drug-binding site to block efflux function [3] Reverses ABCB1-mediated MDR; does not affect ABCG2 [3]
ABCB1 ATPase Activity [3] Suppresses ATP hydrolysis, depleting energy for efflux [3] Concentration-dependent suppression in assays [3]

Table 2: Key Findings from Preclinical Reversal Assays

Assay Type Cell Lines Used Experimental Conditions Key Finding/Outcome
Cytotoxicity (MTT) [3] HELA-Col, SW620-Adr, HEK293/ABCB1 [3] Pre-incubation: 5 µM this compound for 2 hrs [3] Re-sensitized cells to doxorubicin and paclitaxel (ABCB1 substrates); no effect with cisplatin (non-substrate) [3]
Colony Formation [3] HELA-Col [3] This compound (5 µM) + Paclitaxel (1 µM) [3] Significant reduction in colony count vs. paclitaxel alone [3]
Intracellular Drug Accumulation [3] HELA vs. HELA-Col [3] This compound (5 µM) + Doxorubicin (10 µM) [3] Increased accumulation and reduced efflux of doxorubicin in resistant cells [3]
In Vivo Efficacy [2] Human A431 xenografts in nude mice [2] Oral dosing: 10 mg/kg, once daily [2] Complete suppression of tumor growth after 2 weeks [2]

Core Experimental Protocols

Here are the methodologies for key experiments that characterize this compound's MDR reversal activity, based on the search results [3].

1. Cytotoxicity & Reversal Assay (MTT)

  • Objective: To determine if this compound reverses resistance to chemotherapeutic agents.
  • Procedure:
    • Seed cells (e.g., 5 × 10³ per well) in a 96-well plate and culture overnight.
    • Pre-incubate with this compound (e.g., 5 µM) or a positive control (Verapamil) for 2 hours.
    • Add chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel) at various concentrations.
    • Incubate for 72 hours, then add MTT reagent.
    • Measure absorbance at 570 nm to determine cell viability.

2. Drug Accumulation and Efflux Assay (Flow Cytometry)

  • Objective: To confirm that this compound increases intracellular concentration of ABCB1 substrates.
  • Procedure:
    • Seed cells (e.g., 1 × 10⁶ per well) in a 6-well plate for 24 hours.
    • (Accumulation): Pre-treat with 5 µM this compound for 2 hrs, then add 10 µM Doxorubicin for 2 hrs. Collect cells and analyze fluorescence via flow cytometry.
    • (Efflux): Load cells with 10 µM Doxorubicin for 30 min. Wash, then incubate with 5 µM Falnidamil. Measure intracellular fluorescence at time points (e.g., 0, 30, 60, 90 mins).

3. ATPase Activity Assay

  • Objective: To evaluate if this compound inhibits the ATPase activity of ABCB1.
  • Procedure:
    • Incubate ABCB1-rich membrane preparations with varying this compound concentrations for 5 min.
    • Initiate reaction by adding 5 mM Mg²⁺-ATP.
    • Incubate for 30 min and detect inorganic phosphate (Pi) release using a luminescence microplate reader.

Troubleshooting Guide & FAQs

FAQ 1: this compound shows no reversal effect in our MDR cell lines. What could be wrong?

  • Confirm ABCB1 Expression: Ensure your cell model (e.g., HELA-Col, SW620-Adr) overexpresses the ABCB1 transporter. Test with a positive control inhibitor like Verapamil [3].
  • Check Drug Specificity: Verify that the chemotherapeutic agent you are using is a known substrate of ABCB1 (e.g., Doxorubicin, Paclitaxel). The effect will not be seen with non-substrates like Cisplatin [3].
  • Optimize Pre-incubation: A pre-incubation period of 2 hours with this compound before adding the chemotherapeutic drug is critical for the effect [3].

FAQ 2: How can we confirm the direct binding of this compound to ABCB1?

  • Cellular Thermal Shift Assay (CETSA): This method can be used to demonstrate target engagement in cells [3].
  • Molecular Docking Analysis: You can perform in silico docking studies using a human ABCB1 protein model (PDB ID: 7A69) to predict the binding conformation and affinity within the drug-binding pocket [3].

FAQ 3: Does this compound affect the expression or cellular localization of ABCB1?

  • Answer: According to the cited study, no. Western blot and immunofluorescence analyses showed that treatment with this compound did not alter ABCB1 protein expression levels or its localization at the cell membrane [3].

Experimental Workflow and Mechanism Diagrams

The following diagrams illustrate the core experimental workflow and the proposed mechanism of action for this compound.

falnidamol_workflow This compound Experimental Workflow Start Start: Establish MDR Cell Model A Cytotoxicity & Reversal Assay (MTT) Start->A Confirm Resistance B Functional Assays (Accumulation/Efflux) A->B Reversal Effect Confirmed C Mechanistic Investigation (Western Blot, IF, ATPase) B->C Altered Drug Transport D Direct Binding Studies (Docking, CETSA) C->D Inhibits ABCB1 Function E In Vivo Validation (Xenograft Model) D->E Direct Binding Confirmed

Diagram 1: A logical workflow for evaluating this compound's MDR reversal activity, from in vitro confirmation to in vivo validation.

falnidamol_mechanism This compound's Dual Mechanism of Action cluster_1 Mechanism 1: EGFR Inhibition cluster_2 Mechanism 2: ABCB1 Inhibition This compound This compound EGFR EGFR Tyrosine Kinase This compound->EGFR ABCB1 ABCB1 Transporter This compound->ABCB1 Downstream Inhibits Downstream Signaling (e.g., AKT, ERK) EGFR->Downstream Apoptosis Promotes Cancer Cell Death Downstream->Apoptosis Efflux Blocks Drug Efflux ABCB1->Efflux ATP Inhibits ATPase Activity ABCB1->ATP Accumulation Increased Intracellular Chemo Drug Concentration Efflux->Accumulation

Diagram 2: this compound's dual mechanisms: direct cancer cell killing via EGFR inhibition and reversal of multidrug resistance via ABCB1 transporter inhibition.

References

Technical Support Guide: Falnidamol Research - Species Differences and Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Basic Information

Q1: What is Falnidamol and what are its key characteristics?

This compound (also known as BIBX 1382) is a pyrimido-pyrimidine derivative with antitumor activity currently in phase 1 clinical trials for solid tumors. Below are its key characteristics:

Property Specification
CAS Number 196612-93-8
Molecular Formula C18H19ClFN7
Molecular Weight 387.847 g/mol
IUPAC Name 4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine
Chemical Class Pyrimido-pyrimidine
Primary Target Epidermal growth factor receptor (EGFR) tyrosine kinase
Current Developer European Organisation for Research and Treatment of Cancer (EORTC)
Clinical Status Phase 1 (NCT00003980 - Suspended)

This compound inhibits the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), specifically reversing aberrant enzymatic activity from overexpressed and constitutively activated EGFR, subsequently inhibiting cell proliferation and inducing cell differentiation. [1]

Species Differences & Metabolism

Q2: What are the critical species differences in metabolism that affect this compound research?

Species differences in drug metabolism present significant challenges in preclinical-to-clinical translation. The table below summarizes key metabolic considerations:

Metabolic Factor Impact on this compound Research
Aldehyde Oxidase (AO) Metabolism Failure to predict human pharmacokinetics of AO substrates using traditional allometry has been attributed to species differences in AO metabolism. In vitro scaling approaches may help identify appropriate species for human prediction. [2]
CYP vs. FMO Enzymes Cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs) show developmental and species-specific expression patterns. CYP3A and FMO families show distinct isoform switches from fetal to adult forms, which varies by species. [3]
Interspecies Variability Differences in drug metabolism between species are "often unpredictable" and no generalizations are possible. Each drug must be investigated on a species-by-species basis to guarantee effective and safe use. [4]
Experimental Variability Preclinical studies show significant intra- and inter-subject variability due to factors including genetics, hormonal status, gastrointestinal conditions, and enzyme expression levels. [5]

Q3: How do metabolic differences between rats and humans specifically impact this compound development?

Rats serve an important role as model organisms in preclinical drug development, but significant metabolic differences exist that can impact translation to humans:

  • Functional Metabolic Differences: Despite high genomic and physiologic similarities between rats and humans, functional differences within non-pharmacokinetic metabolism have been described, which could influence whether a compound induces toxicity or elevates a biomarker. [2]

  • Biomarker Translation: Understanding species-specific differences between rats and humans is critical for interpretation of preclinical animal studies in drug development, biomarker discovery, and comparative toxicogenomics analyses. [2]

  • Metabolic Network Reconciliation: Genome-scale network reconstructions of Rattus norvegicus metabolism (iRno) and human metabolism (iHsa) reveal significant differences in pathways including vitamin C and bile acid synthesis. [2]

Experimental Protocols & Methodologies

Q4: What methodologies are used to study this compound's effects on multidrug resistance?

ABCB1 Inhibition Assay Protocol

Purpose: To evaluate this compound's ability to reverse ABCB1-mediated multidrug resistance (MDR).

Key Methods:

  • Cytotoxicity & Reversal Assay (MTT):

    • Seed cells in 96-well plates (5 × 10³ cells/well)
    • Pre-incubate with this compound or verapamil (positive control) for 2 hours
    • Add chemotherapeutic agents (doxorubicin, paclitaxel, or cisplatin)
    • Culture for 72 hours, add MTT, measure absorbance at 570nm
    • Calculation: Determine reversal fold values to quantify MDR reversal [6]
  • Doxorubicin Accumulation & Efflux Assay:

    • Seed HELA and HELA-Col cells in 6-well plates (1 × 10⁶ cells/well) for 24 hours
    • Treat with 5 μM this compound or verapamil for 2 hours
    • Add 10 μM doxorubicin, incubate for additional 2 hours
    • Collect cells and analyze doxorubicin accumulation via flow cytometry
    • For efflux: Pre-load cells with doxorubicin, then monitor retention over time with this compound treatment [6]
  • ATPase Activity Assay:

    • Incubate ABCB1-overexpressed cell membranes with various this compound concentrations for 5 minutes
    • Initiate reaction with 5 mM Mg²⁺ ATP
    • Measure luminescence signals of Pi after 30 minutes incubation
    • Calculate variations in relative light units compared to control samples [6]
  • Molecular Docking Analysis:

    • Download human ABCB1 protein model (7A69) from RCSB Protein Data Bank
    • Obtain this compound molecular structure from PubChem
    • Perform receptor/ligand preparation followed by Glide XP docking
    • Conduct induced fit docking using default protocols [6]
Combination Therapy Protocol (this compound + Cisplatin)

Purpose: To evaluate synergistic effects of this compound with cisplatin in NSCLC treatment.

Method Details:

  • Cell Viability (CCK-8) Analysis:

    • Treat A549 and PC-9 NSCLC cells with this compound alone (0-40 μM) or in combination with cisplatin
    • Incubate for 24-72 hours, add CCK-8 solution
    • Measure absorbance at 450nm to determine IC₅₀ values [7]
  • Mechanistic Studies:

    • Cell Death Pathway Inhibition: Use specific inhibitors including:
      • Z-VAD-FMK (apoptosis inhibitor, 20 μM)
      • Ferrostatin-1 (ferroptosis inhibitor, 1 μM)
      • Necrosulfonamide (necroptosis inhibitor, 500 nM)
    • ROS Detection: Apply N-acetyl-l-cysteine (NAC; 5 mM) to validate ROS involvement [7]
  • In Vivo Xenograft Models:

    • Establish NSCLC xenograft mouse models
    • Administer this compound (15 mg/kg) and cisplatin (3 mg/kg) individually or in combination
    • Monitor tumor growth, body weight, and toxicity parameters
    • Perform histological analysis of harvested tissues [7]

Troubleshooting Guide

Q5: What are common experimental challenges in this compound research and how can they be addressed?

Problem Possible Causes Solutions
High variability in pharmacokinetic results Inter-subject metabolic differences; Genetic polymorphisms in drug-metabolizing enzymes Use crossover study designs instead of parallel designs to minimize inter-subject variability [5]
Poor translation from animal models to humans Species differences in metabolic enzyme expression and activity Utilize in vitro allometric scaling methodologies for aldehyde oxidase substrates to select appropriate species [2]
Unexpected toxicity in preclinical models Species-specific metabolic pathways generating toxic metabolites Conduct comprehensive metabolic phenotyping across species; Analyze differences in CYP and FMO expression patterns [4] [3]
Reduced reversal of multidrug resistance Insufficient inhibition of ABCB1 transporter; Incorrect dosing timing Verify Falnidamil binds directly to drug-binding site of ABCB1 using cellular thermal shift assays; Pre-incubate with this compound for 2 hours before chemotherapeutic agent exposure [6]
Inconsistent results between cell lines Variable ABCB1 expression levels; Genetic drift in cell cultures Use isogenic cell pairs (parental and transfected lines); Regularly monitor ABCB1 expression via Western blot [6]

Signaling Pathways & Mechanisms

This compound's Multifaceted Mechanism of Action

This compound exhibits pleiotropic antitumor effects through multiple interconnected pathways:

G cluster_downstream Downstream Effects & Combination Benefits This compound This compound EGFR EGFR This compound->EGFR Inhibits ABCB1 ABCB1 This compound->ABCB1 Inhibits Apoptosis Apoptosis EGFR->Apoptosis Induces CellCycle CellCycle EGFR->CellCycle G2/M Arrest ChemoResistance ChemoResistance ABCB1->ChemoResistance Reverses DUSP26 DUSP26 DUSP26->Apoptosis Enhances Ferroptosis Ferroptosis DUSP26->Ferroptosis Promotes

Experimental Workflow for Species Metabolism Studies

G Start Study Design Phase InVitro In Vitro Metabolism Studies Start->InVitro Allometric Allometric Scaling Analysis InVitro->Allometric CLint data Output1 Species-Specific Metabolic Profiles InVitro->Output1 GENRE Genome-Scale Network Reconstruction (GENRE) Allometric->GENRE Metabolic rates Output2 Human PK Predictions Allometric->Output2 MSI Mass Spectrometry Imaging (MSI) GENRE->MSI Pathway focus Output3 Biomarker Identification GENRE->Output3 InVivo In Vivo Validation MSI->InVivo Biomarker candidates

Key Research Applications & Findings

Q6: What are the primary research applications and recent findings for this compound?

Quantitative Research Findings on this compound
Study Focus Key Results Experimental Details
ABCB1-Mediated MDR Reversal Reversed ABCB1-mediated resistance with combination index <0.9 indicating synergy Cell lines: HELA-Col, SW620-Adr; this compound concentration: 0.5-5 μM; Combination with paclitaxel/doxorubicin [6]
Cisplatin Combination in NSCLC IC₅₀ values: 12.7 μM (A549), 13.5 μM (PC-9); Significant reduction in colony formation This compound (0-40 μM) + cisplatin (0-10 μM); 3D spheroid assay; 7-day treatment [7]
ABCB1 Binding Affinity Direct binding to drug-binding site of ABCB1; Kd value in nanomolar range Docking analysis with ABCB1 (PDB: 7A69); Cellular thermal shift assay [6]
Ferroptosis Induction Enhanced lipid ROS production 3.5-fold vs control; Reversed by ferrostatin-1 This compound + cisplatin in A549 cells; C11-BODIPY staining for lipid peroxidation [7]
In Vivo Efficacy Tumor growth inhibition: 68% with combination vs 42% (cisplatin alone) Xenograft model: 15 mg/kg this compound + 3 mg/kg cisplatin; 21-day treatment [7]

Regulatory Considerations

Q7: What regulatory and safety aspects should be considered when working with this compound?

  • Clinical Status Awareness: this compound is currently in Phase 1 clinical trials (NCT00003980) for solid tumors, with status listed as "Suspended" as of the latest update. Researchers should monitor ClinicalTrials.gov for current status before designing new studies. [1]

  • Non-Therapeutic Use: Commercial suppliers explicitly note that their this compound products are "not to be used for therapeutic purposes and cannot be sold to patients." Research use should comply with all applicable regulations. [1]

  • Animal Welfare Compliance: In vivo studies require approval from appropriate institutional animal care committees and must follow guidelines such as the "NIH Guide for the Care and Use of Laboratory Animals" as referenced in metabolic studies. [8]

  • Metabolic Pathway Considerations: Understanding species-specific differences in CYP and FMO enzyme expression is critical for study design, as these can significantly impact metabolic clearance and toxicity profiles. [3]

References

Comparative Profile: Falnidamol vs. Verapamil

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of falnidamol and verapamil based on available scientific literature.

Feature This compound Verapamil
Inhibitor Generation Newer, targeted agent (TKI-based) [1] First-generation [2] [3]
Primary Molecular Target EGFR tyrosine kinase & ABCB1 transporter [1] Calcium channel & ABCB1 transporter [3]
Specificity for ABCB1 High (No reversal of ABCG2-mediated MDR) [1] Lower (Interacts with other systems, e.g., calcium channels) [3]
Inhibition Mechanism Binds drug-binding site of ABCB1, suppresses ATPase activity [1] Competitive inhibitor and substrate; stimulates ATPase activity [3]
Effect on ABCB1 Expression No significant effect on protein expression or localization [1] Information Not Specified in Search Results
Key Experimental Evidence In vitro/vivo reversal of ABCB1-MDR; docking & cellular thermal shift assays [1] Reversal of rhodamine 123 transport; competition binding assays [3]

Detailed Experimental Data and Protocols

For a deeper understanding, here is a summary of the key experimental methodologies and findings from the recent this compound study.

Experimental Workflow for this compound

The preclinical assessment of this compound followed a comprehensive multi-assay workflow to establish its efficacy and mechanism of action. The diagram below outlines the key experimental stages.

G Start In vitro MDR Reversal Assessment A Cytotoxicity & Reversal (MTT Assay) Start->A B 3D Spheroid & Colony Formation Assays A->B C Intracellular Drug Accumulation/Efflux (Flow Cytometry) B->C D Mechanism of Action Investigation C->D E ATPase Activity Assay D->E F Direct Binding Analysis (Docking & CETSA) D->F G In vivo Validation (Xenograft Model) E->G F->G End Conclusion: this compound is a potent, specific ABCB1 inhibitor G->End

Key Experimental Findings for this compound
  • Cytotoxicity and Reversal of MDR (MTT Assay): The study used an MTT assay to show that this compound itself was not toxic to various ABCB1-overexpressing resistant cell lines (HELA-Col, SW620-Adr, HEK293/ABCB1) up to 25 µM. More importantly, non-toxic concentrations of this compound (1.25 and 2.5 µM) significantly reversed resistance to chemotherapeutic agents that are ABCB1 substrates, such as doxorubicin and paclitaxel. It did not reverse resistance to cisplatin, which is not an ABCB1 substrate, confirming its specificity [1].

  • Intracellular Drug Accumulation and Efflux: Using flow cytometry, researchers demonstrated that pre-incubating ABCB1-overexpressing cells with 5 µM this compound significantly increased the intracellular accumulation of doxorubicin. Furthermore, this compound effectively inhibited the efflux of doxorubicin from these resistant cells, maintaining a higher intracellular drug concentration over time. The positive control, verapamil, showed a similar effect, but this compound's potency was a key point of investigation [1].

  • Mechanism of Inhibition: The research conclusively showed that this compound does not work by downregulating ABCB1 protein expression or altering its cell membrane localization. Instead, it directly inhibits the transport function of ABCB1. An ATPase activity assay revealed that this compound suppresses the transporter's ATP hydrolysis activity. Molecular docking analysis and Cellular Thermal Shift Assay (CETSA) confirmed that this compound directly binds to the drug-binding site of ABCB1, acting as a highly specific, active-site inhibitor [1].

  • In Vivo Efficacy: The study validated the in vitro findings in a mouse xenograft model. The combination of this compound with paclitaxel significantly inhibited tumor growth compared to paclitaxel alone in tumors with ABCB1-mediated resistance, confirming this compound's potential to overcome MDR in a live organism [1].

Implications for Research and Development

The comparative data suggests distinct considerations for each compound:

  • This compound's high specificity for ABCB1 and its direct, non-substrate-like mechanism (suppressing ATPase activity) may lead to a more favorable toxicity profile and reduced risk of drug-drug interactions compared to non-specific agents. Its dual action as an EGFR and ABCB1 inhibitor could also be synergistic in certain cancer types [1].
  • Verapamil, as a first-generation inhibitor, provides a historical benchmark. However, its lack of specificity and high toxicity at the doses required for ABCB1 inhibition have limited its clinical application in oncology [2] [3].

References

Summary of Falnidamol's MDR Reversal Activity

Author: Smolecule Technical Support Team. Date: February 2026

Aspect of Investigation Key Experimental Findings Significance for MDR Reversal
Specificity Reversed ABCB1-mediated MDR; did not reverse ABCG2-mediated MDR [1] [2]. Suggests a targeted mechanism, potentially reducing off-target effects.
Mechanism of Action Directly binds to drug-binding site of ABCB1; inhibits ATPase activity; increases intracellular drug accumulation [1]. Functions as a highly potent and specific active transporter inhibitor, directly countering the drug efflux pump.
Effect on Protein Expression No significant change in ABCB1 protein expression or localization; did not inhibit AKT or ERK pathways [1]. Indicates reversal is via functional inhibition, not by downregulating the pump, a different approach from some other agents.
In Vivo Efficacy Reversed ABCB1-mediated MDR in xenograft models [1]. Confirms MDR reversal activity in a live animal model, a crucial step in drug development.
Synergistic Potential Combinational treatment with cisplatin inhibited NSCLC by targeting DUSP26-mediated pathways [3]. Highlights potential for combination therapy to enhance efficacy of standard chemotherapeutics.

Detailed Experimental Protocols from Key Studies

The primary evidence for falnidamol's activity comes from a suite of standard preclinical assays.

Cytotoxicity and Reversal Assays (MTT Assay)
  • Objective: To determine if this compound reduces the resistance of cancer cells to chemotherapeutic drugs.
  • Methodology: Cells were seeded in 96-well plates. For reversal experiments, cells were pre-incubated with this compound for 2 hours before adding chemotherapeutic drugs (e.g., doxorubicin, paclitaxel). Cell viability was measured after 72 hours using MTT dye [1].
  • Outcome: this compound specifically sensitized ABCB1-overexpressing resistant cell lines to ABCB1 substrate drugs.
Intracellular Drug Accumulation and Efflux Assays (Flow Cytometry)
  • Objective: To verify that this compound increases the concentration of chemotherapy drugs inside resistant cells.
  • Methodology:
    • Accumulation: Cells were treated with this compound and then incubated with doxorubicin (which is fluorescent). Intracellular doxorubicin was measured by flow cytometry [1].
    • Efflux: After loading cells with doxorubicin, the compound was removed, and cells were incubated with this compound. The retention of doxorubicin was measured over time [1].
  • Outcome: this compound significantly increased the accumulation and retention of doxorubicin in ABCB1-overexpressing cells.
ABCB1 ATPase Activity Assay
  • Objective: To assess if this compound affects the energy-dependent efflux function of ABCB1.
  • Methodology: Cell membranes overexpressing ABCB1 were incubated with this compound. The reaction was initiated by adding Mg²⁺-ATP, and the amount of inorganic phosphate (Pi) released was measured, indicating ATPase activity [1].
  • Outcome: this compound suppressed the ATPase activity of ABCB1, indicating it blocks the energy source for the efflux pump.
Molecular Interaction Studies
  • Docking Analysis: Computational modeling showed that this compound binds directly to the drug-binding site of the ABCB1 transporter [1].
  • Cellular Thermal Shift Assay (CETSA): This experiment confirmed a direct binding interaction between this compound and the ABCB1 protein in a cellular environment [1].

Mechanism of Action: this compound as an ABCB1 Inhibitor

The experimental data consistently show that this compound reverses MDR by directly and specifically inhibiting the ABCB1 transporter's function. The following diagram illustrates this mechanism and the key experimental workflows used to confirm it.

G cluster_mechanism Mechanism of MDR Reversal by this compound cluster_assays Key Validation Assays ChemoDrug Chemotherapeutic Drug (e.g., Doxorubicin, Paclitaxel) ABCB1_Pump ABCB1 Transporter (P-gp) ChemoDrug->ABCB1_Pump  Substrate ExtracellularSpace Extruded Drug ABCB1_Pump->ExtracellularSpace  Active Efflux FlowCytometry Flow Cytometry Measures intracellular drug accumulation/efflux This compound This compound This compound->ABCB1_Pump  Binds & Inhibits IntracellularSpace High Intracellular Drug Concentration This compound->IntracellularSpace  Allows Accumulation MTT MTT & Reversal Assay Measures restored chemo-sensitivity ATPase ATPase Activity Assay Measures inhibition of ABCB1 energy function Docking Molecular Docking Models binding to ABCB1 drug site CETSA Cellular Thermal Shift Assay (CETSA) Confirms direct binding in cells

Knowledge Gaps and Future Research

While the data for this compound is promising, there are critical gaps to address for a full comparison guide:

  • Lack of Direct TKI Comparisons: The available studies do not pit this compound against other known TKIs with ABCB1 inhibitory activity (e.g., imatinib, sorafenib, gefitinib) in the same experimental setting [1] [4]. A guide would require this direct comparative data on potency, specificity, and toxicity.
  • Limited Clinical Data: this compound is noted as being in Phase 1 clinical trials for solid tumors, but results from these trials are not publicly available [1] [5]. Its safety and efficacy profile in humans, crucial for researchers, remains unknown.
  • Broader MDR Context: Its specificity for ABCB1 is a strength, but MDR can be mediated by other transporters like ABCG2, against which this compound is not active [1]. A comprehensive guide would need to position it within a broader MDR strategy.

The current evidence strongly supports This compound as a specific and potent preclinical candidate for reversing ABCB1-mediated MDR. For a complete comparison guide, you would need to monitor the outcomes of its ongoing clinical trials and await future studies that perform direct, head-to-head comparisons with other TKIs.

References

Falnidamol Specificity: ABCB1 vs. ABCG2

Author: Smolecule Technical Support Team. Date: February 2026

Feature Effect on ABCB1 Effect on ABCG2
Overall MDR Reversal Specifically reverses ABCB1-mediated MDR [1] Does not reverse ABCG2-mediated MDR [1]
In Vitro Efficacy Re-sensitized resistant cells to ABCB1-substrate drugs (e.g., Doxorubicin, Paclitaxel) [1] No reversal effect observed in ABCG2-overexpressing cells [1]
In Vivo Efficacy Enhanced efficacy of paclitaxel in xenograft models [1] Not tested (inferred from lack of in vitro effect)
Efflux Function Inhibits ABCB1 efflux, increasing intracellular drug accumulation [1] No effect on ABCG2 efflux function
ATPase Activity Suppresses ABCB1 ATPase activity [1] No relevant effect reported
Protein Expression/Localization No significant effect [1] No significant effect
Direct Binding Binds to the drug-binding site of ABCB1 [1] Not applicable

Detailed Experimental Evidence

The data in the table is supported by the following key experiments:

  • Cytotoxicity (MTT) Assays: The core finding of specificity came from assays using drug-resistant cancer cell lines. Falnidamol significantly re-sensitized ABCB1-overexpressing cells (HELA-Col and SW620-Adr) to chemotherapeutic agents like doxorubicin and paclitaxel. In contrast, it did not alter the sensitivity of ABCG2-overexpressing cells (HEK293-ABCG2) to drugs like mitoxantrone [1].
  • Functional Drug Accumulation/Efflux Assays: Measured by flow cytometry, these experiments showed that this compound treatment led to a significant increase in the intracellular concentration of doxorubicin in ABCB1-overexpressing cells by inhibiting the pump's efflux activity. This effect was not observed for ABCG2 substrates [1].
  • Biochemical Activity (ATPase) Assays: this compound was found to suppress the ATPase activity of ABCB1. Since ATP hydrolysis provides the energy for efflux, its inhibition is a direct mechanism for reversing MDR [1].
  • Binding Analysis (Docking and Cellular Thermal Shift Assay): Molecular docking simulations indicated that this compound binds directly to the drug-binding site of the ABCB1 transporter. This binding was experimentally confirmed in cells using a cellular thermal shift assay, which stabilizes ABCB1 upon this compound binding [1].

The workflow below illustrates how these key experiments were used to determine this compound's specificity and mechanism of action.

Start Start: Investigate this compound InVitro In Vitro Models Start->InVitro CellLine1 • ABCB1-overexpressing cells • ABCG2-overexpressing cells InVitro->CellLine1 Assay1 MTT Cytotoxicity Assays CellLine1->Assay1 Assay2 Flow Cytometry: Drug Accumulation/Efflux Assay1->Assay2 InVivo In Vivo Model Assay2->InVivo Model1 Mouse Xenograft using ABCB1-overexpressing cells InVivo->Model1 Assay3 Tumor Growth Inhibition Model1->Assay3 Mechanism Mechanistic Studies Assay3->Mechanism Assay4 Western Blot & Immunofluorescence Mechanism->Assay4 Assay5 ATPase Activity Assay Assay4->Assay5 Assay6 Molecular Docking & Cellular Thermal Shift Assay Assay5->Assay6 Findings Key Findings Assay6->Findings Finding1 Specific reversal of ABCB1-mediated MDR Findings->Finding1 Finding2 No effect on ABCG2-mediated MDR Finding1->Finding2 Finding3 Direct inhibition of ABCB1 efflux function Finding2->Finding3

Underlying Mechanisms of Specificity

The pronounced specificity of this compound for ABCB1 over ABCG2 is likely due to fundamental structural and functional differences between these two transporters.

  • Structural Differences: ABCB1 (P-glycoprotein) and ABCG2 (BCRP) have different folds and architectures. ABCB1 is a full transporter with two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs). In contrast, ABCG2 is a "half-transporter" that must homodimerize to become functional, and its transmembrane core has a distinct, more compact structure compared to ABCB1 [2] [3].
  • Binding Site Compatibility: Molecular docking analysis suggests that this compound binds snugly within the drug-binding pocket of ABCB1 [1]. The unique structural features of the ABCG2 binding cavity likely prevent a productive interaction with this compound, explaining the lack of inhibitory effect. Research on other tyrosine kinase inhibitors has similarly shown that even small structural changes can determine whether a compound inhibits ABCB1, ABCG2, or both [4] [3].

The diagram below illustrates the proposed mechanism by which this compound specifically inhibits ABCB1.

A This compound B Binds to drug-binding site of ABCB1 A->B H ABCG2 Transporter A->H C Inhibits ATPase activity B->C D Blocks efflux function C->D F Increased intracellular drug accumulation D->F E Chemotherapeutic drug (ABCB1 substrate) E->F G Reversal of Multidrug Resistance F->G I No binding or functional inhibition H->I

Conclusion

Current evidence firmly establishes this compound as a highly specific and potent inhibitor of ABCB1 with no demonstrated activity against ABCG2. Its mechanism involves direct binding to ABCB1, inhibition of its ATPase activity, and subsequent blockage of drug efflux. This makes this compound a promising candidate for combination therapies aimed at overcoming ABCB1-mediated multidrug resistance in cancer, without affecting pathways governed by ABCG2.

References

Key Reversal Effects & Specificity of Falnidamol

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core experimental data demonstrating that Falnidamol specifically reverses resistance to drugs that are substrates of ABCB1 [1] [2].

Aspect Experimental Finding Significance
Reversal Specificity Reversed ABCB1-mediated MDR; no effect on ABCG2-mediated MDR [1] [2]. Confirms highly specific action, reducing risk of off-target effects.
Reversal Potency (in vitro) Significantly re-sensitized resistant cancer cells to doxorubicin and paclitaxel (ABCB1 substrates) [1]. Restores efficacy of conventional chemotherapy in resistant cells.
Ineffective Combinations Did not reverse resistance to cisplatin (a non-ABCB1 substrate) [1]. Reinforces specificity; effect is due to ABCB1 inhibition, not general toxicity.
In Vivo Efficacy Reversed ABCB1-mediated MDR in xenograft mouse models [1] [2]. Demonstrates potential for clinical application.
Positive Control Performance was comparable to Verapamil, a classic ABCB1 inhibitor [1]. Provides a benchmark for reversal activity against a known inhibitor.

Mechanism of Action: How this compound Inhibits ABCB1

This compound directly inhibits the transport function of ABCB1 without affecting its expression levels. The diagram below illustrates this multi-step mechanism.

G F This compound Pgp ABCB1 Transporter (Drug-Binding Site) F->Pgp 1. Direct Binding ATPase Inhibits ATPase Activity Pgp->ATPase 2. Blocks Function Efflux Reduces Drug Efflux ATPase->Efflux Accum Increased Intracellular Chemo Drug Accumulation Efflux->Accum MDR Reversal of Multidrug Resistance (MDR) Accum->MDR

The mechanistic studies ruled out other potential actions: this compound had no effect on the expression level or cellular location of the ABCB1 protein, nor did it inhibit the AKT or ERK signaling pathways [1]. Its action is solely through functional inhibition of the transporter.

Detailed Experimental Protocols

For fellow researchers interested in the experimental details, here are the key methodologies used in the studies to generate the data above [1].

Assay Protocol Summary
Cytotoxicity & Reversal (MTT) Cells were seeded in 96-well plates. For reversal assays, cells were pre-incubated with this compound or Verapamil (control) for 2 hours before adding chemotherapeutic agents (e.g., doxorubicin, paclitaxel, cisplatin). Cell viability was measured after 72 hours [1].
Colony Formation Resistant cells (HELA-Col) were treated with agents (e.g., this compound, paclitaxel, or a combination). After drug removal, cells were cultured for 10 days, and the resulting colonies were stained and counted [1].
Intracellular Drug Accumulation/Efflux Cells were treated with this compound or Verapamil and then exposed to doxorubicin. The intracellular fluorescence of doxorubicin, proportional to its concentration, was measured over time using flow cytometry [1].
ATPase Activity Membranes from ABCB1-overexpressing cells were incubated with this compound. The reaction was started by adding Mg²⁺-ATP. The resulting ATP hydrolysis (ATPase activity) was measured by detecting luminescence signals [1].

| Binding Analysis (CETSA & Docking) | Cellular Thermal Shift Assay (CETSA): HEK293-ABCB1 cells were heated; this compound's binding stabilized ABCB1 against thermal denaturation. Docking: A computational model predicted this compound's binding pose within the human ABCB1 protein structure (PDB: 7A69) [1]. |

Conclusion for Researchers

References

Falnidamol efficacy comparison standard MDR reversers

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Falnidamol's MDR Reversal

The table below summarizes the experimental data available from the search results. Please note that the "Comparison with Standard Reversers" column is largely incomplete as the needed comparative data was not found.

Cell Line / Model Resistance Mechanism Chemotherapeutic Drug Key Findings on this compound Comparison with Standard Reversers
HELA-Col & SW620-Adr [1] ABCB1 overexpression Doxorubicin, Paclitaxel [1] Reversal effect; Increased intracellular drug accumulation; Inhibited drug efflux [1] Verapamil (positive control) showed similar reversal effect [1]
HEK293-ABCB1 [1] ABCB1 transfected Doxorubicin, Paclitaxel [1] Reversal effect; Specific for ABCB1, not ABCG2 [1] Information Missing
HELA-Col (Xenograft) [1] ABCB1 overexpression Paclitaxel [1] Inhibited tumor growth in combination with Paclitaxel [1] Information Missing
A549 & PC-9 (NSCLC) [2] Not ABCB1-focused Cisplatin [2] Synergistic inhibition of proliferation, induction of DNA damage, cell cycle arrest, and ferroptosis [2] Information Missing

Detailed Experimental Protocols

The efficacy data for this compound as an ABCB1 inhibitor was generated using the following key experimental methods [1]:

  • Cytotoxicity and Reversal Assay (MTT Assay): Cells were seeded in 96-well plates. For reversal experiments, cells were pre-incubated with this compound (or Verapamil as a positive control) for 2 hours before adding a range of concentrations of chemotherapeutic drugs (e.g., Doxorubicin, Paclitaxel). Cell viability was measured after 72 hours [1].
  • Intracellular Drug Accumulation and Efflux Assay: Cells were treated with this compound and then incubated with Doxorubicin. The intracellular concentration of Doxorubicin, which fluoresces, was quantified using flow cytometry [1].
  • ATPase Activity Assay: The effect of this compound on the ATPase activity of ABCB1 was measured using isolated cell membranes. The assay detects inorganic phosphate (Pi) released from ATP, indicating whether the compound stimulates or inhibits the transporter's activity [1].
  • Molecular Docking Analysis: Computational modeling was used to predict how this compound binds to the human ABCB1 protein structure (PDB: 7A69). The analysis suggested this compound binds directly to the drug-binding site of the transporter [1].
  • In Vivo Xenograft Model: The anti-tumor efficacy of the combination of this compound and Paclitaxel was tested in mice bearing HELA-Col tumors. Tumor volume and weight were monitored to assess the reversal of drug resistance [1].

Mechanism of Action and Experimental Workflow

This compound is proposed to reverse ABCB1-mediated MDR through a direct binding mechanism. The diagram below illustrates its hypothesized mechanism and a common workflow for testing its efficacy.

G A This compound enters cell B Binds to drug-binding site on ABCB1 transporter A->B C Inhibits ABCB1 ATPase activity B->C D Reduces efflux of chemotherapeutic drugs C->D E Increased intracellular drug accumulation and efficacy D->E F In Vitro Cytotoxicity Assay G Accumulation/Efflux Assay F->G H Mechanism Studies G->H I In Vivo Validation H->I

Based on the search results, I can provide the following insights to address the gaps in the comparison guide:

  • Mechanism of Action: this compound is identified as a highly potent and specific inhibitor of the ABCB1 transporter. It reverses resistance by binding directly to ABCB1's drug-binding site, inhibiting its ATPase activity, and thus preventing the efflux of chemotherapeutic drugs like doxorubicin and paclitaxel. This leads to increased intracellular concentration of the drugs [1].
  • Comparative Context: While a direct side-by-side comparison table with other reversers is not available, the study used Verapamil, a known ABCB1 inhibitor, as a positive control. The results indicated that this compound showed a similar reversal effect to Verapamil in the tested models [1]. Other tyrosine kinase inhibitors (e.g., imatinib, sorafenib) have also been found to inhibit ABC transporter activity, but their relative efficacy compared to this compound was not provided in these results [1].
  • Synergistic Potential: Beyond ABCB1 inhibition, one study highlights that this compound has a strong synergistic effect with Cisplatin in non-small cell lung cancer (NSCLC) models, inducing DNA damage, cell cycle arrest, and ferroptosis [2]. This suggests its MDR reversal potential may involve multiple pathways.

References

Falnidamol Profile and Known Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on Falnidamol's mechanism of action and the current stage of its development:

Attribute Details for this compound
Other Name(s) BIBX1382 [1]
Primary Known Mechanism Tyrosine Kinase Inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR) [1]
Additional Key Finding Highly potent and specific inhibitor of the ABCB1 transporter (P-glycoprotein); shown to reverse ABCB1-mediated multidrug resistance (MDR) in vitro and in vivo [1]
Development Stage Phase 1 clinical trials for the treatment of solid tumors [1]
Reported Toxicity (Preclinical) The searched literature did not contain a specific, comprehensive toxicity profile (e.g., IC50, LD50) for this compound itself. Its safety and toxicity are likely still being evaluated in ongoing trials.

Experimental Data on this compound's MDR Reversal

A 2025 preclinical study investigated this compound's ability to reverse multidrug resistance (MDR), which is a key finding relevant to its overall toxicity and efficacy profile [1]. The experimental protocols and quantitative results from this study are detailed below.

Experimental Protocols The following methodologies were used to assess this compound's effect on ABCB1-mediated MDR [1]:

  • Cytotoxicity & Reversal Assay: Cell viability was measured using the MTT assay. Cells were seeded in 96-well plates, pre-incubated with this compound or a control for 2 hours, and then treated with various chemotherapeutic agents for 72 hours.
  • Colony Formation Assay: Cells were treated with agents, then cultured for 10 more days. The resulting colonies were stained and counted to assess long-term cell survival and proliferation inhibition.
  • 3D Spheroid Assay: Cells were treated and then seeded into low-adhesion plates to form 3D micro-tumors, which were measured after 7 days to study drug effects in a more physiologically relevant model.
  • Intracellular Drug Accumulation & Efflux: Measured using flow cytometry. Cells were treated with this compound and then doxorubicin. The intracellular concentration of doxorubicin (a fluorescent ABCB1 substrate) was tracked to show that this compound inhibits the drug-efflux function of ABCB1.
  • ATPase Activity Assay: The effect of this compound on the ATPase activity of the ABCB1 transporter was measured in isolated cell membranes using a luminescence-based kit.
  • Molecular Docking & Cellular Thermal Shift Assay (CETSA): These techniques were used to confirm that this compound binds directly to the drug-binding site of the ABCB1 transporter.

Quantitative Results The study provided the following specific data on this compound's reversal effects [1]:

Experiment Cell Line / Model Key Finding
Reversal of Resistance HELA-Col (cervical cancer, ABCB1+), SW620-Adr (colon cancer, ABCB1+) This compound specifically reversed resistance to ABCB1 substrate drugs (doxorubicin, paclitaxel) but not to non-substrates (cisplatin).
Synergy in 3D Model HELA-Col 3D spheroids Combination of this compound and Paclitaxel significantly reduced spheroid diameter compared to either agent alone.
In Vivo Validation Mouse xenograft model The combination of this compound with a chemotherapeutic agent significantly inhibited tumor growth, reversing ABCB1-mediated MDR in vivo.

Visualizing this compound's Mechanism in MDR

The diagram below illustrates how this compound is proposed to reverse multidrug resistance, based on the mechanistic findings of the study.

G cluster_cancer_cell Cancer Cell with ABCB1-Mediated Multidrug Resistance cluster_ABCB1 ABCB1 Transporter (P-gp) Chemo Chemotherapeutic Drug (e.g., Doxorubicin, Paclitaxel) Intracellular Low Intracellular Drug Concentration Chemo->Intracellular Influx ABCB1_Pump Drug Binding Site & Efflux Pump ABCB1_Pump->Intracellular Active Efflux ATP_Energy ATP Hydrolysis ATP_Energy->ABCB1_Pump Powers Pump Resistance Treatment Failure & Resistance Intracellular->Resistance This compound This compound Action1 1. Directly Binds to ABCB1 Drug-Binding Site This compound->Action1 Action2 2. Inhibits ATPase Activity This compound->Action2 Action1->ABCB1_Pump Action2->ATP_Energy

Toxicity Assessment in Drug Development

For context, here are some key considerations and common methods for measuring drug toxicity, which can help in evaluating and comparing profiles like this compound's.

  • Common Toxicity Metrics: In preclinical studies, toxicity is often measured by the IC50 (half-maximal inhibitory concentration) in cell-based assays or the LD50 (median lethal dose) in animal models [2] [3].
  • Variability in Data: It's important to know that in vivo toxicity data (e.g., from rat studies) can have inherent variability. One analysis found that replicate studies for the same chemical only resulted in the same hazard categorization about 60% of the time, with an associated margin of uncertainty [2].
  • Methodological Influences: The method used to measure cell viability and toxicity can significantly influence the results. For example, metabolic assays like XTT can sometimes produce unreliable data for certain drug classes (e.g., CDK4/6 or PARP inhibitors) because the drug may alter cell metabolism without killing the cell, leading to overestimation of viability. Imaging-based methods or ATP-measuring assays (e.g., CellTiter-Glo) can provide more direct and reliable counts of viable cells [3]. Furthermore, comparing drugs using AUC (Area Under the dose-response curve) can provide a more consistent metric than IC50 values, which can vary considerably between methods [3].

References

Falnidamol vs. Third-Generation P-gp Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Feature Falnidamol Third-Generation P-gp Inhibitors (e.g., Tariquidar, Zosuquidar)
Primary Known Target EGFR Tyrosine Kinase (Investigational) [1] [2] [3] P-glycoprotein (P-gp/ABCB1) [4] [5]
P-gp Inhibition Highly potent and specific inhibitor of ABCB1; discovered as a secondary mechanism [1] Designed specifically for high-affinity, selective P-gp inhibition [4] [5]
Development Status Preclinical (Phase 1 trial for solid tumors is suspended) [1] [2] Clinical trials (Phase I-III, none approved for cancer) [4] [6]
Key Experimental Findings Reverses ABCB1-mediated MDR in vitro and in vivo; binds drug-binding site of ABCB1; inhibits ABCB1 ATPase activity [1] Effectively inhibits P-gp at blood-brain barrier; improves brain entry of drugs [6]
Reported Tolerability in Humans Not yet available (early-stage investigational drug) [2] Generally well-tolerated in single doses (e.g., Tariquidar); historically, some agents caused severe side effects (e.g., neurotoxicity, arrhythmia) [4] [6]

Experimental Data and Protocols

For researchers, the methodologies used to establish the efficacy of these inhibitors are critical. The key experiments cited in the summaries above are outlined below.

Key Experiments for this compound (from PMC article)

The 2025 preclinical study established this compound's efficacy through a series of standardized assays [1]:

  • Reversal Assay (MTT Assay): Used to assess the ability of this compound to reverse drug resistance.
    • Protocol: Cells are seeded in 96-well plates and pre-incubated with this compound for 2 hours. Chemotherapeutic agents (e.g., doxorubicin, paclitaxel) are then added. After 72 hours, cell viability is measured using MTT, and the half-maximal inhibitory concentration (IC₅₀) is calculated [1].
  • Intracellular Doxorubicin Accumulation and Efflux Assay: Used to confirm that this compound increases the concentration of chemotherapeutic drugs inside resistant cells.
    • Protocol: Resistant cells are treated with this compound and then exposed to doxorubicin. The intracellular doxorubicin fluorescence is measured using flow cytometry. For the efflux assay, cells are pre-loaded with doxorubicin and then incubated with this compound, with fluorescence measured at various time points [1].
  • ATPase Activity Assay: Used to determine the interaction with ABCB1's energy function.
    • Protocol: Cell membranes overexpressing ABCB1 are incubated with this compound. The ATPase reaction is initiated by adding Mg²⁺-ATP. The resulting luminescence, proportional to inorganic phosphate (Pi) release, is measured to see if the inhibitor stimulates or suppresses ATPase activity [1].
  • Molecular Docking Analysis: Used to predict the binding site and mode of action.
    • Protocol: The crystal structure of human ABCB1 (PDB: 7A69) is used. The molecular structure of this compound is prepared and docked into the protein's drug-binding site using software like Maestro to analyze binding interactions [1].
Key Experiments for Third-Generation Inhibitors

Clinical trials for third-generation inhibitors focus on safety and proof-of-concept in humans.

  • Clinical Tolerability Studies: These are typically Phase I trials that establish the safety profile of the inhibitor when used alone or in combination with other drugs.
    • Protocol: In a recent study on tariquidar, participants (both healthy controls and patients with drug-resistant epilepsy) received a single intravenous dose at varying levels (e.g., 2, 3, 4, 6, 8 mg/kg). Adverse events were systematically recorded and graded using the Common Terminology Criteria for Adverse Events (CTCAE) scale [6].
  • Biomarker and Efficacy Endpoints: Later-phase trials incorporate specific measures to evaluate the biological and clinical effect of P-gp inhibition.
    • Protocol: In a Phase III trial of zosuquidar in AML, patients were randomized to receive standard chemotherapy (daunorubicin and cytarabine) plus either zosuquidar or a placebo. The primary endpoints were response rate (complete remission) and overall survival. Tumor cells were also often analyzed for P-gp expression via immunohistochemistry (IHC) to correlate with outcomes [4].

Mechanisms and Workflows

The following diagrams illustrate the core concepts and experimental workflows discussed in this comparison.

Mechanism of P-gp Mediated MDR and Inhibitor Action

This diagram shows how P-gp causes resistance and how inhibitors like this compound work to overcome it.

ChemoDrug Chemotherapeutic Drug Pgp P-gp (ABCB1) ChemoDrug->Pgp  Enters Cell Pgp->ChemoDrug Pumps Drug Out MDR Multidrug Resistance (MDR) Pgp->MDR Causes Reversal Restored Chemo Efficacy MDR->Reversal Reversed by Inhibitor P-gp Inhibitor (e.g., this compound, Tariquidar) Inhibitor->Pgp  Binds and Inhibits

In Vitro Workflow for MDR Reversal Assessment

This chart outlines a typical experimental workflow used in preclinical studies, like the one for this compound, to evaluate a compound's ability to reverse multidrug resistance.

Start Cell Culture (Resistant & Parental Lines) Step1 Cytotoxicity & Reversal Assay (MTT) Start->Step1 Step2 Drug Accumulation/ Efflux Assay (Flow Cytometry) Step1->Step2 If effective reversal Step3 Mechanistic Studies (ATPase, Docking, WB) Step2->Step3 If accumulation increased Conclusion Conclusion on MDR Reversal Potential Step3->Conclusion

Key Takeaways for Researchers

  • This compound offers a dual-targeting profile, primarily inhibiting EGFR while also potently inhibiting ABCB1. This could be advantageous in cancers where both targets are relevant but requires careful management of on-target toxicities [1] [3].
  • Third-generation inhibitors represent highly specific tools for probing P-gp function, especially at the blood-brain barrier. Their clinical history, including failures, provides invaluable data on the challenges of targeting MDR in human tumors [4] [6] [5].
  • The clinical translation of P-gp inhibitors has been challenging. Despite strong preclinical rationale, success in late-stage trials has been elusive, highlighting the complexity of MDR in human cancers and the potential for off-target effects or incorrect patient stratification [4].

References

Falnidamol synergistic combinations other chemotherapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Falnidamol and Cisplatin Synergy in NSCLC

The combination of this compound (FLD) and Cisplatin (DDP) presents a promising therapeutic strategy, primarily by enhancing the cytotoxicity of cisplatin and acting through multiple mechanisms, including reactive oxygen species (ROS) generation and the inhibition of the protein DUSP26 [1].

The table below summarizes the key experimental findings from in vitro and in vivo studies.

Experimental Model Treatment Conditions Key Findings & Quantitative Data Proposed Primary Mechanism

| NSCLC Cells (A549, H460) In vitro [1] | FLD (2.5-10 μM), DDP (2-8 μM), Combination | Strongly reduced cell viability (IC50). Increased G2/M cell cycle arrest (from ~10% to ~30%). Induced DNA damage (γ-H2AX foci). Promoted mitochondrial apoptosis. Triggered ferroptosis (free iron, lipid peroxidation). Inhibited EMT and EGFR phosphorylation. | ROS-mediated signaling and DUSP26 suppression [1] | | Mouse Xenograft Model In vivo [1] | FLD (10 mg/kg/day, p.o.), DDP (3 mg/kg, i.p.), Combination | Efficiently reduced tumor growth and lung metastasis. Ameliorated side effects vs. DDP alone. | DUSP26-mediated pathways [1] | | ABCB1-Overexpressing Resistant Cells In vitro [2] | FLD (e.g., 5 μM) with Chemotherapeutics (Doxorubicin, Paclitaxel) | Reversed ABCB1-mediated multidrug resistance (MDR). Increased intracellular drug accumulation. Inhibited ABCB1 efflux function and ATPase activity. | Direct binding and inhibition of ABCB1 transporter [2] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies cited in the studies.

Cell Viability and Combination Index (CI) Assay
  • Method Used: MTT assay [3] [2].
  • Procedure: Seed NSCLC cells (e.g., A549, H460) in 96-well plates. After 24 hours, treat with a range of concentrations of FLD, DDP, or their combination for 48-72 hours. Add MTT reagent and incubate to form formazan crystals. Dissolve crystals in DMSO and measure absorbance at 570 nm to calculate cell viability [3].
  • Synergy Quantification: The Combination Index (CI) is calculated using software like CompuSyn. A CI < 1 indicates synergy [3].
Analysis of Apoptosis and Cell Cycle
  • Method Used: Flow Cytometry [1].
  • Procedure: Harvest treated cells and stain with Annexin V-FITC and Propidium Iodide (PI) for apoptosis analysis. For cell cycle analysis, fix cells in ethanol, treat with RNase, and stain with PI. Analyze stained cells using a flow cytometer to determine the percentage of cells in apoptosis or in different cell cycle phases (G0/G1, S, G2/M) [1].
Intracellular ROS Detection
  • Method Used: Flow Cytometry with DCFH-DA probe [3].
  • Procedure: Load treated cells with the fluorescent probe DCFH-DA. The probe is oxidized by intracellular ROS into a fluorescent compound, DCF. Measure the fluorescence intensity via flow cytometry. An increase in fluorescence signal indicates elevated ROS levels [3].
Western Blot Analysis
  • Procedure: Lyse treated cells to extract total protein. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies (e.g., against DUSP26, p-EGFR, cleaved-Caspase-3), followed by HRP-conjugated secondary antibodies. Detect the protein bands using an ECL kit to assess changes in protein expression and activation [1].
Animal Xenograft Studies
  • Procedure: Inoculate immunodeficient mice with NSCLC cells to form tumors. Randomize mice into treatment groups: vehicle control, FLD alone, DDP alone, and FLD/DDP combination. Administer FLD orally and DDP via intraperitoneal injection according to the treatment schedule. Monitor tumor volume and body weight regularly. At the endpoint, harvest tumors and lungs for analysis of weight, metastasis, and molecular markers [1].

Mechanism of Action: Signaling Pathway

The following diagram illustrates the key molecular mechanisms through which the this compound and Cisplatin combination exerts its synergistic anti-cancer effects, as identified in the research.

G Mechanism of this compound and Cisplatin Synergy in NSCLC Combo This compound + Cisplatin Combination ROS Elevated ROS Combo->ROS Induces DUSP26 Inhibition of DUSP26 Combo->DUSP26 Directly inhibits DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis & Ferroptosis ROS->Apoptosis DUSP26->ROS Potentiates EMT_EGFR Inhibition of EMT & EGFR Phosphorylation DUSP26->EMT_EGFR Outcomes Anticancer Effects: • Inhibited Proliferation • Reduced Metastasis DNA_Damage->Outcomes Apoptosis->Outcomes EMT_EGFR->Outcomes

Interpretation of Key Findings and Mechanisms

  • Overcoming Cisplatin Limitations: The synergy between this compound and Cisplatin addresses key clinical challenges of cisplatin-based therapy, notably the development of chemoresistance and harsh side effects, by allowing for enhanced efficacy at potentially lower doses [3] [1].
  • Multi-Mechanistic Action: The combination's effectiveness stems from its ability to simultaneously activate multiple cell death pathways (apoptosis, ferroptosis) while inhibiting pro-survival and metastatic processes (EMT, EGFR signaling). This coordinated attack makes it difficult for cancer cells to develop resistance [1].
  • Overcoming Multidrug Resistance (MDR): Beyond NSCLC, this compound has demonstrated a strong potential to reverse ABCB1-mediated multidrug resistance. By directly inhibiting the ABCB1 transporter (P-glycoprotein), it increases the intracellular concentration and efficacy of chemotherapeutic agents like paclitaxel and doxorubicin in resistant cancer cells [2]. This suggests its utility could extend to various cancer types where MDR is a problem.

Future Research Directions

To further advance the clinical application of this compound combinations, future research could focus on:

  • Expanding Combination Partners: Investigating synergies with other targeted therapies or immunotherapies beyond cisplatin and traditional chemotherapeutics [4].
  • Biomarker Discovery: Validating DUSP26 expression levels as a predictive biomarker for patient selection in clinical trials [1].
  • Advanced Models: Utilizing patient-derived organoids or in vivo models that more closely recapitulate the tumor microenvironment to test efficacy and mechanisms [5].

References

Falnidamol therapeutic index comparison

Author: Smolecule Technical Support Team. Date: February 2026

Falnidamol at a Glance

The table below summarizes the available key information on this compound.

Property Description
Drug Name This compound (also known as BIBX1382) [1] [2]
Primary Known Target Epidermal Growth Factor Receptor (EGFR) [1] [2]
Primary Known Action EGFR Tyrosine Kinase Inhibitor (TKI) [1] [2]
Current Status Investigational; previously in Phase 1 clinical trials for unspecified adult solid tumors [2]
Chemical Formula C18H19ClFN7 [2]
Molecular Weight 387.85 g/mol [2]
Novel Preclinical Finding Highly potent and specific inhibitor of the ABCB1 transporter (P-glycoprotein) [1] [3]

Preclinical Data on this compound's Reversal of Multidrug Resistance

Recent preclinical studies have identified a promising secondary action of this compound: reversing multidrug resistance (MDR) in cancer cells. The following table summarizes the key experimental findings from these studies [1] [3].

Aspect Experimental Finding Key Supporting Data

| Reversal Specificity | Reverses ABCB1-mediated MDR; does not reverse ABCG2-mediated MDR [1] [3] | • In ABCB1-overexpressing cells (HELA-Col, SW620-Adr), this compound reversed resistance to Doxorubicin and Paclitaxel. • No reversal effect was observed in ABCG2-overexpressing cells (HEK293-ABCG2) against Mitoxantrone. | | Cytotoxicity (Alone) | Low cytotoxicity by itself, suggesting a favorable safety profile for combination therapy [1] [3] | MTT assays showed this compound had minimal effect on cell viability at concentrations used for MDR reversal. | | Efficacy in Models | Effective in reversing resistance in both 2D, 3D cell cultures, and animal models [1] [3] | • Colony Formation: Reduced colony formation in HELA-Col cells when combined with Paclitaxel. • 3D Spheroid: Reduced spheroid diameter in HELA-Col cells when combined with Paclitaxel. • Xenograft Model: Enhanced efficacy of chemotherapeutic agents in vivo. | | Mechanism of Action | Directly binds to and inhibits the efflux function of ABCB1, increasing intracellular drug accumulation [1] [3] | • Efflux Assay: Reduced efflux of Doxorubicin from ABCB1-overexpressing cells. • ATPase Assay: Suppressed ABCB1 ATPase activity. • Docking/CETSA: Confirmed direct binding to the drug-binding site of ABCB1. | | Effect on ABCB1 Expression | No significant change in ABCB1 protein expression or localization [1] [3] | Western blot and immunofluorescence analyses confirmed protein levels and membrane localization were unaffected. | | Impact on Signaling | No inhibition of AKT or ERK pathways, indicating specificity to ABCB1 [1] [3] | Western blot analysis showed no change in phosphorylated AKT or ERK levels. |

Detailed Experimental Protocols

The key methodologies from the preclinical studies are outlined below [1] [3].

  • Cytotoxicity and Reversal Assay (MTT Assay)

    • Purpose: To evaluate the cytotoxicity of this compound alone and its ability to reverse chemoresistance.
    • Procedure: Cells were seeded in 96-well plates. For reversal assays, cells were pre-incubated with this compound or a control (Verapamil) for 2 hours before adding chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel). After 72 hours, cell viability was measured using MTT dye. Cisplatin (a non-ABCB1 substrate) was used as a negative control [1] [3].
  • Colony Formation Assay

    • Purpose: To assess long-term cell survival and proliferative capacity after treatment.
    • Procedure: ABCB1-overexpressing cells (HELA-Col) were treated with this compound, a chemotherapeutic agent (e.g., Paclitaxel), or a combination. After drug removal, cells were cultured for 10 days, then stained with crystal violet, and colonies were counted [1] [3].
  • 3D Spheroid Assay

    • Purpose: To study drug effects in a more physiologically relevant 3D model.
    • Procedure: HELA-Col cells were formed into spheroids and treated with this compound, Paclitaxel, or a combination. The diameter of the spheroids was measured after 7 days to assess growth inhibition [1] [3].
  • Intracellular Drug Accumulation and Efflux Assay (Flow Cytometry)

    • Purpose: To measure if this compound increases the buildup of chemotherapy drugs inside resistant cells.
    • Procedure: Cells were treated with this compound and then incubated with a fluorescent substrate (Doxorubicin). For accumulation, intracellular fluorescence was measured. For efflux, cells were pre-loaded with Doxorubicin, then treated with Falnidamil, and fluorescence was measured over time [1] [3].
  • ATPase Activity Assay

    • Purpose: To determine if this compound affects the energy-driven pump function of ABCB1.
    • Procedure: Cell membranes overexpressing ABCB1 were incubated with this compound. The ATPase reaction was initiated by adding Mg²⁺-ATP, and the amount of inorganic phosphate (Pi) released was measured [1] [3].
  • Molecular Docking Analysis

    • Purpose: To predict the binding mode and interaction between this compound and the ABCB1 transporter.
    • Procedure: The 3D structure of human ABCB1 (PDB: 7A69) was obtained. The molecular structure of this compound was prepared and docked into the drug-binding site of ABCB1 using Maestro v11.1 software [1] [3].
  • Cellular Thermal Shift Assay (CETSA)

    • Purpose: To confirm the direct binding of this compound to ABCB1 in a cellular environment.
    • Procedure: Cell lysates from ABCB1-overexpressing cells were treated with this compound or DMSO. The samples were heated at different temperatures, and the stability of the ABCB1 protein was analyzed by Western blot. A shift in protein stability indicates direct binding [1] [3].

Mechanism and Experimental Workflow

The diagram below illustrates the experimental workflow used to characterize this compound's MDR reversal activity and its proposed mechanism of action at the cellular level.

falnidamol_workflow cluster_mechanism Mechanism of Action Investigation cluster_cell Cellular Mechanism start Start: ABCB1-Mediated Multidrug Resistance (MDR) step1 In Vitro Cytotoxicity (MTT Assay) start->step1 step2 Long-Term Efficacy (Colony Formation & 3D Spheroid) step1->step2 step3 Mechanistic Studies step2->step3 mech1 Drug Accumulation/Efflux (Flow Cytometry) step3->mech1 mech2 Direct Binding (Docking & CETSA) mech1->mech2 mech3 ATPase Activity Assay mech2->mech3 mech4 Protein Analysis (Western Blot/Immunofluorescence) mech3->mech4 conclusion Conclusion: this compound reverses ABCB1-mediated MDR by direct inhibition of efflux pump mech4->conclusion chemoTool Chemotherapeutic Drug intracellular High Intracellular Drug Concentration chemoTool->intracellular Accumulates This compound This compound cell_membrane Lipid Bilayer ABCB1 Binding Site This compound->cell_membrane:abcb1 Binds to abcb1 ABCB1 Transporter (P-gp) abcb1->cell_membrane:abcb1

This diagram illustrates the multi-stage experimental workflow (top) used to validate this compound's ability to reverse multidrug resistance, and the proposed cellular mechanism (inset) where this compound directly inhibits the ABCB1 efflux pump.

Interpretation of Available Data and Next Steps

The preclinical data clearly positions this compound as a highly specific ABCB1 inhibitor. Its ability to reverse resistance without affecting the expression of the pump itself or key survival pathways (AKT/ERK) is a notable advantage.

  • Comparison with Other TKIs: The study mentions that other TKIs (e.g., Imatinib, Sorafenib, Gefitinib) have also been found to inhibit ABC transporters [1]. However, the presented research focuses on establishing this compound's own efficacy and specificity rather than providing a head-to-head comparative study with these agents. Therefore, a definitive ranking of its therapeutic index relative to peers cannot be established from this data.
  • Therapeutic Index Data Gap: The concept of a therapeutic index specifically compares the dose required for a therapeutic effect to the dose that causes toxicity. The available studies, while demonstrating this compound's low cytotoxicity and high specificity, do not provide the quantitative dose-response data (e.g., EC50 for reversal vs. IC50 for cytotoxicity) needed to calculate and compare this index.

To proceed with a full comparison guide, you would need to seek out resources that provide direct comparative preclinical or clinical data. I suggest you:

  • Consult specialized databases like PubMed Central (PMC) or other scientific repositories using search terms such as "ABCB1 inhibitor comparative efficacy," "therapeutic index of MDR reversers," or "head-to-head comparison of tyrosine kinase inhibitors as P-gp modulators."
  • Look for review articles or meta-analyses on overcoming multidrug resistance in cancer, which often contain comparative tables of different investigational and approved agents.

References

Falnidamol selectivity over other transporters

Author: Smolecule Technical Support Team. Date: February 2026

Falnidamol Transporter Selectivity Profile

Transporter Effect of this compound Key Experimental Evidence
ABCB1 (P-gp) Strong inhibition Reversed drug resistance; reduced efflux of ABCB1 substrates (e.g., doxorubicin); bound to drug-binding site; suppressed ATPase activity [1].
ABCG2 (BCRP) No significant effect Did not reverse ABCG2-mediated multidrug resistance in vitro and in vivo [1].
Other Transporters Not Reported Publicly available studies do not provide data on its effects on other major transporters (e.g., OATP1B1, OATs, OCTs).

Detailed Experimental Evidence & Protocols

The primary evidence for this compound's selectivity comes from a comprehensive 2025 preclinical study. The following workflows and methodologies were used to establish its specificity.

Mechanism of Action: Inhibiting ABCB1

This compound directly binds to the transporter and inhibits its function, leading to increased drug concentration inside resistant cancer cells. The diagram below illustrates this mechanism and the key experiments used to confirm it.

G cluster_0 Mechanism & Experimental Evidence This compound This compound ABCB1_Transporter ABCB1 Transporter This compound->ABCB1_Transporter  Direct Binding Cellular Thermal\nShift Assay Cellular Thermal Shift Assay This compound->Cellular Thermal\nShift Assay  Confirms Binding Docking Analysis Docking Analysis This compound->Docking Analysis  Identifies Binding Site Intracellular_Drug Increased Intracellular Chemotherapeutic Drug ABCB1_Transporter->Intracellular_Drug  Inhibits Drug Efflux ATPase Activity Assay ATPase Activity Assay ABCB1_Transporter->ATPase Activity Assay  Suppresses Function MDR_Reversal Reversal of Multidrug Resistance (MDR) Intracellular_Drug->MDR_Reversal Intracellular Accumulation\n& Efflux Assays Intracellular Accumulation & Efflux Assays Intracellular_Drug->Intracellular Accumulation\n& Efflux Assays  Measures Outcome MTT Cytotoxicity\nColony Formation Assays MTT Cytotoxicity Colony Formation Assays MDR_Reversal->MTT Cytotoxicity\nColony Formation Assays  Confirms Effect Experimental_Validation Experimental Validation

Key Experimental Protocols

The study used established in vitro and in vivo methods to generate the selectivity data [1].

  • Cytotoxicity & Reversal Assay (MTT Assay): Used to determine if this compound could reverse resistance to chemotherapeutic drugs. Cells were pre-incubated with this compound for 2 hours before adding chemotherapeutic agents like doxorubicin or paclitaxel. Cell viability was measured after 72 hours [1].
  • Intracellular Drug Accumulation and Efflux Assay: Measured using flow cytometry. Cells were treated with this compound and then incubated with a fluorescent substrate (e.g., doxorubicin). The intracellular fluorescence was measured to quantify drug accumulation. For efflux, pre-loaded cells were treated with this compound, and the decrease in intracellular fluorescence was monitored over time [1].
  • ATPase Activity Assay: The effect on ABCB1's ATPase activity was determined by incubating ABCB1-overexpressing cell membranes with this compound. The reaction was started by adding Mg²⁺-ATP, and the amount of inorganic phosphate (Pi) released was measured [1].
  • Molecular Docking Analysis: The interaction between this compound and ABCB1 was predicted computationally. The structure of human ABCB1 (PDB: 7A69) was obtained, and the this compound structure was docked into the protein model to identify the binding site and interactions [1].
  • Cellular Thermal Shift Assay (CETSA): This method validated the direct binding observed in docking studies. ABCB1-overexpressing cells were treated with this compound, heated to different temperatures, and the amount of remaining soluble ABCB1 protein was analyzed. A shift in the protein's thermal stability indicates direct ligand binding [1].
  • In Vivo Xenograft Models: The reversal effect was confirmed in animal models. Mice bearing ABCB1-overexpressing tumors were treated with a combination of this compound and a chemotherapeutic drug (e.g., paclitaxel) to assess the enhancement of the drug's antitumor efficacy [1].

Research Implications and Future Directions

The data positions this compound as a promising specific ABCB1 inhibitor for overcoming multidrug resistance in cancer. However, a complete selectivity profile requires investigation against other major transporters.

For your research, focusing on these areas could be valuable:

  • Expanding Selectivity Screening: Future studies should test this compound against other clinically relevant transporters like OATP1B1, OATs, and OCTs [2].
  • Leveraging Methodologies: The experimental protocols described provide a robust framework for conducting this broader selectivity screening.
  • Clinical Translation Considerations: If developed further, clinical DDI studies may utilize cocktail probe approaches or endogenous biomarker assessments to evaluate transporter-mediated interactions without confounding effects [2].

References

Falnidamol clinical trial outcomes other EGFR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Falnidamol at a Glance

This compound (also known as BIBX1382) is an investigational small molecule drug. Its known profile is summarized in the table below.

Attribute Details on this compound
Primary Known Mechanism Tyrosine Kinase Inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR) [1] [2].
Investigational Mechanism Highly potent and specific inhibitor of the ABCB1 transporter (P-glycoprotein), which can reverse multidrug resistance (MDR) in cancer cells [1] [3].
Current Development Stage Phase 1 clinical trials for the treatment of solid tumors [1] [2].
Key Preclinical Finding In laboratory studies, it reversed resistance to chemotherapeutic agents like doxorubicin and paclitaxel in ABCB1-overexpressing cancer cells. It did not affect the related ABCG2 transporter, indicating specificity [1] [3].

Established EGFR Inhibitors: Clinical Context

For context, the following table outlines the mature clinical data available for several established EGFR inhibitors, which is the kind of data not yet available for this compound.

Drug (Generation) Example Clinical Findings in EGFR-Mutant NSCLC

| Afatinib (2nd gen.) | • Superior PFS vs. chemotherapy in NSCLC with uncommon EGFR mutations (G719X, L861Q, S768I) [4]. • In sequential therapy, first-line Afatinib followed by Osimertinib demonstrated significantly longer Overall Survival compared to first-line Gefitinib or Erlotinib [5]. | | Erlotinib (1st gen.) | • In a retrospective study, associated with inferior OS vs. other TKIs in patients with the L858R mutation [6]. • When combined with Ramucirumab, showed significantly improved PFS vs. Erlotinib alone, though final OS was not significantly different [7]. | | Gefitinib (1st gen.) | • In a retrospective study, showed inferior PFS vs. other TKIs in patients with uncommon EGFR mutations [6]. | | Osimertinib (3rd gen.) | • Now a standard of care; multiple trials support its use in adjuvant, neoadjuvant, and metastatic settings [8] [9]. |

Insights from this compound's Preclinical Studies

The most compelling recent data for this compound comes from preclinical research highlighting its potential to overcome a major challenge in cancer therapy: multidrug resistance.

  • Novel Dual Mechanism: Unlike many traditional EGFR-TKIs, this compound has been shown to directly bind to and inhibit the ABCB1 drug efflux pump [1] [3]. This pump often overworks in cancer cells, expelling chemotherapy drugs and rendering treatments ineffective.
  • Experimental Evidence: Key experiments demonstrated that this compound:
    • Increased intracellular accumulation of chemotherapy drugs like doxorubicin in resistant cancer cells by blocking the ABCB1 efflux pump [1].
    • Restored sensitivity to chemotherapy in resistant cell lines, as shown in cytotoxicity, colony formation, and 3D spheroid assays [1] [3].
    • Suppressed ABCB1 ATPase activity, which is essential for the pump's function [1].

The diagram below illustrates this dual mechanism of action and the key experiments used to validate it.

G cluster_mechanism Dual Mechanism of Action cluster_experiments Key Preclinical Validation Experiments This compound This compound EGFR_Inhibition EGFR Tyrosine Kinase Inhibition This compound->EGFR_Inhibition Primary Known Action ABCB1_Inhibition ABCB1 Transporter (P-gp) Inhibition This compound->ABCB1_Inhibition Investigational Action ChemoDrug Chemotherapeutic Drug (e.g., Doxorubicin, Paclitaxel) ABCB1_Inhibition->ChemoDrug Allows Accumulation Biochemical_Assays • ATPase Activity Assay • Docking Analysis • Cellular Thermal  Shift Assay (CETSA) ABCB1_Inhibition->Biochemical_Assays Direct Binding & Function ResistantCell ABCB1-Overexpressing Cancer Cell ChemoDrug->ResistantCell Increased Intracellular Concentration MTT_Assay • MTT Cytotoxicity Assay • Colony Formation Assay • 3D Spheroid Assay ResistantCell->MTT_Assay Re-sensitization Flow_Cytometry • Intracellular Drug  Accumulation/Efflux  (Flow Cytometry) ResistantCell->Flow_Cytometry Accumulation

Interpretation and Future Directions

The available data suggests that this compound's potential may extend beyond its EGFR inhibition. Its ability to block the ABCB1 transporter positions it as a promising candidate for combination therapies aimed at overcoming multidrug resistance, a common cause of treatment failure.

  • Current Data Gap: The most significant limitation is the lack of public clinical trial outcomes. As a Phase 1 compound, the primary data being collected relates to safety, tolerability, and dosing, not yet large-scale efficacy comparisons against established drugs [2].
  • Research Applications: For a researcher, the most relevant finding is the specific and potent inhibition of ABCB1. This could inform studies on combination therapies or overcoming resistance in specific cancer types.

References

Falnidamol cost-effectiveness other MDR drugs

Author: Smolecule Technical Support Team. Date: February 2026

Falnidamol: A Preclinical MDR-Reversal Agent

Recent preclinical studies identify this compound not as a direct antimicrobial or anticancer drug, but as a promising compound that can reverse a specific type of multidrug resistance in cancer cells.

  • Mechanism of Action: this compound is a tyrosine kinase inhibitor that also acts as a highly potent and specific inhibitor of the ABCB1 transporter (also known as P-glycoprotein) [1] [2]. Overexpression of this transporter is a key mechanism by which cancer cells pump out chemotherapeutic drugs, leading to resistance [3].
  • Experimental Findings: In vitro and in vivo studies demonstrate that this compound reverses ABCB1-mediated MDR. It does not reduce the expression of ABCB1 but directly binds to it and inhibits its efflux function, leading to increased accumulation of chemotherapeutic agents like doxorubicin and paclitaxel inside resistant cancer cells [1].
  • Stage of Development: It is critical to note that this compound is currently in Phase 1 clinical trials for solid tumors [1]. This early stage of development explains the absence of cost-effectiveness data, which is typically generated in later-phase trials and post-marketing analyses.

The diagram below illustrates how this compound counteracts ABCB1-mediated multidrug resistance based on the described preclinical studies.

cluster_cell Multidrug-Resistant Cancer Cell Chemo Chemotherapeutic Drug (e.g., Doxorubicin) Accumulation Increased Intracellular Drug Accumulation Chemo->Accumulation Influx This compound This compound ABCB1 ABCB1 Transporter (P-glycoprotein) This compound->ABCB1 Binds and Inhibits ABCB1->Chemo Effluxes Drug Nucleus Nucleus Effect Cell Death Nucleus->Effect Accumulation->Nucleus

Available Cost-Effectiveness Data on Other MDR Treatments

While data on this compound is unavailable, the search results contained robust cost-effectiveness analyses for other established MDR treatments, which can serve as a reference for the type of analysis required.

The table below summarizes findings for treatments targeting multidrug-resistant tuberculosis (TB) and bacterial infections.

Infection / Condition Treatments Compared Key Finding on Cost-Effectiveness Source / Context
RR/MDR-TB (Rifampicin-Resistant/Multidrug-Resistant Tuberculosis) Four WHO-recommended regimens (Short-term, new oral, new injectable, traditional) The short-term regimen was most cost-effective. For ineligible patients, new long-term injectable regimens were more cost-effective than others [4]. Cohort study in Eastern China (2020-2022) [4].
CRGNB (Carbapenem-Resistant Gram-Negative Bacteria) Polymyxin B vs. Colistin From a Chinese healthcare perspective, colistin was more cost-effective than polymyxin B, especially at a higher willingness-to-pay threshold [5]. Decision-analytic Markov model based on clinical trial and real-world data [5].
Various MDR Bacteria (MRSA, VRE, CRAB, etc.) Newly approved antibiotics (post-2010) vs. Older drugs Using new antibiotics carried a large incremental cost (e.g., 6-60x higher for MRSA), with a lack of solid evidence for superior effectiveness to justify the price [6]. Cost analysis based on CDC prevalence data and U.S. drug costs [6].

How to Proceed with Your Analysis

Given the current data gap, here are steps you might consider for your comparison guide:

  • Monitor Clinical Trial Progress: The most direct path to future cost-effectiveness data for this compound is to follow the results of its ongoing Phase 1 and any subsequent clinical trials [1].
  • Establish a Framework: Use the methodologies from the provided examples [4] [5] to understand the components of a robust cost-effectiveness analysis, such as modeling long-term outcomes, calculating QALYs (Quality-Adjusted Life Years), and determining ICERs (Incremental Cost-Effectiveness Ratios).
  • Define a Comparator: Once this compound's efficacy is better established, a cost-effectiveness analysis would require comparing it against the current standard of care for reversing MDR in the specific cancers it targets.

References

Falnidamol Scientific Profile and Competitive Positioning

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core scientific information on Falnidamol, positioning it within the competitive landscape.

Aspect This compound Competitive Context & Common Alternatives

| Primary Target / MoA | EGFR tyrosine kinase inhibitor (TKI); Highly potent and specific inhibitor of the ABCB1 transporter (P-glycoprotein) [1] [2]. | EGFR TKIs: Gefitinib, Erlotinib, Osimertinib, Afatinib [3]. ABCB1 Inhibitors: Verapamil (used as positive control in studies), Tariquidar [1]. | | Key Indication (Under Investigation) | Treatment of solid tumors; Reversal of ABCB1-mediated multidrug resistance (MDR) in cancer [1] [2]. | MDR reversal is a major challenge in oncology. Most chemotherapeutics (e.g., Doxorubicin, Paclitaxel) are ABCB1 substrates [1]. | | Development Stage | Phase 1 clinical trials for solid tumors (as of early 2025) [1] [2]. | Many EGFR inhibitors are already marketed (e.g., Gefitinib, Erlotinib). Specific ABCB1 inhibitors have largely failed in clinical development [3]. | | Key Differentiating | Dual-function agent: Directly targets EGFR and simultaneously inhibits ABCB1 to overcome MDR, potentially resensitizing resistant cancer cells to chemotherapy [1]. | Most approved EGFR inhibitors or investigational ABCB1 inhibitors are single-mechanism. This dual action could be a significant clinical advantage. |

Detailed Experimental Data and Protocols

The compelling data for this compound's competitive potential comes from robust in vitro and in vivo preclinical studies. The key experimental workflows and findings are detailed below.

Cytotoxicity and MDR Reversal Assays

Protocol (MTT Assay):

  • Cell Lines: Used a panel of paired drug-sensitive and ABCB1-overexpressing resistant cell lines (e.g., HELA/HELA-Col, SW620/SW620-Adr) and transfected lines (HEK293/HEK293-ABCB1) [1].
  • Procedure: Cells were seeded in 96-well plates. For reversal assays, cells were pre-incubated with a non-toxic dose of this compound (or Verapamil as a positive control) for 2 hours, followed by co-incubation with increasing concentrations of chemotherapeutic agents (Doxorubicin, Paclitaxel) for 72 hours. Cell viability was measured via MTT reagent absorbance [1].
  • Key Findings: this compound specifically and potently reversed resistance to ABCB1 substrates (Doxorubicin, Paclitaxel) but not to non-substrates (Cisplatin). It showed no effect on ABCG2-mediated resistance, highlighting its specificity for ABCB1 [1].
Mechanism of Action Studies

The following diagram illustrates the experimental workflow used to elucidate this compound's mechanism of action as an ABCB1 inhibitor.

G cluster_1 Functional Assays cluster_2 Binding Interaction Studies cluster_3 Expression & Localization Start Start: this compound as an ABCB1 Inhibitor? F1 Intracellular Drug Accumulation Assay Start->F1 E1 Western Blot (Protein Expression) Start->E1 F2 Drug Efflux Assay F1->F2 Res1 Result: Increases intracellular chemotherapy drug concentration F1->Res1 F3 ATPase Activity Assay F2->F3 Res2 Result: Inhibits efflux function of ABCB1 transporter F2->Res2 Res3 Result: Suppresses ABCB1 ATPase activity F3->Res3 B1 Molecular Docking Analysis B2 Cellular Thermal Shift Assay (CETSA) B1->B2 Res4 Result: Binds directly to the drug-binding site of ABCB1 B2->Res4 E2 Immunofluorescence (Cellular Localization) E1->E2 Res5 Result: No change in ABCB1 protein levels or location E1->Res5 E2->Res5 End Conclusion: Potent and Specific Functional Inhibitor of ABCB1 Res1->End Res2->End Res3->End Res4->End Res5->End

Supporting Data from Protocols:

  • Doxorubicin Accumulation/Efflux (Flow Cytometry): Treatment with this compound significantly increased the intracellular concentration of doxorubicin in ABCB1-overexpressing cells by inhibiting the efflux pump function [1].
  • ATPase Activity Assay: this compound suppressed the ATPase activity of ABCB1 in a concentration-dependent manner. Since ABCB1 uses ATP hydrolysis to power drug efflux, this inhibition directly explains its functional blocking effect [1].
  • Molecular Docking & CETSA: Docking analysis confirmed this compound's high binding affinity for the drug-binding site of ABCB1. The Cellular Thermal Shift Assay (CETSA) demonstrated that this compound binding stabilized ABCB1 protein against thermal denaturation, providing direct physical evidence of target engagement within cells [1].
  • Western Blot & Immunofluorescence: this compound treatment did not alter the total protein expression level or the cell membrane localization of ABCB1. This confirms that it is a functional inhibitor, not a downregulator, of the transporter [1].

Interpretation and Strategic Implications

For researchers and drug development professionals, the data positions this compound as a promising candidate with a unique value proposition.

  • Novel Dual Mechanism: Its ability to simultaneously target EGFR and inhibit ABCB1 could make it particularly effective in treating cancers where MDR undermines chemotherapy efficacy. This could be a key differentiator against current EGFR TKIs.
  • Specificity Advantage: Its specific action on ABCB1, without affecting the related ABCG2 transporter, could lead to a more favorable safety profile and reduced risk of off-target effects compared to broader-spectrum MDR inhibitors.
  • Overcoming Resistance: The most significant potential is in combination therapy. This compound could be used to resensitize resistant tumors to standard chemotherapy, potentially restoring the efficacy of a wide range of existing anticancer drugs [1] [2].

References

Falnidamol mechanism vs elotinib gefitinib

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The table below summarizes the core mechanisms and primary applications of Falnifdamol, Erlotinib, and Gefitinib based on the available information.

Feature Falnidamol (FLD) Erlotinib Gefitinib
Primary Target EGFR (Epidermal Growth Factor Receptor) Tyrosine Kinase [1] [2] EGFR (Epidermal Growth Factor Receptor) Tyrosine Kinase [3] [4] [5] EGFR (Epidermal Growth Factor Receptor) Tyrosine Kinase [3] [4] [5]
Novel Secondary Target ABCB1/P-glycoprotein Transporter [1] Not reported in search results Not reported in search results

| Key Known Mechanism | - Inhibits EGFR tyrosine kinase activity [1] [2]

  • Directly binds to and inhibits ABCB1, reversing multidrug resistance (MDR) in cancer cells [1] | Reversible inhibitor of EGFR tyrosine kinase, competing with ATP [4] [5] | Reversible inhibitor of EGFR tyrosine kinase, competing with ATP [4] [5] | | Primary Indication (from searches) | Preclinical research for solid tumors & overcoming MDR [1] [2] | Approved treatment for advanced NSCLC with EGFR mutations [3] [5] | Approved treatment for advanced NSCLC with EGFR mutations [3] [5] |

Experimental Data and Key Findings

The following tables summarize the experimental approaches and results for this compound's unique mechanism and the clinical comparison of Erlotinib and Gefitinib.

Table 2: Key Experimental Findings on this compound's Dual Mechanism

Experimental Aspect Findings for this compound
ABCB1 Inhibition Reversed ABCB1-mediated MDR in vitro and in vivo. Did not reverse resistance mediated by another transporter, ABCG2, showing specificity [1].
Efflux Function Reduced the efflux function of ABCB1, leading to increased accumulation of chemotherapeutic agents (e.g., doxorubicin) in resistant cancer cells [1].
ATPase Activity Suppressed ABCB1 ATPase activity [1].
Direct Binding Docking analysis and cellular thermal shift assay (CETSA) confirmed direct binding to the drug-binding site of the ABCB1 transporter [1].
Combination Therapy Combinational treatment with Cisplatin inhibited Non-Small Cell Lung Cancer (NSCLC) by targeting DUSP26-mediated signal pathways, inducing DNA damage and cell cycle arrest [2].

Table 3: Clinical Comparison of Erlotinib vs. Gefitinib in NSCLC A phase III randomized controlled trial directly compared Erlotinib and Gefitinib in patients with advanced NSCLC harboring EGFR mutations [5]. A separate retrospective analysis also compared their efficacy [6].

Efficacy/Safety Parameter Erlotinib Gefitinib Statistical Significance
Median PFS (months) [5] 13.0 10.4 P = 0.108 (Not Significant)
Median OS (months) [5] 22.9 20.1 P = 0.250 (Not Significant)
Overall Response Rate (%) [5] 56.3% 52.3% P = 0.530 (Not Significant)
Grade 3/4 Toxicities [5] No significant difference No significant difference P = 0.172 (Not Significant)
PFS in Retrospective Study (months) [6] 13.4 11.9 P = 0.0162 (Significant)

Experimental Protocols from Cited Research

Here are the methodologies for key experiments demonstrating this compound's novel mechanism, which can serve as a reference for your own research.

1. Protocol for Reversal of Multidrug Resistance (MDR) Assay [1]

  • Objective: To assess whether this compound can reverse ABCB1-mediated MDR.
  • Cell Lines: Use drug-resistant cancer cell lines overexpressing ABCB1 (e.g., HELA-Col, SW620-Adr, HEK293-ABCB1) alongside their parental sensitive counterparts.
  • Procedure:
    • Seed cells into 96-well plates.
    • Pre-incubate cells with this compound (or a control like Verapamil) for 2 hours.
    • Add various concentrations of chemotherapeutic agents (ABCB1 substrates like doxorubicin or paclitaxel; and a non-substrate negative control like cisplatin).
    • Culture cells for 72 hours.
    • Add MTT reagent and measure absorbance at 570 nm to determine cell viability.
  • Analysis: The reversal fold change is calculated by comparing the IC₅₀ of the chemotherapeutic agent alone versus its IC₅₀ in combination with this compound.

2. Protocol for Doxorubicin Accumulation and Efflux Assay [1]

  • Objective: To determine if this compound increases intracellular concentration of chemotherapeutic drugs by inhibiting ABCB1 efflux.
  • Procedure:
    • Accumulation Assay: Incubate resistant and sensitive cells with this compound for 2 hours, then add doxorubicin. After further incubation, collect cells and measure intracellular doxorubicin fluorescence via flow cytometry.
    • Efflux Assay: Load cells with doxorubicin first. Then, incubate with this compound and measure the remaining intracellular doxorubicin at various time points using flow cytometry.
  • Analysis: Higher fluorescence in resistant cells treated with this compound indicates successful inhibition of ABCB1 efflux activity.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the distinct mechanisms of this compound and the key experiments used to characterize its function.

falnidamol_mechanism EGFR_TKI EGFR-TKIs (Erlotinib, Gefitinib) EGFR EGFR Receptor EGFR_TKI->EGFR Inhibit FLD This compound (FLD) FLD->EGFR Inhibits ABCB1 ABCB1 Transporter FLD->ABCB1 Inhibits Downstream Downstream Signaling (MAPK, PI3K/AKT, JAK/STAT) EGFR->Downstream Activates MDR Multidrug Resistance (MDR) ABCB1->MDR Causes Apoptosis Tumor Cell Death Downstream->Apoptosis Promotes Chemo Chemotherapeutic Drug (e.g., Doxorubicin, Paclitaxel) MDR->Chemo Effluxes Chemo->ABCB1 Substrate Chemo->Apoptosis Induces

Key Differentiation for Researchers

For the target audience of researchers and drug development professionals, the most significant finding is this compound's dual-targeting capability. While Erlotinib and Gefitinib are well-established, single-target EGFR inhibitors, this compound represents a novel strategy by simultaneously targeting:

  • EGFR-driven tumor proliferation
  • ABCB1-mediated multidrug resistance [1]

This unique profile suggests this compound could be particularly valuable in combination chemotherapy regimens, potentially restoring sensitivity to conventional drugs and overcoming a major hurdle in cancer treatment. Its ability to inhibit the ABCB1 transporter is a functional distinction not shared by the first-generation EGFR TKIs.

References

Falnidamol's Efficacy in ABCB1-Mediated Cancer MDR

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical studies confirm that falnidamol, an EGFR tyrosine kinase inhibitor, is a highly potent and specific inhibitor of the ABCB1 transporter (P-glycoprotein). The key findings from these studies are summarized below.

Table 1: In Vivo Efficacy of this compound in an ABCB1-Mediated MDR Model

MDR Model Treatment Groups Key Efficacy Findings Experimental Details

| Mouse Xenograft Model (HELA-Col human cervical cancer cells, which overexpress ABCB1) [1] [2] | 1. Control 2. Paclitaxel alone 3. This compound + Paclitaxel | - Tumor Growth: Significant inhibition compared to paclitaxel alone and control groups [1] [2].

  • Tumor Weight: Marked reduction in the combination group [1] [2].
  • Mechanism: Efficacy attributed to inhibition of ABCB1 efflux function, increasing intracellular chemotherapeutic drug accumulation [1] [2]. | - Animal: Mice (specific strain not detailed in provided text).
  • Dosing: this compound was administered at 10 mg/kg [1] [2]. |

The following diagram illustrates the specific mechanism by which this compound reverses drug resistance by inhibiting the ABCB1 transporter.

G Chemo Chemotherapeutic Drug (e.g., Paclitaxel, Doxorubicin) ABCB1 ABCB1 Transporter (P-gp) Chemo->ABCB1  Binds to  Efflux Site Reversal Reversed MDR Increased Drug Efficacy Chemo->Reversal  Intracellular  Accumulation Resistance Multidrug Resistance (MDR) Reduced Drug Accumulation ABCB1->Resistance  Pumps Drug Out ABCB1->Reversal  Efflux Function  Suppressed This compound This compound This compound->ABCB1  Binds Directly to  Drug-Binding Site This compound->ABCB1  Inhibits  ATPase Activity This compound->Reversal

Diagram 1: Mechanism of this compound in Reversing ABCB1-Mediated Multidrug Resistance. This compound directly binds to the drug-binding site of the ABCB1 transporter and inhibits its ATPase activity, preventing the efflux of chemotherapeutic drugs and increasing their intracellular concentration to overcome resistance [1] [2].

Key Experimental Protocols for this compound Studies

The foundational in vitro and ex vivo experiments that established this compound's reversal activity used the following methodologies.

Table 2: Summary of Key Experimental Protocols from this compound Studies

Assay Type Purpose Key Methodology
Cytotoxicity & Reversal (MTT Assay) To determine if this compound reverses resistance to chemotherapeutic drugs [1] [2]. Cells were pre-incubated with this compound (e.g., 5 µM) for 2 hours before adding chemotherapeutic agents (doxorubicin, paclitaxel). Cell viability was measured after 72 hours [1] [2].
Doxorubicin Accumulation & Efflux (Flow Cytometry) To measure intracellular concentration of a fluorescent ABCB1 substrate drug [1] [2]. Cells were treated with this compound (5 µM) for 2 hours, then doxorubicin (10 µM) was added. Fluorescence intensity (proportional to drug accumulation) was measured via flow cytometry [1] [2].
ATPase Activity Assay To assess the effect on the energy function of ABCB1 [1] [2]. ABCB1-rich cell membranes were incubated with this compound. ATP hydrolysis (a measure of ABCB1 activity) was quantified by detecting inorganic phosphate release [1] [2].
Molecular Docking Analysis To predict the binding interaction between this compound and the ABCB1 protein [1] [2]. The molecular structure of this compound was docked into the resolved structure of human ABCB1 (PDB: 7A69) using Maestro software [1] [2].

Research Gaps and Context in Other MDR Fields

Your question about "other MDR models" is crucial. The available research on this compound is exclusively within the context of cancer chemotherapy resistance. Multidrug resistance is a major challenge in other fields, particularly in infectious diseases, but the search results do not indicate any investigation of this compound in these areas.

  • Infectious Disease MDR (e.g., Tuberculosis): The search results reveal extensive research on MDR-TB, but the agents studied are entirely different, including bedaquiline, delamanid, linezolid, and capreomycin [3] [4] [5]. These drugs have their own unique mechanisms, efficacy profiles, and safety concerns, with no connection to this compound.
  • Other Cancer MDR Mechanisms: While the data confirms this compound's specificity for the ABCB1 transporter, it also shows that it does not reverse resistance mediated by ABCG2, another major ABC transporter [1] [2]. Furthermore, other common cancer resistance mechanisms, such as ferroptosis, involve distinct pathways and are addressed with different experimental compounds [6].
  • Strong evidence exists for this compound's efficacy in ABCB1-mediated cancer MDR.
  • No evidence was found for its use in MDR bacterial infections or other non-cancer MDR contexts.
  • Its activity is specific to ABCB1 and does not extend to all cancer MDR mechanisms.

References

Falnidamol Profile and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The tables below consolidate the chemical, pharmacological, and experimental data available for Falnidamol.

Table 1: Basic Chemical and Pharmacological Profile

Aspect Details
Chemical Names This compound, BIBX 1382, BIBX-1382 [1] [2]
IUPAC Name 4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine [2]
Molecular Formula C₁₈H₁₉ClFN₇ [2]
Molecular Weight 387.847 g/mol [2]
Primary Target Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase [1] [2]
Secondary Target ABCB1 Transporter (P-glycoprotein) [1] [3]
Clinical Status Phase 1 trials for solid tumors (development reportedly suspended) [2]

Table 2: Key Experimental Findings on ABCB1 Inhibition

Assay Type Key Findings Experimental Context
Cytotoxicity & Reversal Specifically reversed ABCB1-mediated MDR; increased efficacy of doxorubicin and paclitaxel [1] [3]. Pre-incubation with this compound (e.g., 2h) followed by chemotherapeutic agents in resistant cell lines (HELA-Col, SW620-Adr) [1] [3].
Colony Formation & 3D Spheroid Significantly inhibited colony formation and 3D microsphere growth in combination with paclitaxel [1] [3]. Treatment sequences (e.g., this compound 2h -> Paclitaxel 4h); results measured after 7-10 days [1] [3].
Intracellular Drug Accumulation Increased accumulation and reduced efflux of doxorubicin in ABCB1-overexpressing cells [1] [3]. Flow cytometry analysis after treatment with this compound and doxorubicin [1] [3].
ATPase Activity Suppressed ABCB1 ATPase activity [1] [3]. Tested on ABCB1-overexpressing cell membranes incubated with this compound [1] [3].
Binding Interaction Binds directly to the drug-binding site of ABCB1 transporter [1] [3]. Determined via molecular docking analysis and cellular thermal shift assay (CETSA) [1] [3].

Experimental Protocols for Key Assays

For researchers looking to replicate or understand the key findings, here is a summary of the core methodologies cited in the studies.

1. Cytotoxicity and MDR Reversal Assay (MTT Assay)

  • Purpose: To assess the cytotoxicity of this compound and its ability to reverse multidrug resistance (MDR).
  • Cell Seeding: Cells are seeded into 96-well plates (e.g., (5 \times 10^3) cells/well) and cultured overnight.
  • Treatment:
    • Cytotoxicity: Cells are treated with varying concentrations of this compound alone.
    • Reversal: Cells are pre-incubated with this compound or a positive control (e.g., Verapamil) for 2 hours, followed by addition of chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel).
  • Incubation & Measurement: After 72 hours, MTT reagent is added. The resulting formazan crystals are dissolved, and absorbance is measured at 570 nm to determine cell viability [1] [3].

2. Doxorubicin Accumulation and Efflux Assay

  • Purpose: To evaluate the effect of this compound on the intracellular concentration and export of chemotherapeutic drugs.
  • Cell Preparation: Cells are seeded in 6-well plates (e.g., (1 \times 10^6) cells/well) for 24 hours.
  • Accumulation: Cells are treated with this compound or control for 2 hours, followed by incubation with Doxorubicin (e.g., 10 µM) for another 2 hours.
  • Efflux: Cells are first loaded with Doxorubicin, then incubated with this compound, and sampled at various time points.
  • Analysis: Cells are collected and analyzed by flow cytometry to measure intracellular Doxorubicin fluorescence [1] [3].

The following diagram illustrates the established mechanism by which this compound reverses multidrug resistance.

G cluster_legend Mechanism Key ChemoDrug Chemotherapeutic Drug (e.g., Doxorubicin) ABCB1 ABCB1 Transporter (P-gp) ChemoDrug->ABCB1 Substrate Efflux Nucleus Nucleus ChemoDrug->Nucleus Accumulation This compound This compound This compound->ABCB1 Competitive Binding Inhibits ATPase Activity ABCB1->ChemoDrug Efflux Blocked CellDeath Cell Death Nucleus->CellDeath DNA Damage Resistance Resistance Pathway Action This compound Action Target Drug Target (ABCB1) Outcome Therapeutic Outcome

References

Falnidamol pharmacoeconomics other investigational drugs

Author: Smolecule Technical Support Team. Date: February 2026

Falnidamol Overview and Mechanism

This compound (also known as BIBX 1382) is an investigational small molecule drug that has been used in clinical trials studying the treatment of unspecified adult solid tumors [1].

The table below summarizes its core characteristics:

Property Description
Drug Class Small Molecule; Tyrosine Kinase Inhibitor (TKI) [2] [3]
Primary Target Epidermal growth factor receptor (EGFR) [1] [3]
Primary Action Potent and selective EGFR antagonist (IC50 of 3 nM) [3]
Secondary Target ABCB1 Transporter (P-glycoprotein) [2] [4]
Secondary Action Highly potent and specific ABCB1 inhibitor to reverse multidrug resistance (MDR) [2] [4]
Clinical Status Investigational; previously in Phase 1 trials (status: suspended) [1]

Recent Research Findings and Potential

A significant 2025 study revealed a novel, dual mechanism of action for this compound, enhancing its potential as an anticancer agent, particularly in overcoming chemotherapy resistance [2] [4].

  • Reversal of Multidrug Resistance (MDR): The study demonstrated that this compound specifically reverses ABCB1-mediated MDR both in vitro and in vivo. It did not show a reversal effect on ABCG2-mediated MDR [2] [4].
  • Mechanism of MDR Reversal: this compound directly binds to the drug-binding site of the ABCB1 transporter. This binding inhibits the efflux function of ABCB1 without affecting its protein expression or localization. Consequently, it leads to increased intracellular accumulation of chemotherapeutic agents (e.g., doxorubicin, paclitaxel) and re-sensitizes resistant cancer cells to these drugs [2] [4].
  • Therapeutic Implication: This finding suggests that this compound has the potential to be used in combination with ABCB1-substrate chemotherapeutic agents to overcome a major mechanism of treatment failure in cancer [2] [4].

Key Experimental Data and Protocols

The 2025 study employed standard preclinical assays to validate this compound's efficacy and mechanism as an ABCB1 inhibitor [2] [4].

1. Cytotoxicity and Reversal Assay (MTT Assay)

  • Purpose: To assess the reversal effect of this compound on multidrug resistance.
  • Method: Cells were seeded in 96-well plates. For reversal assays, cells were pre-incubated with this compound or a positive control (verapamil) for 2 hours, followed by treatment with various concentrations of chemotherapeutic drugs (e.g., doxorubicin, paclitaxel). After 72 hours, cell viability was measured using MTT reagent [2] [4].

2. Doxorubicin Accumulation and Efflux Assay (Flow Cytometry)

  • Purpose: To determine if this compound increases the intracellular concentration of chemotherapeutic drugs by inhibiting ABCB1 efflux.
  • Method:
    • Accumulation: Cells treated with this compound for 2 hours were exposed to doxorubicin. The intracellular fluorescence of doxorubicin was measured by flow cytometry.
    • Efflux: Cells were first loaded with doxorubicin, then incubated with this compound. The retention of doxorubicin was measured at various time points to track its export from the cells [2] [4].

3. ATPase Activity Assay

  • Purpose: To evaluate the effect of this compound on the ATP-hydrolyzing activity of ABCB1, which is essential for its drug-efflux function.
  • Method: Cell membranes overexpressing ABCB1 were incubated with this compound. The ATPase reaction was initiated by adding Mg²⁺-ATP. The amount of inorganic phosphate (Pi) released, which correlates with ATPase activity, was detected [2] [4].

4. Molecular Docking Analysis

  • Purpose: To predict the binding mode and interaction between this compound and the human ABCB1 transporter.
  • Method: The molecular structure of this compound was docked into the crystal structure of human ABCB1 (PDB: 7A69) using Maestro software. The binding pose was analyzed to confirm direct interaction with the drug-binding site [2] [4].

About Pharmacoeconomic Data

A true pharmacoeconomic analysis would typically include a comparison of treatment costs, cost-effectiveness ratios, budget impact models, and quality-adjusted life years (QALYs) relative to other treatments. This data is generated in later-stage clinical trials or after a drug has entered the market. Since this compound's development appears to be in early stages (Phase I trials were previously suspended), such analyses have not been conducted or published in the available literature [1].

References

Falnidamol market positioning similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Falnidamol at a Glance

This compound (also known as BIBX 1382) is an investigational small molecule with a dual mechanism of action, positioning it as a potential agent to overcome challenges in cancer therapy, particularly multidrug resistance (MDR).

Feature Description
Primary Known Target Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase [1] [2]
Primary Mechanism Inhibits EGFR, suppressing downstream MAPK signaling and exerting anti-cancer effects [3] [2]
Novel Mechanism Highly potent and specific inhibitor of the ABCB1 transporter (P-glycoprotein) [4] [5]
Key Differentiator Dual action: targets oncogenic signaling (EGFR) and reverses chemotherapy resistance (ABCB1) [4] [3]
Development Status Investigational; previously in Phase 1 trials for solid tumors [4] [1]

Detailed Mechanism of Action

This compound's value proposition is built upon its two distinct anti-cancer mechanisms.

  • EGFR Tyrosine Kinase Inhibition: As a selective EGFR inhibitor (IC50 of 3 nM), this compound blocks the intracellular tyrosine kinase domain, thereby inhibiting downstream proliferative and survival signals, such as the MAPK pathway [6] [2]. This is a well-established mechanism for anti-cancer activity.

  • ABCB1 Transporter Inhibition: A 2025 preclinical study identified a highly specific second function. This compound directly binds to the drug-binding site of the ABCB1 transporter and inhibits its ATPase activity [4] [5]. This prevents ABCB1 from pumping chemotherapeutic drugs (e.g., doxorubicin, paclitaxel) out of cancer cells, thereby reversing multidrug resistance and re-sensitizing tumors to treatment [4].

The following diagram illustrates how these two mechanisms contribute to its anti-cancer effect.

architecture cluster_direct Direct Anti-tumor Effect This compound This compound EGFR EGFR Receptor This compound->EGFR Inhibits ABCB1 ABCB1 Transporter (P-gp) This compound->ABCB1 Inhibits Substrate Chemotherapeutic Drug (e.g., Doxorubicin) ProliferationSignal Proliferation & Survival (MAPK Signaling) EGFR->ProliferationSignal Stimulates DrugEfflux Drug Efflux & Resistance ABCB1->DrugEfflux Causes CellDeath Inhibited Tumor Growth ProliferationSignal->CellDeath Leads to DrugRetention Intracellular Drug Accumulation

Comparative Analysis with Other Compounds

The table below compares this compound with other EGFR inhibitors and an ABCB1 inhibitor based on available preclinical data.

Compound Primary Target(s) Key Differentiating Features / Notes Reversal of ABCB1-MDR Selectivity for EGFR vs. ErbB2
This compound EGFR, ABCB1 Dual-targeting agent; reverses chemoresistance while providing direct antitumor action. Yes (specific, does not inhibit ABCG2) [4] >1000-fold [6]
Gefitinib EGFR A first-generation EGFR TKI; resistance often develops. Yes (known to inhibit ABC transporters) [4] Information Missing
Erlotinib EGFR Another first-generation EGFR TKI with a similar profile to Gefitinib. Yes (known to inhibit ABC transporters) [4] Information Missing
Verapamil ABCB1 A classic, non-specific ABCB1 inhibitor; not an anticancer drug itself. Used as a positive control in experiments [4]. Yes (non-specific) [4] Not Applicable

Experimental Evidence & Protocols

The following table summarizes key experimental methodologies used to characterize this compound's efficacy and mechanisms in recent preclinical studies.

Assay Type Purpose Key Experimental Details Findings for this compound
Cytotoxicity (MTT) [4] To assess cell viability and reversal of drug resistance. Cells pre-incubated with this compound (or Verapamil control) for 2h, then treated with chemotherapeutic agents for 72h. Specifically reversed resistance to ABCB1 substrates (doxorubicin, paclitaxel) but not non-substrates (cisplatin).
Colony Formation [4] To measure long-term cell proliferative capacity. HELA-Col cells treated, then cultured for 10 days in drug-free medium before staining and counting colonies. Significantly enhanced the inhibitory effect of paclitaxel on colony formation.
ATPase Activity [4] To determine the effect on ABCB1 transporter function. ABCB1-rich membranes incubated with this compound; ATPase reaction initiated by Mg²⁺-ATP. Suppressed ABCB1 ATPase activity in a concentration-dependent manner.
Cellular Thermal Shift Assay (CETSA) [4] To confirm direct target engagement in a cellular context. HELA-Col cell lysates treated with this compound or DMSO, heated to different temperatures, and analyzed for remaining ABCB1 protein. Stabilized ABCB1 protein against thermal denaturation, indicating direct binding.
Docking Analysis [4] To predict the binding mode and site. Human ABCB1 structure (PDB: 7A69) used with this compound structure from PubChem; Induced Fit Docking performed. Predicted to bind directly to the drug-binding site of ABCB1.

Strategic Positioning & Future Outlook

Based on the compiled data, this compound's profile suggests several strategic positioning angles:

  • A Solution for Multidrug Resistance: Its most significant differentiator is its highly potent and specific inhibition of ABCB1. This positions this compound as a promising combination therapy to restore the efficacy of standard chemotherapeutic agents in resistant cancers [4].
  • Dual-Action Therapeutic: By simultaneously targeting the EGFR signaling pathway and the ABCB1 efflux pump, this compound may offer a more comprehensive anti-cancer strategy, potentially delaying the emergence of resistance [3].
  • Synergistic Combinations: Evidence of synergistic effects with cisplatin in Non-Small Cell Lung Cancer (NSCLC) models, reportedly through targeting DUSP26-mediated pathways, indicates potential for building specific combination regimens beyond ABCB1 substrates [3].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

387.1374495 g/mol

Monoisotopic Mass

387.1374495 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0MU316797D

Other CAS

196612-93-8

Wikipedia

Falnidamol

Dates

Last modified: 08-15-2023
1: Tamaoki J, Isono K, Takeyama K, Tagaya E, Nakata J, Nagai A. Ultrafine carbon black particles stimulate proliferation of human airway epithelium via EGF receptor-mediated signaling pathway. Am J Physiol Lung Cell Mol Physiol. 2004 Dec;287(6):L1127-33. Epub 2004 Aug 6. PubMed PMID: 15298855.
2: Dittrich Ch, Greim G, Borner M, Weigang-Köhler K, Huisman H, Amelsberg A, Ehret A, Wanders J, Hanauske A, Fumoleau P. Phase I and pharmacokinetic study of BIBX 1382 BS, an epidermal growth factor receptor (EGFR) inhibitor, given in a continuous daily oral administration. Eur J Cancer. 2002 May;38(8):1072-80. PubMed PMID: 12008195.

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